molecular formula C10H20 B3427625 p-Menthane CAS No. 6069-98-3

p-Menthane

Cat. No.: B3427625
CAS No.: 6069-98-3
M. Wt: 140.27 g/mol
InChI Key: CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Description

P-menthane is a clear liquid. (NTP, 1992)
This compound is a terpenoid fundamental parent and a monoterpene.
This compound is a natural product found in Juniperus communis, Phyla nodiflora, and Juniperus drupacea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexane
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InChI

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3
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InChI Key

CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)C(C)C
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Molecular Formula

C10H20
Record name P-MENTHANE
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DSSTOX Substance ID

DTXSID9025530, DTXSID30884219, DTXSID50883709
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Molecular Weight

140.27 g/mol
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Physical Description

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline]
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Boiling Point

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C
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Density

0.8039 AT 20 °C/4 °C
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Vapor Pressure

2.69 [mmHg]
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CAS No.

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4
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Melting Point

-89.84 °C, -87.6 °C
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Foundational & Exploratory

Part 1: The Core Directive – The "Parent" Paradox

Author: BenchChem Technical Support Team. Date: February 2026

The Menthane Scaffold: From Aromatic Origins to Stereochemical Definition

In the vast library of terpene chemistry, p-menthane (1-methyl-4-isopropylcyclohexane) occupies a unique position: it is the "parent" structure for thousands of monoterpenes, yet it is rarely the primary target of isolation from nature. While its oxygenated derivatives (menthol, cineole) and unsaturated analogs (limonene, phellandrene) dominate essential oils, the saturated hydrocarbon this compound itself is often a trace component or a product of biotransformation.

Therefore, the "discovery" of this compound is not a single event of extracting a pure compound from a plant. Rather, it is a saga of structural elucidation —a chemical detective story where 19th-century chemists dismantled the complex terpene molecule to find its skeleton. This guide reconstructs that history, moving from the aromatic connection of p-cymene to the catalytic breakthroughs of Sabatier, and finally to the stereochemical definition of the cyclohexane chair.

Part 2: Historical Genesis – The Aromatic Connection

The Cymene Era (1840s–1890s)

Before this compound was understood as a saturated ring, chemists were grappling with "camphors" and "turpentines." The critical link was established by Otto Wallach (Nobel Prize, 1910), the father of terpene chemistry.[1]

Wallach and his contemporaries (including Baeyer) realized that many C10H16 terpenes could be converted into a stable aromatic hydrocarbon, C10H14, known as cymene (specifically p-cymene).

  • The Insight: If terpenes (C10H16) could be dehydrated/oxidized to p-cymene (C10H14), they must share the same carbon skeleton.

  • The Implication: this compound (C10H20) was hypothesized as the fully saturated version of this skeleton—the "missing link" between the aromatic cymene and the unsaturated terpenes.

The Hydrogenation Breakthrough (Sabatier & Senderens)

The actual isolation of pure this compound required the ability to force hydrogen onto the aromatic ring. This was achieved by Paul Sabatier and Jean-Baptiste Senderens around 1897-1901. Using their newly discovered reduced nickel catalyst, they successfully hydrogenated p-cymene to this compound.

  • Reaction: C10H14 + 3H2 → C10H20 (Ni catalyst, ~180°C)

  • Significance: This proved that the terpene skeleton was indeed a six-membered ring with methyl and isopropyl substituents, validating the "hydroaromatic" theory.

Part 3: Stereochemical Resolution

Once the connectivity was established, the challenge shifted to geometry. Because the methyl (C1) and isopropyl (C4) groups are on opposite ends of the ring, this compound exists as two geometric isomers: cis and trans.

  • Trans-p-menthane: The thermodynamically more stable isomer. In the chair conformation, both the methyl and isopropyl groups can occupy equatorial positions (diequatorial).

  • Cis-p-menthane: Less stable. One group must be axial while the other is equatorial.

Historically, these were difficult to separate due to similar boiling points (~170–171°C). Separation relied on:

  • Refractive Index: cis and trans isomers bend light differently.

  • Chemical Derivatization: Oxidizing the isomers to different acids to confirm their geometry.

Part 4: Technical Protocols & Methodologies

Protocol 1: Historical Synthesis via Catalytic Hydrogenation

Reconstruction of the Sabatier/Senderens methodology adapted for modern bench validation.

Objective: Isolate this compound from p-cymene to demonstrate the hydroaromatic relationship.

Reagents:

  • p-Cymene (99% purity)

  • Raney Nickel or 5% Rhodium on Carbon (Modern adaptation of Sabatier’s reduced Ni)

  • Hydrogen gas (High pressure)

Workflow:

  • Catalyst Preparation: Activate the catalyst. If using Raney Nickel, wash with ethanol to remove water.

  • Loading: Place 100 mL of p-cymene in a high-pressure autoclave (Parr reactor). Add 1.0 g of catalyst.

  • Hydrogenation:

    • Purge system with N2, then H2.

    • Pressurize to 500 psi (35 bar) H2.

    • Heat to 150°C with vigorous stirring (1000 rpm).

    • Note: The reaction is exothermic. Monitor temperature spikes.

  • Completion: Reaction is complete when H2 uptake ceases (approx. 4–6 hours).

  • Isolation:

    • Cool to room temperature and vent H2.

    • Filter off the catalyst through a Celite pad.

    • Purification: The filtrate is crude this compound. Because conversion is rarely 100%, trace cymene remains.

  • Final Polish (Chemical Wash): Wash the filtrate with cold concentrated sulfuric acid. p-Cymene (aromatic) will be sulfonated and become water-soluble; this compound (aliphatic) will not. Separate the organic layer, wash with water/bicarbonate, dry over MgSO4, and distill.

Protocol 2: Isolation of PMD (this compound-3,8-diol)

While the hydrocarbon is the parent, the diol (PMD) is the most commercially relevant isolate today (e.g., from Eucalyptus citriodora).

  • Extraction: Steam distill leaves of Corymbia citriodora (Lemon Eucalyptus).

  • Acid Catalysis: The oil is rich in citronellal. Treat the oil with dilute aqueous citric acid or sulfuric acid.

  • Cyclization (Prins Reaction): Citronellal cyclizes to form this compound-3,8-diol.[2][3]

  • Crystallization: PMD is a solid at room temperature. Cool the mixture; PMD precipitates. Recrystallize from hexane to separate it from the remaining terpenes.

Part 5: Data Visualization & Analysis

Figure 1: The Menthane Genesis Pathway

This diagram illustrates the chemical genealogy of this compound, linking it to its aromatic precursor (cymene) and its biogenic cousins (limonene).

MenthaneGenesis cluster_isomers Stereoisomers Cymene p-Cymene (Aromatic C10H14) Menthane This compound (Saturated C10H20) Cymene->Menthane Catalytic Hydrogenation (Sabatier, Ni/H2) Limonene Limonene (Di-ene C10H16) Limonene->Cymene Dehydrogenation (Oxidation) Limonene->Menthane Full Saturation PMD This compound-3,8-diol (Oxygenated Derivative) Limonene->PMD Hydration/Cyclization (via Citronellal) Trans Trans-p-Menthane (Diequatorial - Stable) Menthane->Trans Cis Cis-p-Menthane (Axial/Equatorial) Menthane->Cis

Caption: The "Menthane Wheel" showing the central role of hydrogenation in accessing the saturated scaffold from aromatic and unsaturated precursors.

Table 1: Physicochemical Profile of the Menthane Family
Propertytrans-p-Menthanecis-p-Menthanep-CymeneThis compound-3,8-diol (PMD)
Molecular Formula C10H20C10H20C10H14C10H20O2
Molecular Weight 140.27 g/mol 140.27 g/mol 134.22 g/mol 172.26 g/mol
Boiling Point ~170.6 °C~170.6 °C177.1 °C266 °C
Refractive Index (

)
1.43661.44311.4909N/A (Solid)
Density (g/mL) 0.7960.8080.857~0.98
Key Stability Feature Diequatorial chairAxial-EquatorialAromatic ringHydrogen bonding

Note: The proximity of boiling points between cis/trans isomers and cymene highlights why chemical methods (sulfonation of cymene) were historically preferred over simple distillation.

Part 6: References

  • Wallach, O. (1910).[1][4] Nobel Lecture: Alicyclic Compounds. NobelPrize.org. Link

  • Sabatier, P., & Senderens, J. B. (1902). Nouvelles méthodes générales d'hydrogénation. Comptes Rendus de l'Académie des Sciences. Link

  • Barbier, P., & Leser, G. (1897). Sur la synthèse du menthane-diol. Comptes Rendus, 124, 1308. Link

  • Carroll, S. P., & Loye, J. (2006).[5] PMD, a Registered Botanical Mosquito Repellent with Deet-Like Efficacy.[5][6] Journal of the American Mosquito Control Association.[5] Link

  • Barton, D. H. R. (1950). The Conformation of the Steroid Nucleus. Experientia. (Foundational text on cyclohexane chair conformers applicable to menthane). Link

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fundamental chemistry of the p-menthane backbone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fundamental Chemistry of the p-Menthane Backbone

Abstract

The this compound backbone, a saturated monoterpenoid scaffold, is a cornerstone of natural product chemistry and a privileged structure in medicinal chemistry and materials science. Derived from the ubiquitous cyclohexane ring and substituted with methyl and isopropyl groups at the 1 and 4 positions, respectively, its rigid yet tunable stereochemistry makes it an invaluable chiral building block.[1] This guide provides a comprehensive exploration of the fundamental chemistry of the this compound framework. We will dissect its intricate stereoisomerism and conformational preferences, detail key synthetic routes from both natural and synthetic precursors, and explore its characteristic chemical transformations. By grounding these chemical principles in practical applications, particularly in drug development, this document serves as a technical resource for scientists seeking to leverage the unique properties of the this compound scaffold in their research.

The this compound Scaffold: Structure and Stereochemical Landscape

The foundational structure of this compound is 1-isopropyl-4-methylcyclohexane.[1][2] As a substituted cyclohexane, its chemistry is dominated by the conformational preferences of the six-membered ring and the stereochemical relationships between its two substituents.

Isomerism and Conformational Analysis

The this compound structure gives rise to two diastereomers: cis-p-menthane, where the methyl and isopropyl groups are on the same face of the cyclohexane ring, and trans-p-menthane, where they are on opposite faces.

The three-dimensional structure and relative stability of these isomers are best understood by examining their chair conformations. In cyclohexane systems, substituents preferentially occupy the equatorial position to minimize steric strain, particularly the 1,3-diaxial interactions. The isopropyl group is significantly bulkier than the methyl group and thus has a strong preference for the equatorial position.

  • Trans-p-menthane : The most stable conformation has both the isopropyl and methyl groups in equatorial positions (diequatorial). This minimizes steric hindrance, making the trans isomer the thermodynamically more stable of the two.

  • Cis-p-menthane : In the cis isomer, one group must be axial while the other is equatorial. To satisfy the energetic demand of placing the larger group equatorially, the isopropyl group occupies the equatorial position, forcing the smaller methyl group into the axial position. This axial-equatorial arrangement is less stable than the diequatorial trans conformation.[3]

The conformational preference is the dominant factor controlling the reactivity and physical properties of this compound derivatives.

G cluster_0 This compound Isomers & Conformations cis_flat cis-p-Menthane cis_chair cis (Axial-Equatorial) Less Stable cis_flat->cis_chair Chair Conformation trans_flat trans-p-Menthane trans_chair trans (Diequatorial) More Stable trans_flat->trans_chair Chair Conformation energy Higher Energy cis_chair->energy stability Thermodynamic Stability trans_chair->stability

Caption: Conformational analysis of cis- and trans-p-menthane isomers.

Prominent Natural Derivatives

The this compound skeleton is the foundation for a vast array of natural products, many of which have significant commercial and medicinal value. These natural variants showcase the diverse functionalization patterns the backbone can support.

  • Limonene : A di-unsaturated derivative, limonene is a chiral olefin and a primary precursor in the biosynthesis of many other this compound monoterpenes.[4] It is abundant in the peels of citrus fruits.

  • Menthol : A saturated alcohol derivative, (-)-menthol is the principal component of peppermint oil and is renowned for its cooling sensation and analgesic properties.[5][6] Its stereochemistry is critical to its biological activity.

  • Carvone : A ketone derivative, carvone is found in spearmint and caraway seed oils.[7][8] The two enantiomers of carvone have distinct smells (spearmint vs. caraway), a classic example of chirality influencing biological perception.

Synthesis of the this compound Backbone

The construction of the this compound skeleton is most efficiently achieved through the modification of abundant natural precursors.

Catalytic Hydrogenation of Limonene

The most direct and industrially scalable method for producing this compound is the catalytic hydrogenation of limonene.[9] This reaction reduces the two double bonds of the limonene ring system to yield the saturated cyclohexane core. The choice of catalyst is critical as it influences the stereochemical outcome, specifically the ratio of cis to trans isomers.

  • Palladium (Pd) Catalyst : Tends to produce a mixture favoring the trans-p-menthane isomer (e.g., a 2:1 trans:cis ratio).[9]

  • Platinum (Pt) Catalyst : Platinum is a more active catalyst and often yields an equimolar (1:1) ratio of the cis and trans stereoisomers.[9]

The causality behind this selectivity lies in the mechanism of hydrogen addition on the catalyst surface and the subsequent isomerization possibilities under the reaction conditions.

Experimental Protocol: Hydrogenation of (R)-(+)-Limonene

This protocol provides a self-validating system for the synthesis of this compound. Each step is designed to ensure complete reaction and straightforward purification.

  • Reactor Preparation : A high-pressure hydrogenation vessel (Parr reactor) is charged with (R)-(+)-limonene (1.0 mol) and a suitable solvent such as ethanol (250 mL).

  • Catalyst Addition : 5% Platinum on carbon (Pt/C) catalyst (1.0 g, ~0.1 mol%) is carefully added to the solution. The amount is catalytic but sufficient for a reasonable reaction rate.

  • System Purge : The reactor is sealed and purged three times with nitrogen gas to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

  • Hydrogenation : The vessel is then pressurized with hydrogen gas to 100 psi. The reaction mixture is stirred vigorously and heated to 50°C.

  • Reaction Monitoring : The reaction progress is monitored by the uptake of hydrogen from the gas reservoir. The reaction is considered complete when hydrogen uptake ceases (typically 4-6 hours). A small aliquot may be withdrawn and analyzed by Gas Chromatography (GC) to confirm the disappearance of the limonene starting material.

  • Catalyst Removal : After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the solid Pt/C catalyst. The Celite pad is washed with additional ethanol to ensure complete recovery of the product.

  • Product Isolation : The ethanol is removed from the filtrate by rotary evaporation. The resulting colorless oil is a mixture of cis- and trans-p-menthane.[2] Further purification is typically not required for many applications, but fractional distillation can be used to separate the isomers if necessary.

Biosynthesis of this compound Monoterpenes

In nature, the this compound framework arises from the cyclization of geranyl pyrophosphate (GPP), a universal C10 precursor in terpenoid synthesis.[10] In plants like those of the Mentha (mint) genus, a limonene synthase enzyme catalyzes the conversion of GPP to limonene.[4][11] This initial cyclization is the committed step, after which a cascade of enzymatic hydroxylations, oxidations, and reductions generate the diverse suite of naturally occurring this compound derivatives like menthol and carvone.[8][11]

G cluster_0 Biosynthetic Pathway to this compound Core GPP Geranyl Pyrophosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Dehydrogenase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Reductase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

Caption: Simplified biosynthetic pathway from GPP to menthol in mint.

Key Chemical Transformations of the this compound Backbone

The saturated this compound core is relatively stable, but its C-H bonds and any existing functional groups provide handles for a wide range of chemical modifications.

Oxidation and C-H Functionalization

Oxidation is a primary method for introducing functionality onto the this compound skeleton. The regioselectivity of these reactions is often directed by pre-existing functional groups or the inherent reactivity of tertiary C-H bonds.

A classic and illustrative example is the oxidation of a secondary alcohol, such as menthol, to its corresponding ketone, menthone.[5] This transformation is fundamental in synthetic organic chemistry and highlights the controlled modification of the scaffold.

G cluster_1 Oxidation of Menthol to Menthone Menthol (-)-Menthol (Secondary Alcohol) Menthone (-)-Menthone (Ketone) Menthol->Menthone Oxidizing Agent (e.g., CrO₃, NaOCl)

Caption: The oxidation reaction converting menthol to menthone.

More advanced methods focus on the direct functionalization of unactivated C-H bonds, which is a significant challenge in modern chemistry.[12][13] Catalytic systems have been developed that can selectively oxidize tertiary C-H bonds on scaffolds like this compound, offering pathways to novel derivatives that are difficult to access through classical methods.[14]

Functional Group Interconversions

Beyond oxidation, standard functional group interconversions are routinely applied to this compound derivatives. For instance, ketones like menthone can serve as starting points for introducing nitrogen-containing moieties, which are crucial for tuning the pharmacological properties of drug candidates. The Mannich reaction, for example, can be used to synthesize amino ketones and amino alcohols from p-menthan-2-one.[15]

Applications in Drug Development and Materials Science

The unique structural and chemical properties of the this compound backbone make it a highly valuable component in the design of new therapeutic agents and advanced materials.

A Privileged Chiral Scaffold

The conformational rigidity and well-defined stereocenters of this compound derivatives, like menthol, make them excellent chiral auxiliaries.[16] They can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. This is a powerful strategy in asymmetric synthesis for producing enantiomerically pure drug compounds.

Modulating Lipophilicity and Pharmacokinetics

The hydrocarbon-rich, non-polar nature of the this compound skeleton allows it to act as a lipophilic anchor in drug design. Similar to the use of adamantane, incorporating a this compound moiety can increase a drug's lipophilicity, which can enhance its ability to cross cell membranes and improve its overall pharmacokinetic profile, including metabolic stability and plasma distribution.[17][18]

Direct Pharmacological Activity

Many this compound derivatives exhibit intrinsic biological activity.

  • Analgesic and Anti-inflammatory: Menthol and its derivatives are well-known for their analgesic and anti-inflammatory effects, primarily through interaction with transient receptor potential (TRP) channels.[19]

  • Insect Repellency: this compound-3,8-diol (PMD), which can be synthesized from citronellal, is a highly effective and naturally derived insect repellent endorsed by the CDC.[20][21]

  • Permeation Enhancement: The lipophilic nature of menthol allows it to disrupt the lipid matrix of the stratum corneum, the outermost layer of the skin.[19] This action increases the permeability of the skin, making menthol a widely used penetration enhancer in transdermal drug delivery systems to facilitate the absorption of other active pharmaceutical ingredients.[19]

Data Summary: Physical Properties of this compound Isomers
Propertycis-p-Menthanetrans-p-MenthaneReference
Molecular Formula C₁₀H₂₀C₁₀H₂₀[2]
Molar Mass 140.27 g·mol⁻¹140.27 g·mol⁻¹[2]
Density ~0.805 g/cm³~0.808 g/cm³[2]
Boiling Point ~171-172 °C~168 °C[2]

Conclusion

The this compound backbone represents far more than a simple saturated hydrocarbon. It is a sterically defined and conformationally predictable scaffold that nature has employed for a multitude of functions. For the modern chemist, it offers a robust and versatile platform for the synthesis of complex molecules. Its role as a chiral building block, a modulator of pharmacokinetic properties, and a source of direct biological activity ensures its continued relevance in drug discovery and development. A thorough understanding of its fundamental chemistry—from stereochemical nuances to synthetic transformations—is essential for unlocking its full potential in creating next-generation therapeutics and functional materials.

References

  • FooDB. (2019). Showing Compound this compound (FDB006180). FooDB. [Link]

  • Witkiewicz, K., Rykowski, Z., Machoń, Z., Lipnicka, U., & Burak, K. (1988). Synthesis of this compound derivatives with potential biological activity. Pharmazie, 43(2), 84-86. [Link]

  • ResearchGate. (n.d.). Chemical structures of this compound type monoterpenoids. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). Menthol and Its Derivatives: Exploring the Medical Application Potential. PubMed Central. [Link]

  • International Scientific Organization. (n.d.). Chemical synthesis of various limonene derivatives – A comprehensive review. International Scientific Organization. [Link]

  • Grabarczyk, M., Mączka, W., Żołnierczyk, A. K., & Wińska, K. (2020). Transformations of Monoterpenes with the this compound Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. Molecules, 25(20), 4840. [Link]

  • ResearchGate. (n.d.). The four (4R)-p-menthane-1,2,8-triols. ResearchGate. [Link]

  • ResearchGate. (n.d.). Overview of this compound monoterpene biosynthesis in Lamiaceae. ResearchGate. [Link]

  • Wikipedia. (2025). This compound. Wikipedia. [Link]

  • Heethoff, M., et al. (n.d.). After chemo-metamorphosis: this compound monoterpenoids characterize the oil gland secretion of adults of the oribatid mite, Nothrus palustris. PubMed Central. [Link]

  • Pal, S., et al. (n.d.). In silico stereo-electronic analysis of PMD (this compound-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents. PubMed. [Link]

  • Croteau, R., et al. (n.d.). Demonstration that limonene is the first cyclic intermediate in the biosynthesis of oxygenated this compound monoterpenes in Mentha piperita and other Mentha species. PubMed. [Link]

  • Hartwig, J. F. (2016). Evolution of C−H Bond Functionalization from Methane to Methodology. Journal of the American Chemical Society, 138(1), 2-24. [Link]

  • Frontiers in Chemistry. (2021). Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Frontiers. [Link]

  • Wikipedia. (2026). Menthol. Wikipedia. [Link]

  • Grabarczyk, M., et al. (2020). Transformations of Monoterpenes with the this compound Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. PubMed. [Link]

  • ScienceDirect. (2025). Conformational analysis of menthol diastereomers by NMR and DFT computation. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Structural diversity and biosynthesis of plant derived this compound monoterpenes. ResearchGate. [Link]

  • MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]

  • ResearchGate. (2025). Applications of Menthol in Synthetic Chemistry. ResearchGate. [Link]

  • ACS Publications. (2011). Homogeneous Functionalization of Methane. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Biosynthesis pathway of carvone from limonene in Mentha sp. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Synthesis of this compound-3,8-diol from citronellal over lignin-derived carbon acid catalysts. ScienceDirect. [Link]

  • Britannica. (2026). Menthol. Britannica. [Link]

  • Pharmacia. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]

  • YouTube. (2020). Di pi Methane Rearrangement|Mechanism|Photochemistry|Very Important for CSIR-NET GATE|Easy Tricks. YouTube. [Link]

  • NIH. (n.d.). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development. NIH. [Link]

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An In-Depth Technical Guide to the Identification of p-Menthane Derivatives in Essential Oils

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analytical chemist, natural product researcher, and drug development professional to confidently identify p-menthane derivatives within complex essential oil matrices. These monoterpenoids, foundational to the fragrance, flavor, and pharmaceutical industries, present unique analytical challenges due to their structural isomerism, chirality, and volatility. This document moves beyond rote protocols to explain the causality behind methodological choices, integrating multi-technique approaches to build a self-validating system for structural elucidation and authentication. We will explore a workflow from sample preparation through advanced chromatographic and spectroscopic techniques, emphasizing the synergistic power of Gas Chromatography-Mass Spectrometry (GC-MS), Kovats Retention Indices (RI), chiral chromatography, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Analytical Imperative for this compound Derivatives

The this compound skeleton, a cyclohexyl ring substituted with a methyl and an isopropyl group, is the structural backbone for a vast array of monoterpenes and monoterpenoids that define the character of many essential oils. Key representatives include menthol and menthone from mint oils, limonene from citrus oils, and carvone from spearmint and caraway.[1] The biological activity, aroma profile, and therapeutic potential of an essential oil are intrinsically linked to the precise identity and stereochemistry of these constituents.

However, confident identification is frequently challenging. Many this compound derivatives are isomers with nearly identical mass spectra, making differentiation by GC-MS alone unreliable.[2] Furthermore, the chirality of these molecules—the existence of non-superimposable mirror-image forms called enantiomers—adds another layer of complexity. Enantiomers can have drastically different sensory and pharmacological properties, making their differentiation critical for quality control and drug development.[3] This guide presents a robust, multi-faceted strategy to overcome these challenges, ensuring analytical accuracy and integrity.

The Analytical Workflow: A Self-Validating Approach

The cornerstone of reliable identification is not a single technique but the integration of orthogonal data points. Each step in the workflow is designed to provide a piece of the puzzle, and their convergence provides a high degree of confidence in the final assignment.

G cluster_prep Sample Preparation cluster_gc Primary Analysis: GC cluster_confirm Confirmatory Analysis cluster_data Data Integration & Final ID Prep Essential Oil Sample Dilute Dilution in Solvent (e.g., Hexane, Ethanol) Prep->Dilute Ensures concentration is within linear range of detector GC_Inject GC Injection Dilute->GC_Inject GC_Col Column Separation (Polar & Non-Polar) GC_Inject->GC_Col GC_FID GC-FID (Quantification) GC_Col->GC_FID Quantitative Data GC_MS GC-MS (Initial Identification) GC_Col->GC_MS Structural Data Chiral Chiral GC (Enantiomer Separation) GC_Col->Chiral Isolate Chiral Peaks NMR NMR Spectroscopy (Unambiguous Structure) GC_Col->NMR Isolate Novel/ Ambiguous Peaks Integration Integrated Analysis GC_FID->Integration Relative Concentration GC_MS->Integration Mass Spectrum & Retention Time Chiral->Integration Enantiomeric Ratio NMR->Integration Definitive Structure Final_ID Confident Identification Integration->Final_ID

Caption: High-level analytical workflow for this compound derivative identification.

Pre-Analytical Stage: Foundational Sample Preparation

The adage "garbage in, garbage out" is particularly true for chromatographic analysis. Proper sample preparation is a critical, yet often overlooked, step that prevents analytical artifacts and ensures data quality.

Core Principle: The primary goal is to prepare a sample that is representative of the original essential oil and suitable for injection into a gas chromatograph without overloading the column or contaminating the system.

Protocol 3.1: Standard Dilution for GC Analysis
  • Solvent Selection: Choose a high-purity volatile solvent that does not co-elute with the compounds of interest. Hexane, ethanol, or methanol are common choices.[4]

  • Dilution Factor: A typical dilution is 1-5% (v/v) of the essential oil in the chosen solvent. For highly concentrated samples, a 1:100 or even 1:1000 dilution may be necessary. The aim is to have the most abundant peaks fall within the linear dynamic range of the detector.

  • Homogenization: Ensure the sample is thoroughly mixed by vortexing.

  • Filtration (Optional): If any particulate matter is visible, filter the diluted sample through a 0.22 µm syringe filter to prevent injector and column blockage.

  • Storage: Store the diluted sample in a sealed amber glass vial at ≤4°C to prevent degradation of volatile components, as specified by standards like ISO/TS 210:2014.[5]

Primary Identification: The Power of Gas Chromatography (GC)

Gas chromatography is the cornerstone technique for separating the volatile components of essential oils.[6] The choice of detector and column is paramount and dictates the quality of information obtained.

GC with Flame Ionization Detection (GC-FID): Quantitative Profiling

GC-FID provides a robust and proportional response to the mass of hydrocarbons, making it the gold standard for quantifying the relative abundance of components. While it doesn't provide structural information, it generates the "fingerprint" of the oil and is crucial for quality control against established standards, such as those from ISO and AFNOR.[7]

GC with Mass Spectrometry (GC-MS): Initial Structural Insights

GC-MS is the workhorse for qualitative analysis, providing both retention time and a mass spectrum for each separated component.[8][9]

  • Ionization: Electron Ionization (EI) at 70 eV is standard. This high-energy process creates reproducible fragmentation patterns that serve as a molecular fingerprint.

  • Mass Spectrum Interpretation: The resulting mass spectrum is compared against extensive commercial (e.g., NIST, Wiley) and proprietary libraries.[10] A high match factor (>85-90%) provides a tentative identification.

Expert Insight: A library match is not a confirmation. Many this compound isomers (e.g., limonene, terpinolene, phellandrene) share major mass fragments and can yield similar high-scoring matches.[2] This ambiguity necessitates a secondary validation method.

The Self-Validating Power of Kovats Retention Index (RI)

The Kovats Retention Index (RI) is a critical, self-validating parameter that normalizes retention times relative to a series of n-alkane standards.[11] This converts the instrument-dependent retention time into a physico-chemical constant that can be compared across different laboratories and systems.[12]

Causality: The RI value is highly sensitive to the molecule's structure and its interaction with the GC column's stationary phase. By calculating the RI on two columns of different polarity (e.g., a non-polar DB-5 and a polar Carbowax), we create a two-dimensional validation system. A compound's identity is only considered probable when its mass spectrum and its RI values on both columns match the reference data.[2]

Protocol 4.1: GC-MS Analysis with RI Determination
  • n-Alkane Standard: Prepare a solution containing a homologous series of n-alkanes (e.g., C8-C24) in the same solvent used for sample dilution.[13]

  • Instrumentation (Typical Conditions):

    • Injector: Split/splitless, 250°C.

    • Column 1 (Non-polar): HP-5MS (or equivalent), 30 m x 0.25 mm id x 0.25 µm film thickness.[9]

    • Column 2 (Polar): DB-Wax (or equivalent), 30 m x 0.25 mm id x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

    • Oven Program: 60°C (hold 2 min) to 240°C at 3°C/min.

    • MS Detector: Scan range 40-400 m/z.

  • Analysis Sequence: a. Inject the n-alkane standard mix. b. Inject the diluted essential oil sample.

  • RI Calculation: The linear temperature-programmed RI is calculated using the retention times (t) of the analyte and the bracketing n-alkanes with carbon numbers n and N: RI = 100n + 100 [(t_analyte - t_n) / (t_N - t_n)]

  • Data Validation: Compare the experimental mass spectrum and calculated RI against reference databases (e.g., Adams, NIST).[14]

Advanced Confirmation and Isomer Differentiation

For unambiguous identification, especially in pharmaceutical applications or when encountering novel compounds, advanced techniques are required.

Chiral Gas Chromatography: Resolving Enantiomers

Many this compound derivatives are chiral, and their enantiomers often occur in specific ratios in nature.[3] Adulteration with synthetic, often racemic (50:50 mixture of enantiomers), versions can be detected by analyzing these ratios.

Causality: Chiral GC columns contain stationary phases (typically derivatized cyclodextrins) that have a chiral structure.[15] This allows for differential interaction with the enantiomers of a chiral analyte, resulting in their separation into two distinct peaks.

Application: For peppermint oil, natural (-)-menthol is desired. The presence of (+)-menthol could indicate adulteration. Similarly, the enantiomeric ratio of limonene can help distinguish between different citrus oils. Chiral GC-MS is a powerful tool for authenticity testing.[7][16]

NMR Spectroscopy: The Final Arbiter of Structure

When GC-MS data is ambiguous or a potentially new derivative is discovered, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation. While GC is a separatory technique, NMR is a structural one.

  • 1D NMR (¹H and ¹³C): Provides information on the chemical environment of each hydrogen and carbon atom, allowing for the determination of the carbon skeleton and functional groups.[17][18]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For instance, COSY shows which protons are coupled (adjacent), while HMBC shows long-range correlations between protons and carbons, allowing the entire molecular puzzle to be pieced together.[19]

Expert Insight: For NMR analysis, the target compound must first be isolated from the essential oil matrix, often using techniques like preparative GC (prep-GC).[20]

G Data_MS Mass Spectrum (Tentative ID) Confidence Confidence Level Data_MS->Confidence Data_RI_NP RI on Non-Polar Column (e.g., DB-5) Data_RI_NP->Confidence Data_RI_P RI on Polar Column (e.g., Wax) Data_RI_P->Confidence Data_Chiral Chiral Separation Data (Enantiomeric Ratio) Confirmed_ID Confirmed Identification Data_Chiral->Confirmed_ID Ratio matches authentic source Probable_ID Probable Identification Confidence->Probable_ID All three match reference data Probable_ID->Data_Chiral If compound is chiral

Caption: Logic diagram for integrating data to confirm compound identity.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured format.

Table 1: Comparison of Key Analytical Techniques

TechniquePrimary Information ProvidedStrengthsLimitations
GC-FID Relative concentration/purityExcellent quantitative accuracy, robustNo structural information
GC-MS Molecular weight, fragmentation patternHigh sensitivity, vast spectral librariesIsomers can have identical spectra
Kovats RI Normalized retention behaviorInstrument-independent, aids in isomer differentiationRequires accurate n-alkane analysis
Chiral GC Enantiomeric ratioEssential for authenticity testing, resolves stereoisomersRequires specific chiral columns
NMR Unambiguous molecular structureDefinitive for novel/unknown compoundsLower sensitivity, requires pure sample

Conclusion and Future Perspectives

Future advancements will likely involve the broader adoption of comprehensive two-dimensional gas chromatography (GCxGC), which offers vastly superior separating power for exceptionally complex matrices.[21][22] Furthermore, the coupling of GC with techniques like Vacuum Ultraviolet (VUV) spectroscopy, which can distinguish between isomers, holds promise for streamlining the identification process.

References

  • Davies, N. W. (1990). Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicone and Carbowax 20M phases. Journal of Chromatography A, 503, 1-24. Available at: [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry, 4th Edition. Allured Publishing Corporation. Available at: [Link]

  • Jamin, E. (n.d.). Essential oils: characterisation and authenticity testing. Eurofins Scientific. Available at: [Link]

  • Kowalska, J., et al. (2023). Chemistry behind Quality—Emission of Volatile Enantiomers from Mentha spp. Plant Tissue in Relationship to Odor Sensory Quality. Molecules, 28(10), 4239. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Essential Oils Using GC-FID And GC-MS. Available at: [Link]

  • Stankov, S., et al. (2021). A Validation Model for Prediction of Kovats Retention Indices of Compounds Isolated from Origanum spp. and Thymus spp. Essential Oils. Journal of the Mexican Chemical Society, 65(3), 368-382. Available at: [Link]

  • Ch Chromatography Online. (2024). GC and Spectroscopy Used to Characterize Essential Oil. Available at: [Link]

  • Nur Aidha, N., et al. (2020). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress. Available at: [Link]

  • Target Analysis. (2024). GC-MS Analysis Method for Natural Essential Oils. Available at: [Link]

  • Diablo Analytical. (n.d.). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry, ed. 4.1. Available at: [Link]

  • Slideshare. (n.d.). Terpene and structure elucidation of monoterpene. Available at: [Link]

  • Belboukhari, N. (2016). Chiral analysis of essential oils. ResearchGate. Available at: [Link]

  • International Organization for Standardization. (1987). ISO 8432:1987 - Essential oils — Analysis by high performance liquid chromatography — General method. Available at: [Link]

  • Makgwane, P. R. (2006). Methods for essential oil analysis. University of Pretoria. Available at: [Link]

  • Labstat. (2024). Essential Oil Testing: A Guide to Quality, Purity, Methods, and Regulations. Available at: [Link]

  • Zhang, Y., et al. (2024). Monoterpenes from an aqueous extract of Paeonia lactiflora roots and their lipid-lowering effect. Natural Product Research, 1-8. Available at: [Link]

  • Sadgrove, N. J., & Jones, G. L. (2019). Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication. Plants, 8(12), 603. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic chemical shift ranges of some monoterpene skeletons and subskeletons. Available at: [Link]

  • ANSI Blog. (n.d.). ISO 8432:1987— Liquid Chromatography For Essential Oils. Available at: [Link]

  • Pronay, E. E., & Mairinger, T. (2020). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of organic chemistry, 85(3), 1239–1290. Available at: [Link]

  • Ma, C., et al. (2012). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Molecules, 17(5), 5537-5546. Available at: [Link]

  • Agilent Technologies. (2022). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. Available at: [Link]

  • ResearchGate. (2015). Any advice on GC-MS of monoterpenes: alkanes mix for kovats indeces and how to extract monoterpenes from liquid cultures?. Available at: [Link]

  • SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Available at: [Link]

  • Chem Guides. (2020). 1H NMR: Structural Elucidation I. YouTube. Available at: [Link]

  • Venkatramna Industries. (2022). Quality Standards As Per ISO The requisites of Essential Oils Quality. Available at: [Link]

  • Manasa, G. (2015). Structural elucidation of Terpenoids by spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • CABI. (2007). Identification of essential oil components by gas chromatography/mass spectrometry. Available at: [Link]

  • Al-Bayati, F. A. (2017). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. reposiTUm. Available at: [Link]

  • Chemistry For Everyone. (2024). What Are Kovats Retention Indices In Gas Chromatography?. YouTube. Available at: [Link]

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Theoretical Conformational Analysis of p-Menthane: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous theoretical framework for the conformational analysis of p-menthane (1-isopropyl-4-methylcyclohexane), a fundamental scaffold in terpene chemistry and transdermal drug delivery. By synthesizing thermodynamic principles with modern Density Functional Theory (DFT) protocols, we establish a self-validating workflow for predicting isomeric stability. This document is designed for application scientists and medicinal chemists requiring high-precision structural data for lead optimization and permeation enhancer design.

Introduction: The this compound Scaffold in Pharma

This compound is the parent skeleton for a vast class of monoterpenes, including menthol, limonene, and terpinene. Its pharmacological relevance extends beyond its role as a chiral pool building block; this compound derivatives are critical permeation enhancers in transdermal drug delivery systems (TDDS).

The molecule exists primarily as two geometric isomers: cis and trans. The biological activity and physicochemical properties—such as lipophilicity (


) and membrane disruption capability—are strictly governed by the spatial arrangement of the isopropyl and methyl groups. Accurate prediction of these low-energy conformers is a prerequisite for rational drug design.

Theoretical Foundation: Stereoelectronic Principles

Geometric Isomerism and Chair Conformations

The cyclohexane ring of this compound adopts a chair conformation to minimize torsional strain. The relative stability of the cis and trans isomers is dictated by the positioning of the substituents (Methyl vs. Isopropyl) in either axial (a) or equatorial (e) orientations.[1]

  • Trans-p-menthane: The C1 and C4 substituents are on opposite sides of the ring plane. In a 1,4-disubstituted cyclohexane, this allows for two chair conformers:

    • Diequatorial (1e, 4e): Both bulky groups are equatorial.

    • Diaxial (1a, 4a): Both bulky groups are axial.

  • Cis-p-menthane: The substituents are on the same side of the ring plane. This forces one group to be axial and the other equatorial:[1][2][3][4][5]

    • Conformer A (1e, 4a): Isopropyl equatorial, Methyl axial.

    • Conformer B (1a, 4e): Isopropyl axial, Methyl equatorial.

Thermodynamic Quantification (A-Values)

The preference for the equatorial position is quantified by the A-value (Gibbs free energy difference,


).[6]
SubstituentA-Value (kcal/mol)Steric Implication
Methyl (-CH₃) ~1.74Moderate steric bulk.
Isopropyl (-CH(CH₃)₂) ~2.15High steric bulk; acts as a "conformational anchor."

Theoretical Stability Prediction:

  • Global Minimum: Trans-p-menthane (1e, 4e) minimizes all 1,3-diaxial interactions.

  • Local Minimum 1: Cis-p-menthane (1e, 4a). The bulkier isopropyl group remains equatorial to minimize strain (

    
     kcal/mol).
    
  • Local Minimum 2: Cis-p-menthane (1a, 4e). The isopropyl group is forced axial (

    
     kcal/mol).[5]
    
  • High Energy State: Trans-p-menthane (1a, 4a). Both groups axial (

    
     kcal/mol).
    

Computational Protocol: A Self-Validating Workflow

To move beyond empirical A-values and capture subtle electronic effects (e.g., hyperconjugation, solvent effects), a Quantum Mechanical (QM) approach is required.

Workflow Diagram

The following Graphviz diagram outlines the standard operating procedure (SOP) for high-accuracy conformational analysis.

G Start Input Structure (2D or 3D) ConfSearch Conformational Search (MMFF94 / CREST) Start->ConfSearch Generate Rotamers Pruning Redundancy Pruning (RMSD < 0.5 Å) ConfSearch->Pruning Filter Duplicates Opt_Low Geometry Optimization (DFT: B3LYP/6-31G*) Pruning->Opt_Low Coarse Minimization Opt_High Refinement & Freq Calc (wB97X-D/def2-TZVP) Opt_Low->Opt_High High-Level DFT Solvation Solvation Model (SMD: Water/Octanol) Opt_High->Solvation Bio-mimetic Environment Boltzmann Boltzmann Weighting (Population Analysis) Solvation->Boltzmann Calculate Delta G

Figure 1: Hierarchical computational workflow for this compound analysis, progressing from Molecular Mechanics (MM) to high-level Density Functional Theory (DFT).

Step-by-Step Methodology

Phase 1: Conformational Sampling (The Filter)

  • Objective: Explore the Potential Energy Surface (PES) to ensure no local minima are missed.

  • Method: Use CREST (Conformer-Rotamer Ensemble Sampling Tool) or Monte Carlo search with the MMFF94 force field.

  • Causality: The isopropyl group has rotational freedom. A static optimization might trap the calculation in a high-energy rotamer. Sampling ensures the global minimum is found.

Phase 2: Geometry Optimization (The Structure)

  • Method: DFT using B3LYP-D3(BJ)/6-311G(d,p) or wB97X-D/def2-TZVP .

  • Rationale:

    • Functional: Hybrid functionals like B3LYP are standard, but adding Dispersion correction (-D3 or -D) is critical for this compound to accurately model the attractive van der Waals forces between the isopropyl methyls and the ring hydrogens.

    • Basis Set: Triple-zeta quality (def2-TZVP) ensures the electron density is not artificially constrained (basis set superposition error).

Phase 3: Frequency Calculation (The Validation)

  • Objective: Verify stationary points and calculate Thermochemistry.

  • Criteria: No imaginary frequencies.

  • Output: Zero-Point Energy (ZPE), Enthalpy (

    
    ), and Gibbs Free Energy (
    
    
    
    ).

Phase 4: Solvation (The Context)

  • Method: SMD (Solvation Model based on Density).

  • Solvents: Water (physiological) and 1-Octanol (membrane mimic).

  • Relevance: The

    
     is crucial for predicting skin permeation (log P).
    

Results: Conformational Energy Landscape

The following table summarizes the theoretical relative energies of the this compound isomers.

Table 1: Relative Gibbs Free Energies (


) at 298K 
IsomerConformationDescription

(kcal/mol)*
Population (%)
Trans 1e, 4e Global Minimum 0.00 >95%
Cis1e, 4aMethyl Axial+1.7 - 1.9< 5%
Cis1a, 4eIsopropyl Axial+2.1 - 2.3< 1%
Trans1a, 4aDiaxial+3.9 - 4.2~0%

*Values derived from composite DFT-D3 calculations (Ref 1.6, 1.9).

Equilibrium Visualization

The diagram below illustrates the equilibrium dynamics. The "Conformational Lock" provided by the isopropyl group is the dominant force.

EnergyLandscape Trans_ee Trans (e,e) Global Min 0.0 kcal/mol Trans_aa Trans (a,a) High Energy ~4.0 kcal/mol Trans_ee->Trans_aa Ring Flip (Disfavored) Cis_ea Cis (e,a) Methyl Axial ~1.8 kcal/mol Cis_ae Cis (a,e) IsoPr Axial ~2.2 kcal/mol Cis_ea->Cis_ae Ring Flip (Equilibrium)

Figure 2: Thermodynamic equilibrium of this compound isomers. Green indicates the most stable form; Red indicates the least stable.

Applications in Drug Delivery: Mechanism of Action

The conformational preference of this compound derivatives directly impacts their efficacy as Chemical Permeation Enhancers (CPEs) .

Lipid Bilayer Disruption

This compound derivatives (like menthone and limonene) facilitate drug transport across the stratum corneum via the "Pull-Push" or lipid extraction mechanism.

  • Lipophilicity: The stable trans-diequatorial conformation presents a large hydrophobic surface area, allowing deep intercalation into the lipid tails of the bilayer.

  • Fluidization: Once intercalated, the bulky isopropyl group (which rotates freely in the equatorial position) creates steric defects in the packing of ceramides, increasing membrane fluidity.

Mechanism Drug Hydrophilic Drug (Low Permeability) Permeation Enhanced Drug Diffusion Drug->Permeation Co-transport CPE This compound CPE (Trans-isomer) SC Stratum Corneum (Ordered Lipids) CPE->SC Partitions into Intercalation Intercalation into Lipid Bilayer SC->Intercalation Disruption Lipid Fluidization (Steric Defect Creation) Intercalation->Disruption Isopropyl Rotation Disruption->Permeation Reduced Barrier

Figure 3: Mechanism of Action for this compound derivatives as permeation enhancers in transdermal delivery.

References

  • Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane. ResearchGate. Available at: [Link]

  • Relative Stability of cis- and trans-Hydrindanones. MDPI Molecules. Available at: [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]

  • CREST—A program for the exploration of low-energy molecular chemical space. AIP Publishing. Available at: [Link]

  • Design of improved permeation enhancers for transdermal drug delivery. PubMed. Available at: [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. ScienceOpen. Available at: [Link]

  • Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed Central. Available at: [Link]

Sources

Methodological & Application

analytical methods for p-menthane characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The p-menthane skeleton (1-isopropyl-4-methylcyclohexane) serves as the fundamental structural scaffold for a vast class of monoterpenes, including menthol, limonene, and the potent mosquito repellent this compound-3,8-diol (PMD). In pharmaceutical development, this compound derivatives are critical as permeation enhancers for transdermal drug delivery and as stable chiral intermediates. However, the characterization of the parent saturated hydrocarbon presents unique analytical challenges due to its lack of chromophores (rendering UV detection ineffective) and the existence of cis and trans stereoisomers with nearly identical mass spectra. This guide details a self-validating analytical workflow combining Gas Chromatography (GC-MS/FID) for separation and Nuclear Magnetic Resonance (NMR) for definitive stereochemical assignment.

Analytical Strategy & Decision Matrix

The characterization of this compound requires a multi-modal approach. As a saturated hydrocarbon, it is invisible to standard HPLC-UV methods. Therefore, volatility-based separation (GC) is the primary workhorse, while NMR provides the "ground truth" for stereochemistry.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude this compound Sample VolatilityCheck Volatility Assessment (Boiling Point < 300°C?) Sample->VolatilityCheck GC_Path Gas Chromatography (Primary Separation) VolatilityCheck->GC_Path Yes (Hydrocarbons) HPLC_Path HPLC-RI / ELSD (Alternative for Derivatives) VolatilityCheck->HPLC_Path No (Complex Glycosides) Detector_Select Detector Selection GC_Path->Detector_Select FID GC-FID (Quantification) Detector_Select->FID Routine QC MS GC-MS (Identification) Detector_Select->MS Unknown ID Isomer_Check Isomer Resolution (Cis vs Trans?) FID->Isomer_Check MS->Isomer_Check NMR 1H & 13C NMR (Stereochemical Validation) Isomer_Check->NMR Ambiguous Separation Final_Report Final Characterization (Purity, Ratio, ID) Isomer_Check->Final_Report Resolved NMR->Final_Report

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample volatility and stereochemical requirements.

Method 1: High-Resolution GC-MS/FID

Objective: Separation of cis- and trans-p-menthane isomers and quantification of relative purity. Principle: Since this compound lacks functional groups, separation relies entirely on London dispersion forces and molecular shape. The trans isomer (diequatorial conformation) is generally more thermodynamically stable and possesses a slightly different boiling point and hydrodynamic volume than the cis isomer.

Experimental Protocol

1. Sample Preparation:

  • Solvent: Ethyl Acetate or Ethanol (Avoid Hexane/Cyclohexane to prevent solvent peak overlap with the target hydrocarbon).

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter.

2. Instrument Parameters (Agilent 7890/5977 or equivalent):

ParameterSettingRationale
Column DB-5MS (30m × 0.25mm × 0.25µm)Standard non-polar phase separates based on boiling point.
Alt. Column DB-WAX (Polar)Use if isomers co-elute on DB-5; separates based on polarity/shape.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload; sharpens peaks for isomer resolution.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode maintains separation efficiency during ramp.
Oven Program 60°C (1 min) → 3°C/min → 150°C → 20°C/min → 280°CCritical: Slow ramp (3°C/min) is required to resolve the cis/trans doublet.
MS Source 230°C, EI (70 eV)Standard ionization energy for library matching.
Scan Range m/z 40–300Captures parent ion and fragmentation path.

3. Self-Validating Step: Kovats Retention Index (KI) Do not rely on retention time alone. You must calculate the KI to confirm identity across different systems.

  • Protocol: Inject a C8–C20 n-alkane standard mix using the exact same method.

  • Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is the carbon number of the alkane eluting before the analyte.
  • Target Values (DB-5): this compound isomers typically elute between KI 950 and 1050.

Method 2: NMR Spectroscopy (Stereochemical Validator)

Objective: Definitive assignment of cis vs. trans configuration. Causality: Mass spectrometry cannot easily distinguish stereoisomers because they fragment identically. NMR exploits the Karplus relationship (coupling constants,


) and the Gamma-Gauche effect  (13C shifts) to determine if substituents are axial or equatorial.
Structural Logic
  • Trans-p-menthane: Both the isopropyl (C1) and methyl (C4) groups prefer the equatorial position to minimize steric strain (1,4-diequatorial).

  • Cis-p-menthane: One group must be axial while the other is equatorial (or the ring adopts a twist-boat), leading to higher energy and distinct shielding environments.

Experimental Protocol

1. Sample Prep:

  • Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

  • Use high-quality tubes to prevent shimming errors.

2. Key Diagnostic Signals (1H NMR - 400 MHz+): Focus on the methine protons at C1 and C4.

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)Mechanism
H1/H4 Coupling Large axial-axial coupling (

Hz)
Smaller axial-equatorial coupling (

Hz)
Karplus Equation: Dihedral angle of 180° (trans) yields max coupling.
13C Methyl Shift Downfield (Deshielded)Upfield (Shielded)Gamma-Gauche Effect: Axial methyls are shielded by 1,3-diaxial interactions.
Stereochemistry Visualization

Stereochem cluster_trans Trans-p-Menthane (Thermodynamic Product) cluster_cis Cis-p-Menthane (Kinetic Product) T_Node Substituents: Equatorial-Equatorial Coupling (J): ~11-12 Hz Stability: High C_Node Substituents: Axial-Equatorial Coupling (J): ~3-5 Hz Stability: Lower NMR_Input NMR Spectrum NMR_Input->T_Node Large J values NMR_Input->C_Node Small J values

Figure 2: NMR logic for distinguishing isomers based on coupling constants (


).

Method 3: Mass Spectrometry Interpretation

While MS is poor for isomer differentiation, it is vital for confirming the this compound skeleton against other terpenes (e.g., limonene, cymene).

Fragmentation Pattern (EI, 70eV):

  • Molecular Ion (

    
    ): m/z 140 (Often weak in saturated hydrocarbons).
    
  • Base Peak: m/z 97 (Loss of isopropyl group,

    
    ).
    
  • Diagnostic Ion: m/z 55 (

    
     fragment from ring opening).
    
  • Differentiation:

    • vs. Limonene (MW 136): this compound is MW 140 (saturated).

    • vs. p-Cymene (MW 134): p-Cymene is aromatic; this compound is aliphatic.

References

  • NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Breitmaier, E. (2002). Terpenes: Flavors, Fragrances, Pharmaca, Pheromones. Wiley-VCH.
  • Williams, A.C., & Barry, B.W. (2012). Penetration enhancers.[2][3] Advanced Drug Delivery Reviews.[4] (Context for this compound in pharma). [Link]

  • El-Sayed, A.M. (2025).[4][5][6] The Pherobase: Database of Pheromones and Semiochemicals.[5] (Source for specific terpene retention indices). [Link]

Sources

Application Note: The p-Menthane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: From Chiral Pool Building Blocks to TRP Channel Modulation and Permeation Enhancement

Introduction: The Rigid Chiral Template

The p-menthane (1-methyl-4-isopropylcyclohexane) skeleton represents a privileged scaffold in medicinal chemistry. Unlike flexible aliphatic chains, the this compound core offers a semi-rigid cyclohexane ring with defined stereochemistry (typically available from the "chiral pool" via limonene, menthol, and carvone).

For the drug discovery scientist, this scaffold offers three distinct utility vectors:

  • Stereochemical Control: Pre-defined chiral centers (C1 and C4) allow for the rapid synthesis of enantiopure libraries.

  • TRP Channel Privileged Structure: The scaffold is the endogenous-mimetic pharmacophore for TRPM8 (cold/pain) and TRPA1 receptors.

  • ADME Modulation: this compound monoterpenes act as potent reversible permeation enhancers for transdermal drug delivery.

Medicinal Chemistry: Exploiting the Chiral Pool

The primary advantage of this compound precursors (e.g., (R)-(-)-Carvone or (+)-Limonene) is the ability to access complex chiral amines and amino-alcohols without expensive asymmetric catalysis.

Chemical Space Visualization

The following diagram illustrates the derivatization logic, moving from the core scaffold to functionalized bioactive entities.

PMenthane_Derivatization Core This compound Core (Limonene/Carvone) Func1 Epoxidation (Perillic Acid derivatives) Core->Func1 Func2 Mannich Reaction (Amino-Ketones) Core->Func2 Func3 Reductive Amination (Chiral Amines) Core->Func3 Target1 Anticancer (Ras inhibition) Func1->Target1 Target2 CNS Active (Neuroprotection) Func2->Target2 Target3 Antimicrobial (Membrane Lysis) Func3->Target3

Figure 1: Divergent synthesis pathways from the this compound core to therapeutic classes.

Protocol 1: Mannich Base Synthesis from Carvone

Objective: To synthesize β-amino ketone derivatives (common in CNS drug design) using the this compound ketone moiety. Rationale: The


-unsaturated ketone in carvone serves as a Michael acceptor and a partner for Mannich condensation, introducing nitrogen functionality while preserving chirality.

Materials:

  • (R)-(-)-Carvone (10 mmol)

  • Secondary amine (e.g., Morpholine or Piperidine, 11 mmol)

  • Paraformaldehyde (15 mmol)

  • Ethanol (absolute)

  • Conc. HCl (catalytic)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve (R)-(-)-Carvone in 20 mL of ethanol.

  • Reagent Addition: Add the secondary amine and paraformaldehyde.

  • Catalysis: Add 2-3 drops of concentrated HCl to catalyze the formation of the iminium ion intermediate.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor consumption of carvone via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Work-up: Evaporate ethanol under reduced pressure. Redissolve the residue in DCM (30 mL) and wash with saturated NaHCO₃ (to neutralize acid) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude Mannich base via silica gel column chromatography.

Validation Check:

  • NMR Signature: Look for the disappearance of the

    
    -proton signal of the ketone and the appearance of methylene signals (
    
    
    
    ) around 2.5–3.0 ppm.

Pharmacology: TRPM8 Target Engagement

The this compound scaffold is the defining agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The mechanism is described as a "Grab and Stand" interaction:

  • The Hand (Grab): The C3-hydroxyl group H-bonds with Arg842 (S4 helix).

  • The Legs (Stand): The isopropyl group makes hydrophobic contacts with Ile846 and Leu843 .[1]

TRPM8 Signaling Pathway

TRPM8_Pathway Ligand This compound Agonist (Menthol/Icilin) TRPM8 TRPM8 Channel (Closed) Ligand->TRPM8 Binding (R842) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Sensation Cold Sensation / Analgesia Depolarization->Sensation

Figure 2: Signal transduction pathway for TRPM8 activation by this compound agonists.

Protocol 2: Calcium Flux Assay (FLIPR) for TRPM8 Agonists

Objective: Quantify the EC₅₀ of this compound derivatives on TRPM8. Critical Variable: Temperature.[2][3][4] TRPM8 is thermosensitive; assays must be run at controlled temperatures (22–25°C) to distinguish chemical agonism from thermal activation.

Materials:

  • HEK293 cells stably expressing human TRPM8.

  • Calcium indicator dye (Fluo-4 AM or Fura-2).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Probenecid (2.5 mM) – Crucial to prevent dye leakage.

Step-by-Step Methodology:

  • Cell Plating: Seed TRPM8-HEK293 cells in 96-well black-walled plates (50,000 cells/well) 24 hours prior to assay.

  • Dye Loading: Remove media and incubate cells with 4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer (with Probenecid) for 45 minutes at 37°C.

  • Equilibration: Wash cells 3x with Assay Buffer. Incubate at room temperature (25°C) for 15 minutes. Do not skip this step; it establishes the thermal baseline.

  • Compound Preparation: Prepare 10-point serial dilutions of the this compound derivative in Assay Buffer.

  • Measurement: Transfer to FLIPR (Fluorometric Imaging Plate Reader).

    • Excitation: 488 nm.

    • Emission: 510–570 nm.

    • Baseline Read: 10 seconds.

    • Injection: Add compound (50 µL).

    • Read Duration: 180 seconds.

  • Data Analysis: Calculate

    
     (Peak fluorescence minus baseline, divided by baseline). Fit to a sigmoidal dose-response curve to determine EC₅₀.
    

ADME & Formulation: Permeation Enhancement

This compound monoterpenes are "Chemical Penetration Enhancers" (CPEs).[5] They reversibly disrupt the stratum corneum (SC) lipid bilayer, facilitating the transdermal delivery of co-administered drugs.

Mechanism of Action:

  • Lipid Extraction: Extraction of ceramides creates "micro-cavities" in the SC.

  • Fluidization: The bulky this compound ring disrupts the packing of lipid alkyl tails.

  • H-Bond Breaking: Polar groups (e.g., -OH in menthol) compete for hydrogen bonds at the ceramide headgroups.

Comparative Data: Lipophilicity vs. Enhancement

The following table summarizes the correlation between the partition coefficient (LogP) and the Enhancement Ratio (ER) for common this compound derivatives.

CompoundStructure TypecLogPMechanism DominanceEnhancement Ratio (ER)*
Limonene Hydrocarbon4.58Lipid FluidizationHigh (>20)
Menthol Alcohol3.20H-Bond Breaking + ExtractionHigh (>15)
Pulegone Ketone3.08Lipid ExtractionModerate (10-15)
Cineole Ether (Bridged)2.74Phase SeparationModerate (5-10)

*ER values are approximate for lipophilic drugs (e.g., Indomethacin) across human skin.

Protocol 3: Ex Vivo Permeation (Franz Diffusion Cell)

Objective: Determine the Enhancement Ratio (ER) of a this compound derivative.

Materials:

  • Franz Diffusion Cells (vertical, 1.77 cm² area).

  • Membrane: Excised porcine ear skin (dermatomed to 500 µm).

  • Donor Phase: Drug solution +/- 5% this compound enhancer in Propylene Glycol (PG).

  • Receptor Phase: PBS (pH 7.4) + solubilizer (if drug is hydrophobic).

Step-by-Step Methodology:

  • Membrane Preparation: Mount the porcine skin between the donor and receptor compartments (SC side facing up).

  • Equilibration: Fill receptor chamber with degassed PBS. Maintain jacket temperature at 32°C (skin surface temperature). Equilibrate for 30 mins.

  • Dosing: Apply 500 µL of the formulation (Control vs. Test) to the donor compartment. Occlude with Parafilm to prevent evaporation of the terpene.

  • Sampling: Withdraw 200 µL from the sampling port at t = 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace volume immediately with fresh buffer.

  • Quantification: Analyze drug concentration via HPLC-UV or LC-MS.

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time. Calculate steady-state flux (
    
    
    
    ) from the linear portion of the slope.
    
    

References

  • Scaffold Versatility: Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025).[2][3][4][5][6][7] NIH.

  • TRPM8 Mechanism: Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel.[1] (2020).[1] Nature Communications.

  • TRPM8 Stereochemistry: Differential Activation of TRPM8 by the Stereoisomers of Menthol. (2022).[8][9] Frontiers in Physiology.

  • Permeation Enhancement: Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review. (2023).[6] PLOS ONE.

  • Antimicrobial Mechanism: Mechanisms of Antibacterial Action of Three Monoterpenes. (2016).[6][10] Antimicrobial Agents and Chemotherapy.[11]

Sources

High-Fidelity Asymmetric Induction: The p-Menthane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, the p-menthane skeleton—specifically the engineered derivative (-)-8-phenylmenthol —represents a "privileged scaffold" for stereochemical control.[1] While simple (-)-menthol is inexpensive, it often fails to provide sufficient steric bulk for high diastereomeric excess (de) in challenging reactions.

This Application Note details the operational protocols for utilizing 8-phenylmenthol to achieve superior facial discrimination (often >98% de). We focus on two critical workflows: Asymmetric Diels-Alder Cycloaddition and Stereoselective Enolate Alkylation .

The this compound Library: Selection Guide

The choice of auxiliary dictates the ceiling of stereocontrol.

AuxiliaryStructureAccessibilityTypical dePrimary Application
(-)-Menthol Native TerpeneCommodity Chemical (<$0.1/g)40–60%Resolution of racemates; simple esters.
(-)-8-Phenylmenthol EngineeredSynthetic (from Pulegone)>98% Diels-Alder, Ene reactions, Conjugate additions.
(+)-Neomenthol Native IsomerCommercial50–70%Access to opposite enantiomeric series.[2]

Mechanism of Action: The Shielding Effect

The superior selectivity of 8-phenylmenthol arises from a specific conformational lock. In the acrylate ester form, the cyclohexane ring adopts a chair conformation where the bulky C2-isopropyl group (bearing the phenyl ring) forces the carbonyl into a specific rotameric state.

Steric Blocking Model

The phenyl ring engages in


-stacking or simply exerts massive steric bulk, effectively "capping" one face of the 

-unsaturated system. This forces the incoming nucleophile or diene to attack from the unshielded face.

StericShielding Aux (-)-8-Phenylmenthol Auxiliary Complex Auxiliary-Substrate Complex Aux->Complex Esterification Substrate Acrylate/Enolate (Planar) Substrate->Complex Shielding Phenyl Ring Blocks Re-Face Complex->Shielding Conformational Lock Attack Reagent Attacks Si-Face Only Shielding->Attack Directs Flow Product Chiral Product (>98% de) Attack->Product Reaction & Cleavage

Figure 1: Mechanistic flow of stereocontrol using 8-phenylmenthol. The phenyl group creates a 'dead zone' on one face of the substrate.

Protocol A: Asymmetric Diels-Alder (Corey-Ensley)

This protocol describes the synthesis of a chiral prostaglandin intermediate, showcasing the power of 8-phenylmenthol in Lewis-acid catalyzed cycloadditions.

Target: High endo selectivity and diastereoselectivity.

Materials
  • Auxiliary: (-)-8-Phenylmenthol (1.0 equiv)

  • Substrate: Acryloyl chloride (1.2 equiv)

  • Diene: Cyclopentadiene (freshly cracked, 5.0 equiv)

  • Lewis Acid: Tin(IV) chloride (SnCl4) or Ethylaluminum dichloride (EtAlCl2)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Esterification (Attachment):

    • Dissolve (-)-8-phenylmenthol (2.32 g, 10 mmol) in dry THF (20 mL) at 0°C.

    • Add n-BuLi (1.1 equiv) dropwise to form the alkoxide.

    • Add acryloyl chloride (1.2 equiv) slowly. Stir for 2 hours allowing to warm to RT.

    • Workup: Quench with NH4Cl, extract with ether, and purify via flash chromatography (SiO2, 5% EtOAc/Hex).

    • Checkpoint: Verify purity of 8-phenylmenthyl acrylate .

  • Cycloaddition (The Chiral Step):

    • Dissolve the acrylate ester (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Cool the solution to -78°C (Dry ice/acetone bath). Critical: Temperature control is vital for max de.

    • Add Lewis Acid (SnCl4, 0.5 equiv) dropwise. The solution may turn yellow/orange due to complexation.

    • Add Cyclopentadiene (5.0 equiv) slowly to prevent exotherms.

    • Stir at -78°C for 4–6 hours. Monitor by TLC.

  • Quench and Isolation:

    • Quench the reaction at -78°C with saturated aqueous NaHCO3.

    • Warm to room temperature and extract with DCM (3x).

    • Dry organics over MgSO4 and concentrate.

    • Purification: The major endo diastereomer is often crystalline or separable by column chromatography.

    • Expected Result: >90% yield, >97% diastereomeric excess (de).[2]

Protocol B: Stereoselective Enolate Alkylation

This protocol is used to install chiral centers alpha to a carboxylic acid, similar to Evans' auxiliary chemistry but utilizing the this compound ester.

Materials
  • Substrate: 8-Phenylmenthyl phenylacetate (prepared via esterification).

  • Base: Lithium Diisopropylamide (LDA), 0.5 M in THF.

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide.

  • Additive: HMPA or DMPU (Optional, to accelerate alkylation).

Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried flask with anhydrous THF and cool to -78°C .

    • Add LDA (1.1 equiv).

    • Add a solution of 8-phenylmenthyl phenylacetate (1.0 equiv) in THF dropwise over 10 minutes.

    • Stir for 45 minutes at -78°C to ensure complete deprotonation.

  • Alkylation:

    • Add the alkyl halide (e.g., MeI, 1.5 equiv) neat or in THF solution.

    • Note: If the reaction is sluggish, add HMPA (2.0 equiv) to disrupt lithium aggregates.

    • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

  • Workup:

    • Quench with saturated NH4Cl.

    • Extract with diethyl ether.[2]

    • Analyze crude via 1H NMR. The diastereomers usually show distinct chemical shifts for the methyl group or the methine proton of the auxiliary.

Auxiliary Removal and Recovery

For the process to be economical, the chiral auxiliary must be recovered. 8-Phenylmenthol is chemically robust and can be recycled.

Method A: Reductive Cleavage (To Alcohol)
  • Reagent: LiAlH4 (LAH) in Ether/THF.

  • Procedure: Treat the chiral ester with 2.0 equiv LAH at 0°C.

  • Product: Chiral primary alcohol + recovered 8-phenylmenthol.

  • Separation: Flash chromatography. The auxiliary is non-polar; the product alcohol is polar.

Method B: Hydrolytic Cleavage (To Acid)
  • Reagent: KOH in Ethanol/Water (reflux) or LiOH/H2O2 (mild).

  • Procedure: Reflux the ester with excess KOH for 12–24 hours. (Steric bulk makes this slow).

  • Product: Chiral carboxylic acid + recovered 8-phenylmenthol.

  • Recovery Rate: Typically >90% recovery of the auxiliary is achievable.

RecoveryWorkflow cluster_0 Cleavage Options ChiralEster Chiral Product-Auxiliary Adduct Reductive LiAlH4 Reduction (Yields Alcohol) ChiralEster->Reductive Hydrolytic KOH/EtOH Hydrolysis (Yields Acid) ChiralEster->Hydrolytic Separation Chromatography / Extraction Reductive->Separation Hydrolytic->Separation Target Pure Chiral Drug Intermediate Separation->Target Recycled Recovered (-)-8-Phenylmenthol Separation->Recycled Recycle (>90%)

Figure 2: Downstream processing for isolation of the target molecule and recycling of the scaffold.

References

  • Corey, E. J., & Ensley, H. E. (1975).[2][3] Preparation of an optically active prostaglandin intermediate via asymmetric induction. Journal of the American Chemical Society, 97(23), 6908–6909.

  • Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.

  • Whitesell, J. K. (1986).[4] C2 symmetry and asymmetric induction. Chemical Reviews, 89(7), 1581–1590.

  • Ortiz, A., et al. (2001). A new, convenient synthesis of the chiral auxiliary (+)-8-phenylisomenthol.[5] Tetrahedron Letters, 42(45), 7969-7971.

  • Comins, D. L., & Salvador, J. M. (1993). Efficient synthesis of 8-phenylmenthol. Journal of Organic Chemistry, 58(17), 4656-4661.

Sources

Application Note: High-Resolution GC-MS Analysis for the Separation of p-Menthane Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of p-menthane (1-isopropyl-4-methylcyclohexane) isomers, specifically the cis and trans diastereomers, presents a classic challenge in gas chromatography due to their identical molecular weight (140.27 g/mol ) and nearly indistinguishable electron ionization (EI) mass spectra. This guide provides a definitive protocol for resolving these isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard terpenoid screening methods, this protocol prioritizes chromatographic resolution over spectral deconvolution, utilizing stationary phase selectivity and Linear Retention Indices (LRI) for absolute identification.

Introduction: The Stereochemical Challenge

The this compound skeleton is the core structure for numerous bioactive monoterpenes (e.g., menthol, limonene, this compound-3,8-diol). In synthetic and biosynthetic pathways, the ratio of cis- to trans-p-menthane is a critical quality attribute (CQA) that dictates thermodynamic stability and organoleptic properties.

  • Trans-p-menthane: The diequatorial conformation (1e, 4e) makes it thermodynamically more stable.

  • Cis-p-menthane: The axial-equatorial conformation (1a, 4e or 1e, 4a) introduces steric strain, typically resulting in a slightly higher boiling point and different interaction potentials with stationary phases.

Critical Failure Point: Relying solely on MS library matching (e.g., NIST/Wiley) is insufficient. Both isomers produce a base peak at m/z 97 or 55 and identical molecular ions (m/z 140), leading to high match scores for the wrong isomer. Separation is the only validation.

Strategic Method Development

Stationary Phase Selection

For non-polar hydrocarbons like this compound, the separation mechanism relies on London dispersion forces (boiling point) and subtle shape selectivity.

Column TypePhase CompositionSuitabilityMechanism
5% Phenyl (e.g., DB-5ms, HP-5) 5% Phenyl / 95% DimethylpolysiloxaneStandard Separates primarily by boiling point. Trans usually elutes before cis due to lower boiling point/higher volatility.
Wax (e.g., DB-WAX, HP-INNOWax) Polyethylene Glycol (PEG)High Resolution Separates by polarity and shape. Often provides better resolution for functionalized derivatives (e.g., menthols) but excellent for separating closely boiling hydrocarbon isomers due to dipole-induced dipole interactions.
Cyclodextrin (e.g., CycloSil-B)

-Cyclodextrin
Chiral Required only if separating enantiomers of derivatives. Not necessary for simple cis/trans diastereomer separation.

Recommendation: Start with a 5% Phenyl Ultra-Inert column. It is robust, has low bleed for MS, and provides sufficient selectivity (


) for cis/trans separation.
Mass Spectrometry Configuration

Since the isomers are hydrocarbons, they do not ionize well with Chemical Ionization (CI). Electron Impact (EI) at 70 eV is the standard. To maximize sensitivity and spectral fidelity for deconvolution:

  • Scan Range: m/z 40–300 (Avoids low mass carrier gas noise, captures molecular ion).

  • Scan Rate: >3 scans/sec (Essential to define narrow peaks).

Experimental Protocol

Reagents and Standards
  • Reference Standards: cis-p-Menthane (>95%) and trans-p-Menthane (>95%).

  • Internal Standard (ISTD): n-Decane or n-Dodecane (elutes near analytes but distinct).

  • Solvent: n-Hexane (HPLC Grade).

  • Alkane Ladder: C8–C20 alkane mix for LRI calculation.

Sample Preparation[1]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dilute to volume with hexane (1000 ppm).

  • Working Solution: Dilute Stock 1:100 with hexane to achieve 10 ppm.

  • ISTD Addition: Add ISTD to a final concentration of 5 ppm.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an autosampler vial.

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Split Mode (20:1)Prevents column overload; sharpens peaks.
Inlet Temp 250 °CEnsures rapid volatilization of terpenes.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Column 30 m × 0.25 mm × 0.25 µm (5% Phenyl)Standard dimensions for high efficiency (

).
Oven Program 60 °C (hold 1 min)

5 °C/min to 150 °C

20 °C/min to 280 °C (hold 3 min)
Slow ramp (5 °C/min) is crucial for isomer resolution.
Transfer Line 280 °CPrevents condensation before MS source.
Ion Source 230 °C (EI)Standard source temperature.
Quadrupole 150 °CMaintains mass stability.

Workflow Visualization

Analytical Workflow

The following diagram illustrates the critical path from sample injection to data validation.

GCMS_Workflow Sample Sample Preparation (Hexane + ISTD) Inlet Split Injection (20:1) 250°C Sample->Inlet Separation GC Separation (5% Phenyl Column) Slow Ramp (5°C/min) Inlet->Separation Volatilization Detection MS Detection (EI) Full Scan m/z 40-300 Separation->Detection Elution DataProc Data Processing Peak Integration Detection->DataProc RAW Data Validation LRI Calculation & Spectral Comparison DataProc->Validation Retention Time Result Isomer Identification (Cis vs Trans) Validation->Result Confirmed ID

Figure 1: Step-by-step GC-MS analytical workflow for this compound isomer separation.

Data Analysis & Validation

Identification Logic

Since mass spectra are ambiguous, identification relies on Linear Retention Indices (LRI) .

  • Run the C8-C20 Alkane Ladder under the exact same conditions.

  • Calculate LRI for each isomer peak using the Van den Dool and Kratz equation.

  • Compare experimental LRI to literature values (NIST or Adams Library).

Typical Elution Order (5% Phenyl Column):

  • Trans-p-menthane: Elutes first (Lower Boiling Point, more compact).

    • Approx LRI: 950 - 960

  • Cis-p-menthane: Elutes second.

    • Approx LRI: 970 - 980

Decision Tree for Isomer Assignment

Decision_Tree Start Unknown Peak Detected CheckMS Mass Spectrum Matches this compound? Start->CheckMS CalcLRI Calculate LRI (Alkane Ladder) CheckMS->CalcLRI Yes (m/z 140, 97, 55) CompareLRI Compare LRI to Literature (DB-5) CalcLRI->CompareLRI TransID ID: Trans-p-menthane (LRI ~955) CompareLRI->TransID LRI matches lower value CisID ID: Cis-p-menthane (LRI ~975) CompareLRI->CisID LRI matches higher value Ambiguous Ambiguous Result Re-run on Polar Column CompareLRI->Ambiguous Co-elution or Deviation >10 units

Figure 2: Logical decision tree for assigning stereochemistry based on retention indices.

Quality Control Criteria
  • Resolution (

    
    ):  The valley between cis and trans peaks must be 
    
    
    
    of the peak height (
    
    
    is ideal).
  • LRI Deviation: Experimental LRI must be within

    
     units of the reference standard.
    
  • S/N Ratio: Limit of Quantitation (LOQ) requires S/N > 10.

References

  • National Institutes of Health (NIH). (2025). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]

  • MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • ResearchGate. (2025). Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils.[1] Retrieved from [Link]

Sources

Advanced NMR Characterization of p-Menthane Scaffolds: Stereochemical Resolution & Structural Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The p-menthane (1-isopropyl-4-methylcyclohexane) skeleton forms the structural basis of a vast class of monoterpenes, including menthol, limonene, and carvone. These compounds exhibit complex stereochemistry with multiple chiral centers and potential for conformational mobility (chair-chair interconversion). In drug development, where specific enantiomers and diastereomers dictate pharmacological efficacy (e.g., l-menthol vs. d-menthol), unambiguous structural assignment is critical.

This Application Note provides a rigorous protocol for the complete NMR assignment of this compound derivatives. It moves beyond basic 1D analysis to integrate solvent-induced shifts (ASIS), Karplus-based coupling analysis, and 2D NOESY correlations to resolve stereochemical ambiguity.

Structural Considerations & NMR Theory

The Chair Conformation

The cyclohexane ring of this compound derivatives predominantly exists in a chair conformation. The orientation of substituents (axial vs. equatorial) governs the NMR observables.

  • Thermodynamic Stability: Bulky groups (isopropyl) prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Chemical Shift Anisotropy:

    • Protons: Axial protons (

      
      ) are generally shielded (resonate upfield, lower 
      
      
      
      ) compared to equatorial protons (
      
      
      ) on the same carbon, typically by
      
      
      ppm.
    • Carbons: Carbons with axial substituents are generally shielded (

      
      -gauche effect) relative to those with equatorial substituents.
      
Scalar Coupling ( -Coupling)

The vicinal coupling constant (


) is the most powerful tool for determining relative stereochemistry, governed by the Karplus equation :
  • Axial-Axial (

    
    ):  Large coupling (
    
    
    
    Hz).
  • Axial-Equatorial (

    
    ):  Small coupling (
    
    
    
    Hz).
  • Equatorial-Equatorial (

    
    ):  Small coupling (
    
    
    
    Hz).

Diagnostic Rule: If a multiplet exhibits a large coupling (>10 Hz), the protons involved must be in a trans-diaxial arrangement.

Experimental Protocol

Sample Preparation

Proper concentration is vital to prevent aggregation-induced shift changes while maintaining signal-to-noise (S/N).

  • Solvent Selection:

    • Standard:

      
       (Chloroform-d) is the baseline solvent.
      
    • Resolution Enhancer:

      
       (Benzene-d6).
      
    • Why? Benzene molecules stack against the solute faces. This Anisotropy Induced Shift (ASIS) often resolves overlapping aliphatic multiplets common in terpenes (0.8 - 2.0 ppm region).

  • Concentration:

    • 
      H / 2D Homonuclear: 10–15 mg in 600 
      
      
      
      L solvent.
    • 
      C / 2D Heteronuclear: 30–50 mg in 600 
      
      
      
      L solvent.
Acquisition Parameters

Do not use "standard" automation without review. Terpenes require high digital resolution.

  • 1D

    
    H NMR: 
    
    • Spectral Width: -1 to 14 ppm (catch exchangeable protons).

    • Acquisition Time (AQ): >3.0 seconds (essential for resolving small

      
       couplings).
      
    • Number of Scans (NS): 16 (or until S/N > 100:1 for methyl signals).

  • 1D

    
    C & DEPT-135: 
    
    • Run DEPT-135 to distinguish

      
       (positive) from 
      
      
      
      (negative). This is crucial for identifying the C2/C5/C6 methylenes.
  • 2D Experiments (The "Golden Quartet"):

    • gCOSY: Identifies the spin system (e.g., H1

      
       H2 
      
      
      
      H3).
    • gHSQC (Multiplicity-Edited): Correlates protons to carbons; separates

      
       diastereotopic protons.
      
    • gHMBC: Connects spin systems across quaternary carbons and heteroatoms.

    • NOESY (Mixing time 500ms): Determines spatial proximity. Critical for assigning axial vs. equatorial methyl groups.

Workflow Logic & Visualization

Stereochemical Assignment Logic

The following diagram illustrates the decision process for assigning the configuration of a substituent (e.g., a hydroxyl group at C3) based on the H3 proton signal.

StereochemLogic Start Analyze Target Proton (H-X) Coupling Measure Vicinal Couplings (3J) Start->Coupling LargeJ Large J (>10 Hz) Observed? Coupling->LargeJ AxialH H-X is AXIAL (Substituent is Equatorial) LargeJ->AxialH Yes (aa coupling) EqH H-X is EQUATORIAL (Substituent is Axial) LargeJ->EqH No (ae/ee coupling) NOE_Check Verify with NOESY AxialH->NOE_Check EqH->NOE_Check NOE_Axial NOE to other Axial H (1,3-diaxial) NOE_Check->NOE_Axial If H-X is Axial NOE_Eq NOE to Vicinal/Geminal only NOE_Check->NOE_Eq If H-X is Equatorial

Caption: Logical flow for determining substituent stereochemistry using J-coupling and NOE data.

Experimental Workflow

Workflow Sample Sample Prep (CDCl3 vs C6D6) OneD 1D Acquisition (1H, 13C, DEPT) Sample->OneD TwoD 2D Correlation (HSQC, COSY) OneD->TwoD Stereo Stereo-Resolution (NOESY, J-Analysis) TwoD->Stereo Report Final Assignment Stereo->Report

Caption: Step-by-step experimental sequence for this compound analysis.

Data Presentation: Menthol Case Study

To validate this protocol, we compare Menthol (all substituents equatorial) vs. Neomenthol (C3-OH is axial). This distinction is impossible by Mass Spectrometry but trivial by NMR using the criteria above.

Table 1: Diagnostic H NMR Signals ( , 500 MHz)
ProtonMenthol (Stable Chair)Neomenthol (Steric Strain)Mechanistic Explanation
H3 (Carbinol) 3.41 ppm (ddd)4.10 ppm (broad s)Menthol: H3 is axial. It has two large

couplings (~10Hz) to H2ax and H4ax. Neomenthol: H3 is equatorial. It lacks large couplings (only

and

< 5Hz).
H1 (Methine) ~1.95 ppm~2.40 ppmH1 is axial in Menthol (shielded).
iPr-Methyls

0.81, 0.93 (d)

0.78, 0.91 (d)
Prochiral methyls are sensitive to the rotational environment of the isopropyl group.
Table 2: C Chemical Shift Trends
CarbonMenthol (

ppm)
Neomenthol (

ppm)
Mechanistic Explanation
C3 (Carbinol) 71.567.8

-gauche effect:
The axial OH in Neomenthol sterically compresses C1 and C5, shielding them and itself.
C1 31.629.3Shielded by the axial OH at C3 (1,3-diaxial relationship).

Advanced Troubleshooting: The "Benzene Trick"

When aliphatic signals overlap in


 (common for H2, H5, and H6 protons in terpenes), switching to Benzene-d6 (

) is the most effective troubleshooting step.
  • Mechanism: Benzene forms transient solvation complexes. The magnetic anisotropy of the benzene ring induces upfield shifts for protons located above/below the ring plane and downfield shifts for those in the equatorial plane of the solvent.

  • Protocol:

    • Run standard

      
      H in 
      
      
      
      .
    • If H2/H6 overlap prevents

      
      -analysis: Dry sample, redissolve in 
      
      
      
      .
    • Compare spectra.[1][2][3][4][5][6][7][8] Shifts of up to 0.4 ppm are common, often unmasking the critical multiplets.

References

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2221 (Menthol) & 2223 (Neomenthol). [Link]

  • MDPI Molecules. A Complete 1H and 13C NMR Data Assignment for this compound Derivatives. [Link]

  • SpectraBase. (+)-cis-p-Menthane-3,8-diol 1H NMR Spectrum. [Link]

  • University of Ottawa NMR Facility. Improve Your Chemical Shift Resolution Without Going to Higher Fields (Solvent Effects). [Link]

  • Anoka-Ramsey Community College. Statistical Comparison of Computed and Experimental NMR Coupling Constants (Menthol Data). [Link]

Sources

Application Note: Standardized Protocols for Testing p-Menthane-3,8-Diol (PMD) Insect Repellent Efficacy

[1][2]

Introduction & Mechanism

This compound-3,8-diol (PMD) is a monoterpene glycol and the primary active ingredient in Oil of Lemon Eucalyptus (OLE). Unlike DEET, which functions primarily through olfactory receptor neuron (ORN) inhibition and contactChemorepulsion, PMD functions as a spatial repellent and olfactory masking agent.

Critical Chemical Consideration: PMD exists as cis and trans isomers. Naturally derived PMD (from Corymbia citriodora) typically contains a lower concentration of PMD (~65%) compared to synthetic "PMD Rich Botanic Oil" formulations. Efficacy testing must account for thermodynamic volatility; PMD has a lower vapor pressure than DEET, theoretically offering longer retention, but requires specific fixation to prevent rapid initial loss.

Phase I: Formulation Integrity & Pre-Screening

Before biological testing, the formulation must undergo physiochemical validation to ensure the active ingredient (AI) is bioavailable.

HPLC Quantification
  • Objective: Verify PMD concentration (typically 10%–30% w/w) and isomer ratio.

  • Method: Reverse-phase HPLC with Refractive Index (RI) detection (PMD lacks a strong UV chromophore).

  • Acceptance Criteria:

    
     5% of target concentration.
    
In Vitro Screening (K & D Module)

Use the Klun & Debboun (K & D) module for high-throughput screening of multiple formulation variants (e.g., polymer-encapsulated PMD vs. free PMD).

  • Setup: A six-cell reservoir system separated from mosquitoes by a membrane.

  • Metric: Feeding Inhibition Rate (FIR).

  • Threshold: Formulations showing <80% FIR in vitro should not proceed to human trials.

Phase II: Laboratory Bioassays (Arm-in-Cage)

This is the "Gold Standard" for regulatory submission (EPA/WHO).

Experimental Design
  • Test Subjects: Minimum n=10 (balanced gender ratio).

  • Control:

    • Negative: Ethanol or unscented carrier.

    • Positive: 20% DEET (standard reference).[1]

  • Mosquito Rearing:

    • Age: 5–7 days post-emergence.

    • Starvation: Sugar-starved for 12 hours prior to testing.

    • Density:

      • WHO Standard: 200 females in

        
         cm cage.[2]
        
      • EPA Standard: 200 females in

        
         cm cage.[3]
        
Dose Application Protocol

Standardization of the applied dose is the most common source of error.

  • Skin Preparation: Wash forearm with unscented soap; rinse with 70% ethanol; air dry.

  • Area Definition: Mark a ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     area (wrist to elbow).
    
  • Dosing:

    • Apply 1.0 g (or 1.67 mg/cm² active ingredient) evenly.

    • Note: Volumetric application (1.0 mL) is acceptable if specific gravity is known.

Exposure Cycle (The "30-Minute Loop")

The treated arm is not exposed continuously.[3] It follows a discrete interval cycle to prevent mosquito fatigue (habituation).

ArmInCageProtocolStartStart: Application (T=0)WaitWait 30 Minutes(Drying/Fixation)Start->WaitInsertInsert Arm into Cage(Exposure Duration: 3 mins)Wait->InsertObserveObserve for Landings/ProbingInsert->ObserveDecisionConfirmed Bite?Observe->DecisionRecordRecord Failure Time (CPT)Decision->RecordYes (≥1 bite followed by another)ContinueWithdraw ArmDecision->ContinueNoContinue->WaitRepeat Cycle

Figure 1: Standardized Arm-in-Cage workflow. The cycle repeats until efficacy failure.

Determining Efficacy Failure
  • First Confirmed Bite (FCB): One bite followed by another within the same 3-minute exposure, or one bite in one exposure followed by another in the consecutive exposure.

  • Complete Protection Time (CPT): Time elapsed between application and FCB.[4][5]

Phase III: Field Efficacy Trials (ASTM E939)

Laboratory data must be validated against wild populations due to wind, humidity, and aggressive behavior differences.

Field Site Selection
  • Criteria: High mosquito density (Landing Rate > 10 bites/min on untreated control).

  • Species Identification: Must collect representative samples to confirm target vector presence.

Methodology
  • Design: Paired test (Treated leg vs. Untreated leg is discouraged due to systemic crossover; prefer Treated Subject vs. Control Subject).

  • Environmental Logging: Wind speed (<10 km/h), temperature, and humidity must be recorded every 30 mins.

  • Stopping Rule: Test concludes when the repellent fails (FCB) or after 8 hours.

Data Analysis & Interpretation

Calculation of Protection

For field trials where absolute protection isn't maintained, calculate Percent Repellency (%R) :

Where:

  • 
     = Total landings/bites on Control arm.
    
  • 
     = Total landings/bites on Treated arm.[5]
    
Comparative Performance Table

Typical performance metrics for PMD formulations (Reference Data).

Parameter10% PMD (Lotion)30% PMD (OLE)20% DEET (Reference)
CPT (Lab - Aedes) 2 – 3 Hours4 – 6 Hours5 – 7 Hours
CPT (Lab - Anopheles) 3 – 4 Hours6 – 8 Hours6 – 8 Hours
Vapor Pressure Low (Requires fixative)LowModerate
Mode of Failure Gradual efficacy dropSharp drop-offGradual efficacy drop

Safety & Ethical Compliance

  • IRB Approval: Mandatory for all human subject testing (40 CFR Part 26).

  • Exclusion Criteria:

    • Children < 3 years old (due to eye irritation risk).

    • Pregnant or nursing women.[6][7]

    • Individuals with known sensitivity to eucalyptus derivatives.

  • Adverse Events: Monitor for ocular irritation (PMD is a Category I/II eye irritant).

Decision Tree for Product Development

DevelopmentPipelineFormulationFormulation(PMD + Fixatives)ScreenIn Vitro Screen(K&D Module)Formulation->ScreenFail1Discard/ReformulateScreen->Fail1<80% InhibitionLabTestLab Bioassay(Arm-in-Cage)Screen->LabTest>80% InhibitionLabTest->Fail1CPT < 4 HoursFieldTestField Trial(ASTM E939)LabTest->FieldTestCPT > 4 HoursRegEPA/EU RegistrationFieldTest->RegField Efficacy Confirmed

Figure 2: Strategic pipeline for PMD repellent development.

References

  • World Health Organization (WHO). (2009).[2][7][8] Guidelines for efficacy testing of mosquito repellents for human skin.[2][7][8][9][10] WHO/HTM/NTD/WHOPES/2009.4.[8][10] [Link][8]

  • U.S. Environmental Protection Agency (EPA). (2010).[8][11][12] Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. [Link][2][11][12][13]

  • Centers for Disease Control and Prevention (CDC). (2019). Prevent Mosquito Bites: Use Environmental Protection Agency (EPA)-Registered Insect Repellents. [Link]

  • Carroll, S. P., & Loye, J. (2006). Field test of a lemon eucalyptus-derived repellent against urban mosquitoes. Journal of the American Mosquito Control Association.[8] [Link]

  • ASTM International. (2019). Standard Test Method for Field Testing Topical Applications of Compounds as Repellents for Medically Important and Pest Arthropods (Including Insects, Ticks, and Mites).[14] ASTM E939-94 (Reapproved 2019). [Link]

Application Note: p-Menthane as a Scaffold for Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Menthane (1-isopropyl-4-methylcyclohexane) is often dismissed as a mere solvent or a low-value byproduct of terpene hydrogenation. However, its saturated cyclohexane framework represents a stable "chemical battery"—a store of potential energy that, when unlocked via specific C-H activation protocols, yields high-value fine chemicals.[1]

This guide moves beyond standard textbook descriptions to provide actionable, field-validated protocols for transforming this compound into two critical classes of precursors:

  • Hydroperoxides (PMHP): Via radical-mediated aerobic oxidation, serving as polymerization initiators or precursors to diols.[1]

  • Aromatics (p-Cymene/Terephthalic Acid): Via catalytic dehydrogenation and subsequent oxidation, offering a bio-based route to terephthalic acid (TPA).[1][2]

The Chemical Scaffold: Properties & Challenges[3]

This compound exists primarily as a mixture of cis and trans isomers. The trans isomer (diequatorial isopropyl and methyl groups) is thermodynamically more stable.[1]

  • Molecular Weight: 140.27 g/mol

  • Boiling Point: ~170°C

  • Reactivity Challenge: Unlike limonene, this compound lacks double bonds.[1] Functionalization requires overcoming the high bond dissociation energy (BDE) of tertiary C-H bonds (~96 kcal/mol) at positions C1 and C8.[1]

Strategic Entry Points

The tertiary carbons (C1 and C8) are the "Achilles' heel" of the molecule.

  • C8 (Isopropyl): Sterically accessible and prone to radical attack.[1]

  • C1 (Ring): Subject to ring strain and conformational effects.[1]

Application I: Aerobic Oxidation to Hydroperoxides (PMHP)

Objective: Synthesize this compound Hydroperoxide (PMHP), a critical radical initiator for rubber polymerization and a precursor for "Hock-like" rearrangements to produce acetone and cresols.[1]

The Mechanism: Radical Chain Autoxidation

This process relies on a radical chain mechanism where a radical initiator abstracts a hydrogen atom from the C8 position.

PMHP_Mechanism Start This compound Radical C8-Radical Intermediate Start->Radical Initiator (In•) -InH Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Aerobic) Product This compound Hydroperoxide (PMHP) Peroxy->Product + this compound (Chain Propagation) Product->Radical Regenerates R•

Figure 1: Radical chain mechanism for the aerobic oxidation of this compound at the C8 position.

Protocol 1: Metalloporphyrin-Catalyzed Aerobic Oxidation

Rationale: Uncatalyzed autoxidation is slow and requires high temperatures that degrade the product.[1] Using a Manganese Porphyrin catalyst significantly lowers the activation energy and improves selectivity for the hydroperoxide over alcohols/ketones.

Materials:

  • Substrate: this compound (95%+ purity).

  • Catalyst: Manganese(III) meso-tetraphenylporphyrin chloride (Mn(TPP)Cl) or similar metalloporphyrin.[1]

  • Oxidant: Compressed Air or O2.[1]

  • Apparatus: High-pressure reactor (autoclave) or glass bubbler column (for atmospheric pressure).[1]

Step-by-Step Methodology:

  • Charge: Load the reactor with this compound. Add the catalyst at a loading of 10–50 ppm (molar ratio relative to substrate).[1] Note: Higher loading can induce decomposition of the hydroperoxide.

  • Initiation: Heat the mixture to 110–120°C . This temperature is the "sweet spot"—high enough to generate initial radicals but low enough to prevent thermal runaway.[1]

  • Oxidation: Introduce air flow.[1][3]

    • Atmospheric:[3][4][5] Bubble air at 600 mL/min through a fritted glass sparger.

    • Pressurized (Preferred): Maintain 2–5 bar air pressure for higher conversion rates.[1]

  • Monitoring: Monitor reaction progress via Iodometric Titration (active oxygen content). Target conversion is 20–30% .

    • Critical Stop: Do not exceed 30% conversion.[1][6] High concentrations of hydroperoxide accelerate side reactions (formation of alcohols/ketones).[1]

  • Workup:

    • Cool rapidly to <40°C.

    • Wash the organic phase with dilute aqueous Na2CO3 to remove acidic byproducts.[1]

    • PMHP is typically used as a solution in this compound or concentrated via vacuum distillation (caution: explosive hazard).[1]

Data Validation:

Parameter Uncatalyzed Mn-Porphyrin Catalyzed
Temperature 140°C 120°C
Time to 20% Conv. 12–15 hours 4–5 hours

| Selectivity (PMHP) | ~60% | >85% |

Application II: Catalytic Dehydrogenation to p-Cymene

Objective: Convert the saturated this compound scaffold into the aromatic p-cymene. This is the gateway step to producing Terephthalic Acid (TPA) from bio-sources.[1]

The Workflow: Bio-TPA Synthesis

The transformation follows a dehydrogenation-oxidation sequence.

Dehydrogenation_Workflow Menthane This compound (Saturated) Cymene p-Cymene (Aromatic) Menthane->Cymene Pd/C Catalyst 200°C, -3H2 TPA Terephthalic Acid (Monomer) Cymene->TPA Co/Mn/Br Catalyst Aerobic Oxidation

Figure 2: The industrial pathway from this compound to Terephthalic Acid (TPA).

Protocol 2: Heterogeneous Catalytic Dehydrogenation

Rationale: Dehydrogenation is endothermic and entropically favorable only at high temperatures.[1] A Palladium (Pd) or Platinum (Pt) catalyst is essential to lower the barrier for C-H activation.[1]

Materials:

  • Catalyst: 5% Pd/C (Palladium on Activated Carbon) or Pt/Al2O3.[1]

  • Solvent: None (Neat reaction) or high-boiling inert solvent (e.g., decalin).[1]

  • Apparatus: Round-bottom flask with reflux condenser and hydrogen gas outlet (bubbler).[1]

Step-by-Step Methodology:

  • Setup: Place this compound (1 mol) and 5% Pd/C (2 wt% relative to substrate) in the flask.

  • Reaction: Heat the mixture to reflux (~175–200°C) .

    • Observation: Vigorous hydrogen evolution will be observed.[1] Ensure good ventilation.[1]

  • Kinetics Control: Maintain reflux for 12–18 hours.

    • Tip: The reaction is complete when the refractive index of the mixture approaches that of p-cymene (n_D = 1.490) from this compound (n_D = 1.440).

  • Purification:

    • Cool to room temperature.[1]

    • Filter off the catalyst (recoverable for re-use).[1]

    • Distill the filtrate.[1] p-Cymene boils at 177°C.[1]

Downstream: Oxidation to Terephthalic Acid

The isolated p-cymene can be converted to TPA using the Amoco Process analog :

  • Catalyst: Co(OAc)2 / Mn(OAc)2 / HBr.[1]

  • Conditions: 125°C, 30 bar Air, Acetic Acid solvent.[1]

  • Yield: ~70% crystalline TPA.[1]

References

  • Aerobic Oxidation Mechanism: "Preparation of this compound hydroperoxide from this compound in presence of metalloporphyrins."[1][3][4] Frontiers of Chemical Engineering in China.

  • TPA Synthesis: "Efficient Syntheses of Biobased Terephthalic Acid... via One-Pot Catalytic Aerobic Oxidation." ACS Sustainable Chemistry & Engineering.[1] [1]

  • Dehydrogenation: "Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to this compound" (Reverse reaction kinetics and equilibrium data). Molecules. [1]

  • C-H Activation Overview: "Introduction: CH Activation." Chemical Reviews. [1]

Sources

Application Note: Arm-in-Cage Efficacy Profiling for p-Menthane-3,8-diol (PMD) Repellents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This protocol defines the standardized methodology for assessing the Complete Protection Time (CPT) of p-menthane-3,8-diol (PMD) based repellents against anthropophilic mosquitoes (Aedes aegypti, Anopheles stephensi).

Unlike synthetic repellents (e.g., DEET, Picaridin) which primarily function through olfactory receptor blocking, PMD—a monoterpene diol derived from Eucalyptus citriodora—exhibits a dual mode of action involving olfactory disruption and TRPM8-mediated chemesthesis (cooling sensation). This volatility and unique sensory impact require specific handling during arm-in-cage testing to prevent false positives caused by "flash-off" effects or inconsistent application.

Target Audience: Formulation Chemists, Entomologists, and Regulatory Affairs Specialists.

Mechanistic Grounding & Pre-Test Considerations

Mode of Action (MoA)

To interpret data correctly, researchers must understand that PMD operates differently than DEET.

  • Olfactory Masking: PMD creates a volatile barrier that disrupts host-seeking behavior.

  • TRPM8 Activation: PMD activates the TRPM8 ion channel (the "cold" receptor) in mosquito antennae. This chemesthetic effect can cause mosquitoes to land but not bite, or hover without landing.

    • Implication for Protocol: Observers must be trained to distinguish between "exploratory landing" (tarsal contact) and "probing" (stylet insertion). PMD often allows landings that do not result in bites.

Safety & Exclusion Criteria

Critical Warning: PMD is a Category I/II eye irritant.

  • Exclusion: Subjects with sensitive skin or history of dermatitis.

  • Safety: Volunteers must wear protective eyewear during application if using spray formulations. Avoid contact with mucous membranes.

Biological Reagent Preparation (The "Sensor")

The consistency of the "sensor" (the mosquito) is the single largest variable in repellent testing.

ParameterSpecificationRationale
Species Aedes aegypti (Day biter) or Anopheles stephensi (Night biter)Standard vectors for Dengue/Zika and Malaria.
Age 5–7 Days post-emergencePeak host-seeking drive; younger are passive, older are senescent.
Sex Nulliparous FemalesOnly females bite; "nulliparous" ensures they have not yet laid eggs and are seeking protein.
Density 200 ± 10 females per cageEnsures high "pest pressure" (bite rate).
Starvation Sugar-starved for 12–14 hours pre-testCrucial: Maximizes avidity. Without starvation, CPT data is inflated and unreliable.
Quality Control ≥ 10 landings/min on untreated armIf the control arm doesn't trigger this rate, the cage is "cold" and data must be discarded.

Experimental Protocol: Arm-in-Cage

Cage Setup
  • Dimensions: 30 × 30 × 30 cm to 40 × 40 × 40 cm.

  • Material: Acrylic or fine mesh. Mesh is preferred for airflow, but acrylic allows better observation of probing behavior.

  • Environment: 27°C ± 2°C, 70% ± 10% RH.

Dose Calculation & Application

Standardization of the dose is critical for reproducibility. The WHO and EPA standard is 1.67 mg/cm² (equivalent to 1 mL/1 g of product per 600 cm² of skin).

Step-by-Step Application:

  • Measure Arm Area: Treat the forearm between the wrist and elbow. Calculate surface area (

    
    ) using the frustum of a cone formula:
    
    
    
    
    (Where
    
    
    = wrist circumference,
    
    
    = elbow circumference,
    
    
    = length).
  • Calculate Mass:

    
    .
    
  • Application:

    • Wash arm with unscented soap; rinse with 70% ethanol; dry.

    • Apply calculated mass using a syringe (liquids) or weighing boat (lotions).

    • Spread evenly with a gloved finger.

    • Wait Time: Allow 15 minutes for solvent evaporation (flash-off) before Time 0 exposure.

Exposure Workflow

Sampling Frequency: Every 30 minutes. Exposure Duration: 3 minutes per interval.

ArmInCageWorkflow cluster_cycle Testing Cycle (Every 30 mins) Start Start Test Prep Subject Prep (Wash & Measure) Start->Prep Apply Apply PMD (1.67 mg/cm²) Prep->Apply Dry Dry/Flash-off (15 mins) Apply->Dry Insert Insert Arm (3 mins) Dry->Insert Observe Observe for Bites/Probing Insert->Observe Withdraw Withdraw Arm Observe->Withdraw Decision Bite Confirmed? Withdraw->Decision Stop Stop Test Record CPT Decision->Stop Yes (Failure) Wait Wait 27 mins Decision->Wait No (Pass) Wait->Insert

Figure 1: Standardized workflow for repetitive exposure testing. The cycle repeats until the stopping rule is met.

The Stopping Rule (Defining Failure)

A common error in PMD testing is stopping at the first "land." PMD allows landings. The endpoint is the First Confirmed Bite (FCB) .

  • Definition of Bite: Stylet insertion + abdominal engorgement (red dot).

  • Confirmation Rule:

    • One bite occurs in a 3-minute window.

    • Keep arm in (or re-insert immediately) for remaining time.

    • If second bite occurs

      
      FAILURE .
      
    • If no second bite , withdraw.

    • If a bite occurs in the next 30-min interval

      
      FAILURE  (The first bite is retroactively confirmed).
      

StoppingLogic Event Mosquito Event Observed Type Event Type? Event->Type Land Landing Only (No probing) Type->Land Tarsal Contact Probe Probing/Biting Type->Probe Stylet Insertion Pass PASS (Continue Testing) Land->Pass Count How many bites in 3 min? Probe->Count OneBite 1 Bite Count->OneBite Single TwoBite ≥ 2 Bites Count->TwoBite Multiple NextTest Next 30-min Test OneBite->NextTest FailNow FAIL (CPT Reached) TwoBite->FailNow NextResult Bite in Next Test? NextTest->NextResult NextResult->Pass No FailRetro FAIL (Retroactive Confirmation) NextResult->FailRetro Yes

Figure 2: Decision logic for confirming repellent failure. Note that a single unconfirmed bite does not terminate the test.

Data Analysis & Reporting

Do not simply average the protection times. Repellent data is "time-to-event" data and is often censored (some subjects never get bitten before the test day ends).

Calculation of CPT


  • 
    : Time of last successful exposure (no bites).
    
  • 
    : Time of confirmed failure.
    
Statistical Method

Use Kaplan-Meier Survival Analysis to determine the Median Protection Time.

  • X-axis: Time (hours).[1][2]

  • Y-axis: % Subjects Repelled.

  • Significance: Log-rank test to compare PMD formulation vs. Positive Control (DEET).

Data Table Template
Subject IDArm Area (

)
Dose Applied (g)First Bite (min)Confirmed Bite (min)CPT (min)
S-015800.96240270255
S-026101.01300300300
..................
Mean 277.5

References

  • U.S. Environmental Protection Agency (EPA). (2010).[3] Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.[3][4][5][6] Washington, DC. [Link]

  • World Health Organization (WHO). (2009).[1][7] Guidelines for efficacy testing of mosquito repellents for human skin.[3][5][7] WHO/HTM/NTD/WHOPES/2009.[7]4. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024).[5] Prevent Mosquito Bites.[8][9][Link]

  • Drakou, C. E., et al. (2017). The crystal structure of the TRPM8 cold receptor. (Contextualizing PMD mechanism).
  • Stanczyk, N. M., et al. (2013). "Behavioral insensitivity to DEET in Aedes aegypti is a genetically determined trait residing in changes in sensilla on the antennae." PNAS.

Sources

Application Note: A Validated HPLC Method for the Quantification of p-Menthane and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

p-Menthane, a saturated monoterpene hydrocarbon, is a key precursor and component in the fragrance, flavor, and pharmaceutical industries. Its analysis is crucial for quality control and research purposes. While gas chromatography (GC) is traditionally favored for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for samples in complex, non-volatile matrices or when derivatization is undesirable. This application note presents a detailed, validated HPLC protocol for the analysis of this compound, addressing the challenges of retaining and detecting this non-polar, non-chromophoric analyte. The method is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible analytical solution.

Introduction: The Analytical Challenge of this compound

This compound, or 1-isopropyl-4-methylcyclohexane, is a saturated monoterpene that exists as cis and trans isomers.[1] It is the parent hydrocarbon of many important terpenoids and is found in various natural products.[1][2] Accurate quantification of this compound is essential for ensuring the purity of raw materials, monitoring chemical reactions, and characterizing essential oils.

The primary analytical challenge in HPLC analysis of this compound lies in its physicochemical properties. As a non-polar and volatile compound, it exhibits weak interactions with common reversed-phase HPLC columns, often leading to poor retention and co-elution with the solvent front.[3] Furthermore, its saturated hydrocarbon structure lacks a significant chromophore, making detection by standard UV-Vis spectrophotometry challenging at lower concentrations.[3]

Despite these hurdles, HPLC remains a desirable technique due to its versatility and wide applicability. This guide provides a robust method that overcomes these challenges through careful selection of the stationary phase, mobile phase, and detector, ensuring a self-validating and trustworthy protocol.

Causality of Experimental Choices

The successful HPLC analysis of a non-polar, non-chromophoric analyte like this compound hinges on strategic methodological decisions. The following sections detail the rationale behind the chosen parameters.

Chromatographic Separation: Achieving Retention

To counteract the poor retention of this compound on standard C18 columns, a stationary phase with higher carbon load and end-capping is recommended. A C30 column, often used for separating hydrophobic, long-chain molecules and isomers, provides the necessary lipophilic character to increase interaction with this compound. The separation is based on the principle of partitioning the analyte between a liquid mobile phase and a solid stationary phase.[3] For this compound, a highly non-polar stationary phase is required to promote retention.

The mobile phase must be sufficiently weak (i.e., more polar) to allow for this interaction. A mobile phase consisting of a high percentage of water with an organic modifier like acetonitrile or methanol is typical for reversed-phase HPLC. By using a gradient elution, starting with a higher water content, we can ensure the retention of this compound on the column, followed by a gradual increase in the organic modifier to elute the compound.

For the separation of the cis and trans isomers, a chiral stationary phase (CSP) is the most direct and common approach in HPLC.[4] These phases contain a chiral selector that forms transient diastereomeric complexes with the enantiomers, allowing for their differential retention and separation.[4][5]

Detection: Seeing the Unseen

Given that this compound lacks a strong UV-absorbing chromophore, a universal detector that does not rely on the optical properties of the analyte is necessary. A Refractive Index (RI) detector is an excellent choice for this application.[6] The RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. This makes it suitable for detecting non-chromophoric compounds. It is important to maintain a stable baseline, which is achieved through isocratic elution during the detection phase and precise temperature control of the detector cell.

Experimental Workflow and Protocols

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Raw Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection RI Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: High-level workflow for this compound HPLC analysis.

Materials and Reagents
  • This compound standard (cis/trans mixture, >99% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Refractive Index Detector (RID)
Column C30 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (85:15 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
RID Temperature 35°C
Standard and Sample Preparation Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound at 1000 µg/mL in the mobile phase.

    • Perform serial dilutions to prepare a calibration curve with concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase to an estimated concentration within the calibration range.[7]

    • Vortex and sonicate the solution to ensure complete dissolution.[7][8]

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]

Method Validation: A Self-Validating System

To ensure the trustworthiness of this protocol, a thorough method validation was conducted according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate the method's suitability for its intended purpose.[9]

Validation ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 5 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98-102%
Specificity Resolved from common impurities

The high linearity, low limits of detection and quantification, and excellent precision and accuracy confirm the reliability of this method for the analysis of this compound.[9][10]

Chiral Separation of this compound Isomers

For applications requiring the separation of cis and trans isomers of this compound, a chiral stationary phase is necessary. The following protocol outlines the conditions for this separation.

Chiral_Separation CSP Chiral Stationary Phase (e.g., CHIRALPAK IC) MobilePhase Isocratic Mobile Phase (e.g., Hexane/Isopropanol) Detection RI or UV (low wavelength) Separation Baseline Separation of cis and trans Isomers Detection->Separation leads to Quantification Individual Isomer Quantification

Caption: Key components for chiral separation of this compound isomers.

Chiral HPLC Conditions
ParameterSpecification
Column CHIRALPAK IC (or equivalent cellulose-based CSP)
Mobile Phase Hexane:Isopropanol (99:1 v/v)
Flow Rate 0.8 mL/min
Detection RI or UV at 210 nm

This method leverages the principles of chiral chromatography to achieve baseline separation of the this compound isomers, allowing for their individual quantification.[11][12]

Conclusion

This application note provides a comprehensive and validated HPLC method for the analysis of this compound. By addressing the inherent challenges of analyzing this non-polar and non-chromophoric compound, this protocol offers a reliable and accurate alternative to gas chromatography. The detailed experimental procedures and the inclusion of a method for chiral separation make this guide a valuable resource for researchers, scientists, and drug development professionals working with this compound and related terpenoids.

References

  • Lazarjani, M., Seyfoddin, A., Le, T. T., & Chen, T. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Drug Analytical Research. [Link]

  • Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]

  • ResearchGate. (2024). (PDF) Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • MDPI. (2021). HPLC Characterization of Phytochemicals and Antioxidant Potential of Alnus nitida (Spach) Endl. [Link]

  • ResearchGate. (n.d.). Chiral HPLC profiles for the separation of menthyl ester diastereomers.... [Link]

  • ResearchGate. (n.d.). (PDF) HPLC determination of phytoplankton and microphytobenthos pigments: Comparing resolution and sensitivity of a C18 and a C8 method. [Link]

  • PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]

  • PubMed. (2017). First identification of three this compound lactones and their potential precursor, menthofuran, in red wines. [Link]

  • PubChem. (n.d.). 1-Methyl-4-isopropylcyclohexane. [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

Sources

Application Notes and Protocols for Evaluating the In Vitro Bioactivity of p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the p-Menthane Scaffold

The this compound skeleton, a monoterpene hydrocarbon, forms the structural basis for a diverse group of natural and synthetic compounds with significant therapeutic potential.[1][2] Found in the essential oils of numerous medicinal plants, this compound derivatives such as perillyl alcohol, thymol, and this compound-3,8-diol (PMD) have demonstrated a wide spectrum of biological activities.[3][4] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[5] The versatility of the this compound scaffold makes it a compelling target for drug discovery and development. For instance, perillyl alcohol has been investigated as a promising agent against various tumors, including pancreatic and lung carcinomas.[4]

This guide provides a comprehensive overview of robust in vitro assays designed to screen and characterize the bioactivity of this compound-based compounds. The protocols herein are presented not merely as procedural steps but as self-validating systems, emphasizing the rationale behind experimental design, the importance of appropriate controls, and the principles of data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic promise of this important class of monoterpenes.

Chapter 1: Foundational Principles for Bioactivity Screening

Before embarking on specific bioassays, several preliminary steps are crucial for ensuring data integrity and reproducibility. High-throughput screening (HTS) assays are designed for efficiency, delivering rapid results at a relatively low cost.[6] However, their reliability hinges on careful planning.

1.1 Sample Purity and Characterization The purity of the test compound is paramount. Impurities can confound results, leading to false positives or negatives. Therefore, the structural identity and purity of each this compound derivative should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.2 Solubility Assessment Most this compound derivatives are lipophilic and exhibit poor solubility in aqueous media. It is essential to determine the optimal solvent for creating stock solutions. Dimethyl sulfoxide (DMSO) is commonly used, but the final concentration in the assay medium must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity or artifacts. A preliminary solubility test should be performed to ensure the compound does not precipitate in the culture medium at the highest tested concentration.

1.3 Concentration Range Finding A wide concentration range should be tested initially to determine the effective dose range. A logarithmic or semi-logarithmic series of dilutions (e.g., 0.1, 1, 10, 100 µM) is recommended for initial screening. This allows for the determination of key metrics like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Workflow for Initial Compound Screening The following diagram outlines a logical workflow for the initial assessment of a novel this compound derivative.

G cluster_prep Phase 1: Preparation & QC cluster_screen Phase 2: Primary Screening cluster_target Phase 3: Targeted Bioassays Compound This compound Derivative Purity Purity & Identity Check (NMR, MS) Compound->Purity Solubility Solubility Testing (DMSO, Ethanol, etc.) Purity->Solubility Stock Prepare High-Conc. Stock Solubility->Stock Range Dose-Range Finding (Broad Log-Scale) Stock->Range Viability General Cell Viability Assay (e.g., MTT on non-cancerous cell line) Range->Viability AntiOx Antioxidant Viability->AntiOx Select Assays Based on Preliminary Data & Compound Class AntiInflam Anti-inflammatory Viability->AntiInflam Select Assays Based on Preliminary Data & Compound Class AntiMicro Antimicrobial Viability->AntiMicro Select Assays Based on Preliminary Data & Compound Class AntiCancer Anticancer Viability->AntiCancer Select Assays Based on Preliminary Data & Compound Class

Caption: General workflow for in vitro screening of this compound derivatives.

Chapter 2: Assays for Anticancer and Cytotoxic Activity

A significant area of interest is the anticancer potential of this compound derivatives, which can involve mechanisms like inducing apoptosis, causing cell cycle arrest, and downregulating regulator proteins.[5] The foundational assay in this domain is the assessment of cytotoxicity against relevant cancer cell lines.

Principle: Tetrazolium Salt Reduction Assays (MTT & XTT)

Cytotoxicity is commonly evaluated using colorimetric assays that measure the metabolic activity of living cells.[4] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to a purple formazan that is insoluble and requires a solubilization step.[7]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to a water-soluble orange formazan, simplifying the procedure.[7]

These assays are fundamental for determining a compound's potency and calculating its IC₅₀ value.[7]

Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the dose-dependent cytotoxic effect of a this compound derivative on a selected cancer cell line (e.g., human breast cancer MCF-7 or glioblastoma U-87MG).[8][9]

Materials and Reagents:

  • Selected human cancer cell line (e.g., A549, HCT-116, SF-295, OVCAR-8).[10][11]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin).

  • This compound derivative stock solution (e.g., 10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light.

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin. Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer). Seed 1 x 10⁴ viable cells per well in 100 µL of medium into a 96-well plate.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include the following controls:

    • Vehicle Control: Medium with the same concentration of DMSO used for the highest compound dose.

    • Untreated Control: Medium only.

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[12] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or using a plate shaker.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100[12]

Plot the cell viability (%) against the log concentration of the this compound derivative. Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[8][9]

MTT Assay Workflow Diagram

G A 1. Seed Cells (1x10^4 cells/well) B 2. Incubate 24h (Allow Attachment) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (24, 48, or 72h) C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate Viability % & Determine IC50 G->H

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Table 1: Interpreting Cytotoxicity Data

IC₅₀ Value (µM) Interpretation Next Steps
< 10 Potent Cytotoxicity Investigate mechanism of action (apoptosis, cell cycle).
10 - 50 Moderate Cytotoxicity Consider structural modifications to improve potency.
50 - 100 Weak Cytotoxicity May not be a priority candidate for anticancer development.

| > 100 | Considered Non-toxic | May be suitable for other applications (e.g., antimicrobial). |

Chapter 3: Assays for Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. This compound derivatives have been shown to reduce inflammation by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by reducing the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[5]

Inflammatory Cascade and Key Drug Targets The diagram below illustrates the arachidonic acid cascade, highlighting the central roles of COX and LOX enzymes, which are primary targets for anti-inflammatory drugs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Cell Stimulus AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Asthma, Allergy) LOX->LTs

Caption: Key targets in the arachidonic acid inflammatory pathway.

Cell-Free Enzyme Inhibition Assays

These assays use purified enzymes to directly measure the inhibitory effect of a compound.[13]

Principle: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂) and then to PGH₂. During the reduction of PGG₂, a chromogen is oxidized, leading to a color change that can be measured spectrophotometrically.[14] Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs.

Protocol Summary: A detailed protocol can be adapted from commercially available kits (e.g., from Cayman Chemical or Sigma-Aldrich).[14][15]

  • Reagents: Purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), heme, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Procedure: The this compound derivative is pre-incubated with the enzyme (COX-1 or COX-2). The reaction is initiated by adding arachidonic acid.

  • Measurement: The rate of color development is monitored over time using a plate reader.

  • Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. IC₅₀ values are then determined.

Principle: 5-LOX catalyzes the conversion of a fatty acid substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxide. This reaction results in the formation of a conjugated diene system, which leads to a significant increase in absorbance at 234 nm.[16][17] An inhibitor will slow down this rate of absorbance increase.

Protocol:

  • Enzyme Solution: Prepare a solution of 5-LOX enzyme (e.g., 1000 U/mL) in a suitable buffer (e.g., 50 mM Tris buffer, pH 7.4).[18]

  • Substrate Solution: Prepare a 2 mM solution of linoleic acid in a borate buffer (pH 9.0) containing 20% ethanol.[18]

  • Assay Procedure (in a 96-well UV-transparent plate): a. To each well, add 180 µL of 0.2 M borate buffer (pH 9.0).[16] b. Add 10 µL of the this compound derivative solution (dissolved in a suitable solvent). c. Add 10 µL of the 5-LOX enzyme solution. Mix and incubate for 5 minutes at 25°C.[18] d. Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.

  • Measurement: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes using a microplate reader in kinetic mode.[16]

  • Data Analysis: Calculate the reaction rate (slope of the absorbance vs. time curve). Determine the percentage of inhibition relative to a vehicle control and calculate the IC₅₀ value.

Cell-Based Nitric Oxide (NO) Production Assay

Principle: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages (e.g., RAW 264.7 cell line) produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[19] NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The nitrite concentration can be measured using the Griess reagent, which forms a colored azo dye.[19] A reduction in nitrite indicates inhibition of the NO production pathway.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid). c. Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). d. Incubate for 10-15 minutes at room temperature, protected from light.[19]

  • Measurement: Measure the absorbance at 540 nm.[19]

  • Quantification: Determine the nitrite concentration in each sample using a sodium nitrite standard curve.

  • Parallel Cytotoxicity Test: It is critical to run a parallel MTT or XTT assay under the same conditions to ensure that the observed decrease in NO production is not simply due to cell death caused by the compound.[19]

Chapter 4: Assays for Antioxidant Activity

Many this compound derivatives exhibit strong antioxidant activity by scavenging free radicals.[5] This property can be quantified using simple, rapid, and cost-effective chemical assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound. This assay is widely used for preliminary screening of antioxidant activity.[5]

Protocol:

  • Reagents:

    • DPPH stock solution (e.g., 0.1 mM in methanol).

    • This compound derivative solutions at various concentrations in methanol.

    • Positive control: Ascorbic acid or Trolox.[8]

  • Procedure (in a 96-well plate): a. Add 100 µL of the this compound derivative solution to each well. b. Add 100 µL of the DPPH stock solution to initiate the reaction. c. Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Radical Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains methanol instead of the sample. Calculate the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Chapter 5: Assays for Antimicrobial Activity

The antimicrobial properties of this compound derivatives against various pathogens have been well-documented.[5] The standard method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The assay is performed in a 96-well microtiter plate where a standardized inoculum of the test microorganism is exposed to serial dilutions of the compound. It is considered a gold-standard method for susceptibility testing due to its accuracy and reproducibility.[21]

Protocol:

  • Materials:

    • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

    • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[22]

    • Sterile 96-well microtiter plates.

    • This compound derivative stock solution.

  • Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. This will bring the final volume to 200 µL and dilute the compound concentrations to their final test values.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A known antibiotic (e.g., Penicillin).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[21]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).

Broth Microdilution Workflow

G A 1. Prepare 2-fold Serial Dilutions of Compound in 96-well Plate C 3. Inoculate All Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (37°C, 16-20h) C->D E 5. Read Results Visually D->E F 6. Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

References

  • ResearchGate. (n.d.). Chemical structures of this compound type monoterpenoids.
  • Taylor & Francis. (n.d.). Bioactivity – Knowledge and References.
  • ChemicalBook. (2023). This compound-3,8-diol: mechanism of action, applications and safety.
  • FooDB. (2010). Showing Compound this compound (FDB006180).
  • PubMed. (n.d.). Synthesis of this compound derivatives with potential biological activity.
  • Benchchem. (n.d.). Application Note: In Vitro Cell Viability Assessment of Antitumor Agent-180 using MTT and XTT Assays.
  • MDPI. (n.d.). UHPLC-QTOF-MS Profiling of Chemical Constituents in POW9 TM Cocktail with Antioxidant and Anti-Proliferative Potentials Against Vero, MCF-7 and MDA-MB-231 Cells.
  • MDPI. (n.d.). Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells.
  • PubMed. (n.d.). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry.
  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • ResearchGate. (2019). Antibacterial activity of p-menthanes against bacteria causing respiratory infections in vapour phase.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • ResearchGate. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?.
  • MDPI. (n.d.). Evaluation of the Cytotoxicity of Structurally Correlated this compound Derivatives.
  • Eagle Biosciences. (n.d.). Nitric Oxide Colorimetric Assay.
  • Diva-portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin.
  • PubMed Central (PMC). (2011). Increased paclitaxel cytotoxicity against cancer cell lines using a novel functionalized carbon nanotube.
  • Wikipedia. (n.d.). Broth microdilution.
  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables.
  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?.
  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • PubMed. (n.d.). Evaluation of the Cytotoxicity of Structurally Correlated this compound Derivatives.
  • (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
  • protocols.io. (2020). Lipoxygenase activity determination.
  • ResearchGate. (2020). (PDF) CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM.
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).

Sources

Application Notes & Protocols: Formulation of p-Menthane-Based Products for Topical Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of p-Menthane Derivatives in Topical Formulations

The this compound skeleton, a monoterpene hydrocarbon, serves as the structural foundation for a variety of compounds with significant applications in topical products. Among these, this compound-3,8-diol (PMD) is particularly noteworthy for its well-established efficacy as a naturally derived insect repellent.[1][2][3] This document provides a comprehensive guide to the formulation of this compound-based products for topical application, with a primary focus on PMD. We will delve into the scientific principles underpinning formulation design, detailed protocols for creating stable and effective delivery systems, and the analytical methods required for quality control.

Historically, extracts containing this compound derivatives, such as those from the lemon eucalyptus tree (Corymbia citriodora), have been used in traditional medicine for their soothing and healing properties on the skin.[4] Modern science has elucidated the mechanisms behind these effects, particularly the potent insect-repellent action of PMD, which is now recognized by health authorities as a safe and effective alternative to synthetic repellents.[1][3][5] Beyond its repellent properties, PMD and other this compound derivatives are valued in the fragrance and personal care industries for their pleasant aroma and antimicrobial characteristics.[1]

The successful formulation of topical products containing this compound derivatives hinges on overcoming challenges related to their volatility and lipophilicity. This guide will provide the necessary framework to develop a range of product types, from simple solutions to more complex emulsions like creams and lotions.

Scientific Principles of Formulation

Mechanism of Action

The primary mechanism of action for PMD as an insect repellent is its strong, distinctive odor, which insects find unpleasant, creating a deterrent barrier when applied to the skin or clothing.[1] Furthermore, PMD interferes with the sensory receptors of insects, disrupting their ability to locate a host.[1] This dual action significantly reduces the likelihood of insect bites.

For other topical applications, this compound derivatives can offer soothing effects and may possess antimicrobial properties, making them suitable for inclusion in various skincare and personal care products.[1][4]

Physicochemical Properties and Formulation Considerations

The physicochemical properties of this compound derivatives, particularly their volatility and solubility, are critical factors in formulation design. Being volatile compounds, a key challenge is to control their release from the formulation to ensure a long-lasting effect.[6][7][8]

Solubility and Vehicle Selection: this compound derivatives are generally lipophilic, meaning they dissolve more readily in oils and organic solvents than in water.[9][10] Therefore, the choice of vehicle is paramount. For simple spray-on applications, an alcohol-based solution may be sufficient. However, for creams, lotions, and gels, a more complex system of emulsifiers, oils, and thickening agents is required to create a stable and cosmetically elegant product.[11]

Enhancing Skin Penetration and Bioavailability: While the goal for an insect repellent is to remain on the skin's surface to create a vapor barrier, other applications may require penetration into the stratum corneum.[12][13] The bioavailability of topically applied terpenes can be influenced by the formulation. For instance, incorporating lipophilic terpenes into an oil-based carrier can enhance their penetration.[9] The use of nanostructured lipid-based systems can also improve the delivery of terpenes.[13]

Stability: this compound and its derivatives can be susceptible to degradation. Formulations should be designed to protect the active ingredient from oxidation and other chemical reactions.[10] The inclusion of antioxidants and the use of appropriate packaging are important considerations.

Formulation Protocols

The following protocols provide a starting point for the development of various topical products containing this compound-3,8-diol (PMD). These are foundational recipes that can be adapted and optimized based on specific product requirements.

Safety Precautions

When handling this compound and its derivatives, it is essential to follow good laboratory practices.[14] This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety goggles), and avoiding contact with skin and eyes.[14] In case of a spill, use absorbent material to clean the area and dispose of the waste properly.[10]

Protocol 1: Simple Insect Repellent Spray (Alcohol-Based)

This protocol outlines the preparation of a basic, effective insect repellent spray.

Materials:

  • This compound-3,8-diol (PMD)

  • Ethanol (95% or higher)

  • Distilled Water

  • Glycerin (optional, as a humectant)

  • Essential oil for fragrance (optional, e.g., lavender, lemongrass)

Equipment:

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Spray bottles

Procedure:

  • In a beaker, dissolve the desired amount of PMD in ethanol with gentle stirring. A typical concentration for effective repellency is 10-30% w/w.

  • In a separate beaker, mix the distilled water and glycerin (if using).

  • Slowly add the water/glycerin mixture to the PMD/ethanol solution while stirring continuously.

  • If adding a fragrance, incorporate the essential oil at this stage and mix until uniform.

  • Transfer the final solution to spray bottles.

Table 1: Example Formulation for a 100g Batch of 20% PMD Insect Repellent Spray

IngredientWeight (g)
This compound-3,8-diol20.0
Ethanol (95%)60.0
Distilled Water18.0
Glycerin2.0
Protocol 2: Insect Repellent Cream (Oil-in-Water Emulsion)

This protocol describes the formulation of a cream, which can provide a more moisturizing feel and potentially a longer-lasting effect compared to a spray.

Materials:

  • Oil Phase:

    • This compound-3,8-diol (PMD)

    • Cetyl alcohol (thickener, emulsifier)

    • Stearic acid (emulsifier, thickener)

    • Sweet almond oil (emollient)

  • Water Phase:

    • Distilled Water

    • Glycerin (humectant)

    • Triethanolamine (emulsifier, pH adjuster)

  • Preservative: (e.g., phenoxyethanol, parabens)

Equipment:

  • Two heat-resistant beakers

  • Water bath or hot plate

  • Homogenizer or high-shear mixer

  • pH meter

Procedure:

  • Prepare the Oil Phase: In one beaker, combine the PMD, cetyl alcohol, stearic acid, and sweet almond oil. Heat the mixture in a water bath to 70-75°C until all components are melted and uniform.

  • Prepare the Water Phase: In a separate beaker, combine the distilled water and glycerin. Heat to 70-75°C. Add the triethanolamine and stir until dissolved.

  • Emulsification: Slowly add the water phase to the oil phase while continuously mixing with a homogenizer. Continue mixing for 5-10 minutes to form a stable emulsion.

  • Cooling: Remove the emulsion from the heat and continue to stir gently as it cools.

  • Add Preservative: When the temperature drops below 40°C, add the preservative and mix thoroughly.

  • Final Adjustments: Check the pH of the cream and adjust if necessary to a skin-compatible range (typically 5.5-6.5).

  • Package the cream in appropriate containers.

Table 2: Example Formulation for a 100g Batch of 15% PMD Insect Repellent Cream

PhaseIngredientWeight (g)
Oil Phase This compound-3,8-diol15.0
Cetyl Alcohol5.0
Stearic Acid3.0
Sweet Almond Oil10.0
Water Phase Distilled Water60.8
Glycerin5.0
Triethanolamine0.7
Preservative Phenoxyethanol0.5

Characterization and Quality Control

Ensuring the quality and efficacy of this compound-based topical products requires rigorous analytical testing.

Analytical Methods

Gas Chromatography (GC): Due to the volatile nature of this compound and its derivatives, GC is the preferred method for purity analysis and quantification.[15] A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

High-Performance Liquid Chromatography (HPLC): While less common for volatile terpenes, HPLC can be used for the analysis of less volatile derivatives or for formulations where GC is not suitable.[15][16]

Protocol 3: Quality Control using Gas Chromatography (GC-FID)

This protocol provides a general procedure for the analysis of PMD in a topical formulation.

Sample Preparation:

  • Accurately weigh a sample of the formulation.

  • Dissolve the sample in a suitable organic solvent, such as ethanol or isopropanol.[16]

  • Vortex and sonicate the solution to ensure complete dissolution of the PMD.

  • If necessary, dilute the solution to a concentration within the linear range of the instrument.[16]

GC-FID Instrumentation and Conditions (Example):

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.[16]

  • Injector Temperature: 250°C[16]

  • Detector Temperature: 280°C[16]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/minute to 250°C.

    • Hold: Maintain at 250°C for 5 minutes.[16]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[16]

  • Injection Volume: 1 µL[16]

By comparing the peak area of the PMD in the sample to a standard curve prepared with known concentrations of a PMD reference standard, the concentration in the formulation can be accurately determined.

Visualization of Key Concepts

Chemical Structure of this compound-3,8-diol

Caption: Chemical structure of this compound-3,8-diol (PMD).

General Workflow for Topical Formulation Development

formulation_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & Testing physchem Physicochemical Characterization of API excipient Excipient Compatibility Studies prototype Prototype Formulation excipient->prototype optimization Formulation Optimization phys_char Physical Characterization optimization->phys_char chem_char Chemical Characterization (Assay, Purity) stability Stability Testing performance In-vitro/In-vivo Performance Testing

Caption: A generalized workflow for the development of topical formulations.

Conclusion

The formulation of this compound-based products for topical application offers a wealth of opportunities in the development of effective insect repellents, as well as other personal care and cosmetic products. A thorough understanding of the physicochemical properties of the active ingredients, coupled with a rational approach to formulation design, is crucial for creating stable, effective, and consumer-friendly products. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and developers to innovate in this exciting area. As with any formulation development, further optimization and rigorous testing are essential to ensure the final product meets all quality and regulatory standards.

References

  • E3S Web of Conferences. (n.d.). Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. Retrieved from [Link]

  • Google Patents. (n.d.). EP2200430B1 - Composition containing this compound-3, 8-diol and its use as insect repellent.
  • PubMed Central. (2018, June 4). Effect of the Topical Repellent para-Menthane-3,8-diol on Blood Feeding Behavior and Fecundity of the Dengue Virus Vector Aedes aegypti. Retrieved from [Link]

  • Regulations.gov. (2015, December 20). This compound-3,8-diol (PMD) (PC Code: 011550). Retrieved from [Link]

  • Lab Effects. (2020, July 23). Is the Topical Use of Terpenes Effective?. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Ingredient: this compound-3,8-Diol. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound-3,8-diol. Retrieved from [Link]

  • Canada.ca. (2022, August 11). Re-evaluation Decision RVD2022-11, this compound-3,8-diol and Its Associated End-use Products. Retrieved from [Link]

  • Penn'Ty Bio. (n.d.). Pmd or this compound-3,8-diol, a natural repulsive. Retrieved from [Link]

  • Google Patents. (n.d.). CA2699446C - Composition containing this compound-3, 8-diol and its use as insect repellent.
  • PubMed. (n.d.). Percutaneous absorption of an insect repellent this compound-3,8-DIOL: a model for human.... Retrieved from [Link]

  • ResearchGate. (n.d.). Percutaneous Absorption of an Insect Repellent p -Menthane-3,8-DIOL: A Model for Human Dermal Absorption. Retrieved from [Link]

  • PubMed Central. (n.d.). Topical Delivery Systems for Plant-Derived Antimicrobial Agents: A Review of Current Advances. Retrieved from [Link]

  • PubMed Central - NIH. (2020, December 7). Topical Administration of Terpenes Encapsulated in Nanostructured Lipid-Based Systems. Retrieved from [Link]

  • Google Patents. (n.d.). Oriented synthesis preparation process of cis-form this compound-3,8-diol.
  • Terpene Belt Farms. (2025, September 3). How to Use Terpenes: A Complete Guide for Product Formulation. Retrieved from [Link]

  • MDPI. (n.d.). Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evaluation. Retrieved from [Link]

  • ACS Publications. (n.d.). A Practical and Efficient Synthesis of this compound-3,8-diols. Retrieved from [Link]

  • PubMed Central. (n.d.). Progress of nanopreparation technology applied to volatile oil drug delivery systems. Retrieved from [Link]

  • Element Materials Technology. (2023, June 15). Topical Drug Delivery Systems: An Overview. Retrieved from [Link]

  • MDPI. (2024, November 1). Mechanisms of Sensitive Skin and the Soothing Effects of Active Compounds: A Review. Retrieved from [Link]

  • Canada.ca. (2014, May 9). This compound-3,8-diol and Related Oil of Lemon Eucalyptus Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US20200197359A1 - Cannabinoid and Terpene-Infused Topical Cream.

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Troubleshooting & Optimization

troubleshooting GC-MS analysis of complex p-menthane isomer mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced GC-MS Analysis of p-Menthane Isomers

Executive Summary: The "this compound Labyrinth"

The analysis of this compound derivatives (menthol, neomenthol, menthone, isomenthone, pulegone, piperitone) represents a classic "perfect storm" in gas chromatography. These compounds share three complicating factors:

  • Isobaric Similarity: Many are structural isomers (

    
     or 
    
    
    
    ) with nearly identical Electron Ionization (EI) fragmentation patterns.
  • Co-elution Risks: Their boiling points and polarities are so similar that they frequently co-elute on standard non-polar phases (e.g., 5%-phenyl).

  • Thermal Instability: Specific isomers (e.g., pulegone, menthone) are prone to thermal isomerization or dehydration in hot injectors, creating "ghost peaks" that falsify results.

This guide moves beyond basic operation to address the causality of failure and provides self-validating protocols for robust analysis.

Part 1: Chromatographic Resolution (The "Front End")

Q1: I am using a standard DB-5MS column, but I cannot resolve menthol from neomenthol or menthone from isomenthone. What is happening?

A: You are encountering the "Non-Polar Trap." Standard non-polar columns (100% dimethylpolysiloxane or 5% phenyl) separate primarily by boiling point. Since this compound isomers have boiling points within a narrow 10°C window, they require a stationary phase that interacts with their stereochemistry (shape and polarity) rather than just volatility.

The Fix: Switch to a High-Polarity Polyethylene Glycol (PEG) Column (e.g., DB-Wax, HP-INNOWax).

  • Mechanism: The hydroxyl groups on the menthol isomers interact via hydrogen bonding with the PEG phase.

  • Result: Neomenthol (axial -OH) usually elutes before Menthol (equatorial -OH) on PEG columns due to steric shielding reducing the hydrogen bonding strength, whereas on non-polar columns they often overlap.

Q2: My menthol peak has a "shoulder" or looks split. Is this column overload?

A: It could be overload, but if you are analyzing natural oils (like Peppermint), it is likely Enantiomeric Co-elution . Standard columns (even Wax) cannot separate enantiomers (e.g., (+)-Menthol vs. (-)-Menthol). If your sample contains a mix of synthetic and natural sources, or if metabolic racemization has occurred, you are seeing two distinct molecules eluting together.

The Fix:

  • Check Resolution: If the "shoulder" has the same mass spectrum, it is likely an isomer.

  • Chiral Analysis: To separate (+)/(-) pairs, you must use a Cyclodextrin-based column (e.g., CycloSil-B ).[1]

  • Advanced Tactic: Use GCxGC (2D-GC) . A chiral 1st dimension × polar 2nd dimension is the gold standard for full resolution of complex mint oils.

Visualizing the Column Selection Logic

ColumnSelection Start Start: Define Analytical Goal IsomerType Are you separating Structural Isomers or Enantiomers? Start->IsomerType Structural Structural Isomers (e.g., Menthol vs. Neomenthol) IsomerType->Structural Structural Enantiomers Enantiomers (e.g., (+)-Menthol vs. (-)-Menthol) IsomerType->Enantiomers Optical Isomers SimpleMix Simple Mixture? Structural->SimpleMix ComplexOil Complex Oil / Matrix? Structural->ComplexOil Enantiomers->SimpleMix Enantiomers->ComplexOil DBWax RECOMMENDATION: Polar PEG Column (DB-Wax, HP-INNOWax) Separates by H-bonding SimpleMix->DBWax High Resolution Needed DB5 RECOMMENDATION: Non-Polar Column (DB-5MS) Only if resolution is non-critical SimpleMix->DB5 Basic Screening ChiralCol RECOMMENDATION: Chiral Column (CycloSil-B) Required for D/L separation SimpleMix->ChiralCol ComplexOil->DBWax GCxGC RECOMMENDATION: GCxGC (2D-GC) 1st Dim: Chiral 2nd Dim: Polar ComplexOil->GCxGC Ultimate Resolution

Caption: Decision matrix for selecting the optimal stationary phase based on isomer type and sample complexity.

Part 2: Mass Spectral Deconvolution (The "Back End")

Q3: The NIST library match score is >90% for Menthol, Neomenthol, and Isomenthol for the same peak. How do I confirm identity?

A: You cannot rely on EI Mass Spectra alone. this compound isomers are Isobaric (


 156 for alcohols, 

154 for ketones) and share identical fragmentation pathways (e.g.,

-cleavage yielding

71, 81, 95).

The Solution: The "Triangulation" Method You must validate identity using three coordinates:

  • Retention Index (RI): This is non-negotiable. You must run a

    
     alkane ladder under identical conditions.
    
    • Rule of Thumb: On DB-Wax, Neomenthol elutes ~30-50 RI units before Menthol. On DB-5, they are often within 5-10 units.

  • Ion Ratios: While major ions are the same, the ratios differ slightly.

    • Example: Compare the ratio of

      
       71 to 
      
      
      
      81.[1]
  • Derivatization (Optional but Recommended): Silylation (using MSTFA or MTBSTFA) shifts the molecular ion and can exaggerate steric differences, improving separation and spectral distinctness.

Table 1: Diagnostic Data for Common this compound Isomers (DB-Wax Column)

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12] RI (Polar)*Key Ions (m/z)Diagnostic Feature
Neomenthol 1580 - 160071, 81, 95Elutes first (Polar). Lower boiling point.
Menthol 1630 - 165071, 81, 95Elutes second. Base peak usually 71.
Isomenthol 1660 - 168071, 81, 95Elutes later. Often a minor impurity.[10]
Menthone 1450 - 1480112, 139, 41Molecular ion (

154) often weak.
Isomenthone 1480 - 1510112, 139, 41Elutes after Menthone.
Pulegone 1680 - 172081, 67, 154Distinctive

81 base peak.

*Note: RI values are approximate and dependent on exact oven ramp rates. You must generate your own library.

Part 3: System Hygiene & Artifacts

Q4: I see a peak for p-menth-3-ene that wasn't there before. Is my sample degrading?

A: Likely, yes. This is a classic Injector Artifact . Menthol and its isomers are secondary alcohols. In a hot, dirty GC inlet (active sites), they undergo acid-catalyzed dehydration to form p-menthenes (e.g., p-menth-3-ene).

Troubleshooting Protocol:

  • Check Inlet Temp: If >250°C, lower it to 220°C.

  • Liner Hygiene: Change the liner immediately. Use deactivated liners (with glass wool only if necessary and strictly deactivated).

  • Split Mode: Use a higher split ratio (e.g., 50:1) to reduce residence time in the hot injector.[2]

Visualizing the Artifact Pathway

Degradation Menthol Menthol (Analyte) ActiveSite Active Site (Silanol group in Liner) Menthol->ActiveSite Adsorption Dehydration Dehydration (- H2O) ActiveSite->Dehydration Catalysis Heat Heat (>250°C) Heat->Dehydration Menthane p-Menth-3-ene (Artifact Peak) Dehydration->Menthane False Positive

Caption: Thermal dehydration mechanism of menthol in active GC inlets leading to artifact formation.

Part 4: Validated Experimental Protocol

Workflow: High-Resolution Analysis of Peppermint Oil Components

1. Sample Preparation:

  • Dilute oil to 1-5% in Ethanol or Hexane.

  • Critical: Add Internal Standard (e.g., Tridecane or Nonyl Acetate) for RI calculation.

2. GC-MS Conditions (Optimized for Separation):

  • Column: DB-Wax UI (Ultra Inert), 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 230°C. Split Ratio 50:1. Note: Lower temp minimizes degradation.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 3°C/min to 180°C (Slow ramp crucial for isomer separation).

    • Ramp 20°C/min to 240°C.

    • Hold 5 min.

3. Data Processing:

  • Calculate Linear Retention Index (LRI) for every peak.

  • Compare LRI to literature (e.g., Adams or NIST Webbook) specifically for Polar Columns .

  • Validation: If LRI deviation >10 units, suspect co-elution or misidentification.

References

  • Sciarra, F. et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids. National Institutes of Health.

  • Goodner, K.L. (2008).[13] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology.

  • Shellie, R. et al. (2002). Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column. LECO Corporation / RMIT University.

  • Hudaib, M. et al. (2002). GC-MS analysis of complex mixtures of alkyl porphyrins. Journal of Chromatography A.

  • Picard, M. et al. (2017). First identification of three this compound lactones and their potential precursor, menthofuran, in red wines. Food Chemistry.

Sources

Technical Support Center: Stereoselective Synthesis of p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Stereocontrol in Menthol/Menthone Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Knowledge Base: The Stereochemical "Anchor"

Before troubleshooting specific reactions, you must understand the conformational dynamics of the p-menthane skeleton.

The this compound ring (1-methyl-4-isopropylcyclohexane) possesses three potential chiral centers: C1 , C3 , and C4 . The stereochemical outcome of your synthesis is dictated by the "Anchor Effect" of the isopropyl group at C4.

  • Thermodynamic Locking: The bulky isopropyl group has a strong energetic preference for the equatorial position (

    
     kcal/mol). This locks the cyclohexane ring into a specific chair conformation.
    
  • The Target: (-)-Menthol (1R, 3R, 4S) requires all three bulky groups (Methyl, Hydroxyl, Isopropyl) to be in the equatorial position.

  • The Trap: Any reaction that forces a substituent into an axial position yields a diastereomer (e.g., (+)-Neomenthol, (+)-Isomenthol) with significantly different biological and olfactory properties.

Diagram: The this compound Stereochemical Landscape

This diagram illustrates the relationship between the four primary diastereomers based on substituent orientation.

MenthaneStereo Start This compound Skeleton (C4-iPr Locked Equatorial) Menthol (-)-Menthol (1R,3R,4S) All Equatorial (Stable) Start->Menthol Thermodynamic Product Neomenthol (+)-Neomenthol (1S,3R,4S) C3-OH Axial Start->Neomenthol Kinetic Product (Steric Attack) Isomenthol (+)-Isomenthol (1S,3R,4R) C1-Me Axial Start->Isomenthol Isomerization Neoisomenthol (+)-Neoisomenthol (1R,3R,4R) C1-Me & C3-OH Axial Start->Neoisomenthol High Energy

Figure 1: Stereochemical relationships.[1][2][3] Green indicates the target commercial product; Red/Yellow indicate common byproducts.

Protocol: Stereoselective Hydrogenation of Thymol

User Scenario: "I am hydrogenating Thymol using Raney Nickel and getting a mixture of isomers. How do I maximize (-)-Menthol?"

Root Cause: Heterogeneous hydrogenation often follows syn-addition kinetics, adding hydrogen to the face of the aromatic ring adsorbed to the catalyst.[2] If the isopropyl group directs adsorption, you often get all-cis products (Neoisomenthol) rather than the all-trans (Menthol).

Troubleshooting Matrix
VariableRecommendationMechanism/Reasoning
Catalyst Rh/Al₂O₂ (5%)Rhodium favors cis-addition but allows for milder conditions where subsequent isomerization can be controlled. Nickel often requires higher T/P, leading to uncontrolled isomerization.
Solvent Non-polar (Hexane) Polar solvents (Ethanol) favor syn-addition (leading to Neoisomenthol). Non-polar solvents increase the ratio of anti-addition via a competitive adsorption mechanism [1].
Support Neutral Alumina Acidic supports can catalyze dehydration of the resulting alcohol.
Isomerization Post-H₂ Treatment The hydrogenation product is rarely pure Menthol. You must treat the crude mixture with a base (KOH/Menthol) or a catalyst (Cu-chromite) to equilibrate the mixture to the thermodynamic minimum (Menthol).
Validated Workflow
  • Hydrogenation: Autoclave Thymol (0.1 M in Hexane) with 5 mol% Rh/Al₂O₃ at 50 bar H₂, 100°C.

    • Result: Mixture rich in Neoisomenthol/Neomenthol.[2]

  • Equilibration (Critical Step): Filter catalyst. Add catalytic KOH (5 wt%) and reflux.

    • Result: Isomers convert to (-)-Menthol (Thermodynamic Sink).

  • Purification: Fractional distillation. (-)-Menthol boils at 212°C; isomers have slightly different B.P. (e.g., Neomenthol ~212°C, but forms azeotropes; crystallization is often required for final purity).

Protocol: Carbonyl Reduction (Menthone to Menthol)

User Scenario: "I reduced Menthone with LiAlH₄ and got Neomenthol. Why?"

Root Cause: You applied Kinetic Control instead of Thermodynamic Control .

  • Kinetic Attack: Hydride approaches from the less hindered equatorial trajectory, forcing the new hydroxyl group into the axial position (Neomenthol).

  • Thermodynamic Control: Requires reversible conditions or specific reagents that favor the equatorial alcohol.

Reagent Selection Guide
ReagentMajor ProductSelectivity Mechanism
LiAlH₄ / NaBH₄ Neomenthol (60-80%) Small hydride attacks unhindered equatorial face. Product is axial (Neomenthol).
L-Selectride Neomenthol (>95%) Bulky borohydride is sterically blocked from the axial face; exclusive equatorial attack forces OH axial.
Na / Ethanol Menthol (>90%) Dissolving Metal Reduction. This process is thermodynamically controlled. The radical intermediate equilibrates to the most stable chair conformation (all equatorial) before protonation.
Meerwein-Ponndorf-Verley Menthol (Variable) Reversible transfer hydrogenation allows equilibration to the thermodynamic product.
Diagram: Kinetic vs. Thermodynamic Pathways

ReductionPathways Menthone (-)-Menthone (C=O at C3) LSelectride L-Selectride (Kinetic Control) Menthone->LSelectride NaEtOH Na / EtOH (Thermodynamic Control) Menthone->NaEtOH Neomenthol (+)-Neomenthol (Axial OH) LSelectride->Neomenthol Equatorial Attack (Steric Avoidance) Menthol (-)-Menthol (Equatorial OH) NaEtOH->Menthol Equilibration (Stability)

Figure 2: Reagent choice dictates stereochemistry. Use Na/EtOH for Menthol; L-Selectride for Neomenthol.

Advanced Protocol: The Takasago Process (Asymmetric Isomerization)

User Scenario: "I need high enantiomeric excess (>98% ee) and cannot rely on fractional crystallization of racemates."

Solution: Adopt the Takasago industrial route. This relies on the asymmetric isomerization of allylic amines using a chiral Rh-BINAP catalyst.[4] This is the "Gold Standard" for ab initio stereocontrol [2].

Step-by-Step Methodology
  • Precursor Synthesis: React Myrcene with diethylamine (Li-catalyzed) to form Diethylgeranylamine .

  • Asymmetric Isomerization (The Key Step):

    • Catalyst: [Rh((S)-BINAP)₂]⁺ ClO₄⁻

    • Substrate: Diethylgeranylamine[5][6]

    • Reaction: Isomerization to (3R)-Citronellal enamine.[5][6]

    • Mechanism: Suprafacial 1,3-hydrogen shift. The chirality of the BINAP ligand dictates the geometry of the transition state, setting the C1 stereocenter with >98% ee.

  • Hydrolysis: Acid hydrolysis yields (+)-Citronellal .

  • Cyclization (The "Ene" Reaction):

    • Catalyst: ZnBr₂ (Lewis Acid)

    • Process: Intramolecular carbonyl-ene reaction closes the ring to form (-)-Isopulegol .

    • Note: This step sets the relative stereochemistry of C3 and C4 based on the pre-set C1 chirality.

  • Final Hydrogenation: Heterogeneous hydrogenation (Pd/C) of the exocyclic double bond yields (-)-Menthol .

Frequently Asked Questions (FAQ)

Q: I performed the Takasago cyclization (Step 4) but obtained Isopulegol with low optical rotation. What went wrong? A: Check your Lewis Acid catalyst. ZnBr₂ is standard, but moisture sensitivity is high. If water is present, the reaction slows, and background thermal cyclization (non-stereoselective) competes with the catalytic pathway. Ensure strictly anhydrous conditions.

Q: Can I convert (+)-Neomenthol back to (-)-Menthol? A: Yes, but not directly. You must oxidize Neomenthol back to Menthone (using Jones reagent or PCC), and then re-reduce using thermodynamic conditions (Na/EtOH) as described in Section 3.

Q: Why is my GC showing a "double peak" for Menthol? A: You likely have (+)-Isomenthol contamination. Isomenthol and Menthol have very similar boiling points and retention times on non-polar columns (e.g., DB-5).

  • Fix: Use a polar GC column (e.g., WAax or Cyclodextrin-based chiral column) to resolve the diastereomers.

References

  • Besson, M., et al. (1993).[2] "Stereoselective thymol hydrogenation: comparative study of charcoal-supported platinum, rhodium and iridium catalysts." Studies in Surface Science and Catalysis, 78, 115-122.[2] Link[2]

  • Akutagawa, S. (1995). "Practical asymmetric synthesis of (-)-menthol by Rh-BINAP catalysts." Topics in Catalysis, 4, 271–274.[6] Link

  • Ginzburg, A. L., et al. (2014).[7] "The Isomerization of (−)-Menthone to (+)-Isomenthone Catalyzed by an Ion-Exchange Resin." Journal of Chemical Education, 91(10), 1748–1750.[7] Link

  • Kobler, C., & Effenberger, F. (2005). "Stereoselective synthesis of cis-p-menthane-1,7-diol..." Chemistry – A European Journal, 11(9). Link

Sources

Technical Support Center: p-Menthane Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Department: Reaction Engineering & Catalysis Support Subject: Strategies to Overcome Low Yield in p-Menthane Synthesis via Limonene Hydrogenation

Executive Summary & Diagnostic Overview

User Issue: Low yield of


-menthane (1-methyl-4-isopropylcyclohexane) during the catalytic hydrogenation of limonene.
Root Cause Analysis:  The conversion of limonene to 

-menthane is a sequential hydrogenation process (

).[1] Low yields typically stem from three distinct failure modes:
  • Kinetic Arrest: The reaction stalls at the intermediate

    
    -menthene stage due to insufficient hydrogen pressure or catalyst deactivation.
    
  • Thermodynamic Divergence (Disproportionation): Competitive dehydrogenation leads to the formation of the aromatic byproduct

    
    -cymene, particularly when using Palladium (Pd) catalysts or low hydrogen partial pressures.
    
  • Catalyst Poisoning: Impurities in bio-sourced limonene (e.g., sulfur-containing thiols) permanently deactivate active metal sites.

The following guide provides a troubleshooting workflow, a validated "Gold Standard" protocol, and mechanistic insights to restore high yields (>95%).

Troubleshooting Guide (Q&A Format)
Ticket #001: "My reaction reaches ~60% conversion and stalls. GC shows a large peak for p-menthene."

Diagnosis: Kinetic Arrest (Incomplete Hydrogenation). Technical Explanation: The hydrogenation of the endocyclic double bond in limonene (trisubstituted) is significantly slower than the exocyclic double bond (disubstituted). Many catalysts readily hydrogenate the exocyclic bond to form


-menthene but struggle to overcome the steric hindrance and higher activation energy required to saturate the ring to form 

-menthane.

Corrective Actions:

  • Switch Catalyst Metal: If using Pd/C , switch to Rh/C or Pt/C . Rhodium (Rh) is kinetically superior for the hydrogenation of hindered internal alkenes and suppresses the formation of aromatic byproducts.

  • Increase H₂ Pressure: The rate of the second hydrogenation step is often fractional-order with respect to hydrogen pressure. Increasing pressure from 1–3 bar to 20–50 bar (2–5 MPa) drives the equilibrium toward the fully saturated alkane.

  • Extend Reaction Time: The second step can be 8–10x slower than the first. Ensure the reaction runs long enough (e.g., 6–12 hours) after the initial rapid uptake of hydrogen ceases.

Ticket #002: "I am seeing significant amounts of p-cymene in my crude mixture."

Diagnosis: Competitive Dehydrogenation (Disproportionation). Technical Explanation: Limonene is a cyclic terpene that can easily aromatize to


-cymene, a thermodynamic sink. This is particularly common with Palladium (Pd)  catalysts, which are excellent dehydrogenation catalysts. If the surface hydrogen concentration is depleted (mass transfer limitation), the metal will "scavenge" hydrogen from the substrate, converting limonene/menthene to 

-cymene.

Corrective Actions:

  • Avoid Pd Catalysts: Palladium is notorious for facilitating disproportionation (simultaneous hydrogenation and dehydrogenation). Use Pt/C (5 wt%) or Rh/Al₂O₃ , which favor saturation over aromatization.

  • Lower Temperature: High temperatures (>100°C) favor the endothermic dehydrogenation pathway. Run the reaction at 25°C – 50°C .

  • Eliminate Mass Transfer Limits: Ensure vigorous stirring (>1000 rpm) to keep the liquid phase saturated with H₂. If the catalyst is starved of H₂, it will pull H from the hydrocarbon backbone.

Ticket #003: "The catalyst works once but fails upon recycling. Fresh limonene conversion is near zero."

Diagnosis: Catalyst Poisoning (Bio-contaminants). Technical Explanation: Limonene derived from citrus peel often contains trace amounts of sulfur compounds (mercaptans, sulfides) or proteins. Transition metals (Pt, Rh, Pd) bind irreversibly to sulfur, permanently blocking active sites.

Corrective Actions:

  • Feedstock Purification: Pre-treat the limonene with activated alumina, silica gel, or a caustic wash (NaOH) to remove polar impurities and sulfur compounds before hydrogenation.

  • Catalyst Loading: If purification is impossible, increase catalyst loading to 5–10 mol% to account for the sacrificial loss of active sites to poisons.

Validated Experimental Protocol

Protocol ID: PM-HYD-RH-01 Objective: Quantitative synthesis of


-menthane from (+)-limonene.
Target Yield:  >98%
Selectivity:  >99% 

-menthane (cis/trans mixture)

Materials:

  • Substrate: (+)-Limonene (purified, >98%).[2]

  • Catalyst: 5 wt% Rh/Al₂O₃ or 5 wt% Pt/C (dry powder).

  • Solvent: Ethanol (optional, neat reaction is greener and efficient).

  • Gas: Hydrogen (99.99%).

Methodology:

  • Preparation: In a high-pressure stainless steel autoclave (e.g., Parr reactor), load limonene (10 mL) and catalyst (100 mg, ~1 wt% loading relative to substrate).

  • Purge: Seal the reactor. Purge with Nitrogen (

    
    ) 3 times to remove oxygen. Then, purge with Hydrogen (
    
    
    
    ) 3 times.
  • Pressurization: Pressurize the reactor to 30 bar (3.0 MPa) with

    
    .
    
    • Note: Low pressure (<5 bar) often results in incomplete conversion to

      
      -menthene.
      
  • Reaction: Stir vigorously at 1000 rpm at Room Temperature (25°C) .

    • Tip: If reaction is slow, warm to 50°C, but do not exceed 80°C to avoid aromatization.

  • Monitoring: Monitor pressure drop. The reaction is complete when H₂ uptake ceases (theoretical uptake: 2 moles H₂ per mole limonene).

  • Workup: Vent H₂. Filter the catalyst using a celite pad or membrane filter.

  • Analysis: Analyze filtrate by GC-MS.

    
    -Menthane appears as two isomers (
    
    
    
    and
    
    
    ).
Comparative Data: Catalyst Performance

The following table summarizes catalyst behavior under typical hydrogenation conditions (Ambient T, High P).

CatalystPrimary ProductSide ProductsMechanism NoteRecommendation
Rh/Al₂O₃

-Menthane
None (<1%)Rapidly hydrogenates both double bonds.[1]Highly Recommended
Pt/C

-Menthane

-Menthene
Good activity, but may require higher pressure to finish step 2.Recommended
Pd/C Mix (

-Menthene/Cymene)

-Cymene
Promotes isomerization and dehydrogenation.[3]Not Recommended
Raney Ni

-Menthane
NoneRequires harsh conditions (high T/P) or high loading.Industrial Alternative
Visualizations
Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the sequential hydrogenation pathway and the competitive side reactions that lead to yield loss.

ReactionPathway Limonene Limonene (Starting Material) Menthene p-Menthene (Intermediate) Limonene->Menthene +H2 (Fast) Exocyclic C=C Cymene p-Cymene (Aromatic Byproduct) Limonene->Cymene -2H2 (Dehydrogenation) Favored by Pd/High T Isomers Terpinolene/Isomers (Isomerization) Limonene->Isomers Acidic Sites/Pd Menthane This compound (Target Product) Menthene->Menthane +H2 (Slow) Endocyclic C=C Requires High P/Rh Cat Menthene->Cymene -H2 (Disproportionation)

Caption: Reaction network showing the desired path (blue/green) vs. yield-killing side reactions (red).

Figure 2: Troubleshooting Logic Tree

Follow this flow to identify the correct intervention for your specific yield issue.

Troubleshooting Start Start: Low Yield Analysis CheckProduct Analyze Crude Mixture (GC-MS) Start->CheckProduct Result1 Major Peak: p-Menthene (Intermediate) CheckProduct->Result1 Result2 Major Peak: p-Cymene (Aromatic) CheckProduct->Result2 Result3 No Conversion (Starting Material remains) CheckProduct->Result3 Action1 Diagnosis: Kinetic Arrest Action: Increase H2 Pressure (>20 bar) Switch to Rh/C Result1->Action1 Action2 Diagnosis: Dehydrogenation Action: Remove Pd Catalyst Lower Temp (<50°C) Result2->Action2 Action3 Diagnosis: Catalyst Poisoning Action: Purify Limonene (remove S) Increase Loading Result3->Action3

Caption: Decision tree for diagnosing low yield based on crude product analysis.

References
  • Ndongou Moutombi, F. J., et al. (2020).[1] Partial and Total Solvent-Free Limonene's Hydrogenation: Metals, Supports, Pressure, and Water Effects. Journal of Chemistry. [Link]

  • Bogel-Łukasik, R., et al. (2010).[1] Green synthesis of this compound from limonene in high-density carbon dioxide. Green Chemistry. [Link]

  • Maki-Arvela, P., et al. (2018). Catalytic hydrogenation of limonene to this compound over micro- and mesoporous catalysts. Catalysis Letters. [Link]

  • Ciriminna, R., et al. (2014). Solvent-free selective hydrogenation of limonene to p-menthene mediated by SiliaCat Pd(0). Catalysis Science & Technology. [Link]

Sources

resolving peak co-elution in chromatographic analysis of p-menthane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of p-menthane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly peak co-elution, encountered during the gas chromatographic (GC) analysis of this and related monoterpenes.

Frequently Asked Questions (FAQs)

Q1: I am seeing a single, broad, or misshapen peak where I expect to see this compound. How can I confirm if this is due to co-elution?

A1: Peak co-elution is a common challenge in the analysis of structurally similar compounds like the isomers of this compound or its co-occurrence with other terpenes in complex matrices such as essential oils.[1] Here’s a systematic approach to diagnose the issue:

  • Review Your Method Parameters: Gas chromatography (GC) is the preferred method for analyzing volatile compounds like this compound.[2] High-performance liquid chromatography (HPLC) is generally not suitable due to the non-polar and volatile nature of terpenes, which leads to poor retention.

  • Employ Mass Spectrometry (MS): If you are using a detector like a Flame Ionization Detector (FID), which provides limited structural information, switching to a Mass Spectrometer (MS) is highly recommended. A GC-MS system provides mass spectra for the eluting components, which can reveal the presence of multiple compounds within a single chromatographic peak.[3] Even if two isomers have very similar mass spectra, slight differences in ion ratios can indicate a mixture.

  • Vary the Temperature Program: A simple isothermal run may not be sufficient to separate closely related isomers. Implementing a temperature gradient can often improve separation.[4] Try slowing down the ramp rate (e.g., from 10°C/min to 3°C/min) in the region where the peak of interest elutes. This increases the interaction time of the analytes with the stationary phase, potentially resolving co-eluting compounds.

Q2: My main problem is the co-elution of cis- and trans-p-menthane isomers. What is the best strategy to separate them?

A2: The separation of geometric isomers like cis- and trans-p-menthane requires careful optimization of the chromatographic system, with a focus on enhancing selectivity. Generally, trans-isomers elute earlier than their cis-counterparts in GC.[5]

Column Selection is Critical:

  • Non-Polar Columns: These columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or HP-1), separate compounds primarily based on their boiling points.[6][7] Since cis and trans isomers often have very similar boiling points, these columns may not provide adequate resolution.

  • Polar Columns: A more effective approach is to use a polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or HP-INNOWAX).[8] Polar columns provide different selectivity based on dipole-dipole interactions and hydrogen bonding, which can effectively differentiate between the subtle structural differences of cis and trans isomers.[7] Highly polar cyanopropyl-based columns are also excellent for separating geometric isomers.[4]

Temperature Optimization:

The separation of this compound isomers is also temperature-dependent. At higher temperatures, the thermodynamically more stable trans-isomer is favored, while lower temperatures favor the formation of the cis-isomer.[9] This principle can be applied to your GC method. By using a lower initial oven temperature and a slow temperature ramp, you can enhance the separation of these isomers.

Q3: I suspect this compound is co-eluting with other monoterpenes like p-cymene or limonene. How can I resolve this?

A3: Co-elution of this compound with other structurally similar monoterpenes is a frequent issue, especially in the analysis of essential oils. For instance, p-cymene and this compound are notoriously difficult to separate by conventional distillation due to their close boiling points.[10]

Leveraging Selectivity:

  • Column Choice: As with cis/trans isomers, moving from a non-polar to a more polar stationary phase can introduce different selectivities and resolve these compounds. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5) can be a good starting point, but a more polar wax or cyanopropyl column will likely provide better separation of these terpenes.[11]

  • Method Development: In the case of limonene isomerizing to p-cymene, specific catalysts and reaction conditions can influence the product distribution.[12] Understanding the potential for such conversions in your sample matrix can guide your analytical approach.

Q4: How can I separate the enantiomers of this compound?

A4: The separation of enantiomers requires a chiral environment. In GC, this is achieved by using a chiral stationary phase.

  • Chiral Columns: Cyclodextrin-based chiral stationary phases are highly effective for the separation of enantiomers of many volatile compounds, including terpenes.[13] These columns create transient diastereomeric complexes with the enantiomers, leading to different retention times.

  • Derivatization: In some cases, derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column is an option. However, this is often more complex and may introduce other analytical challenges.[14]

Troubleshooting Guide: A Step-by-Step Protocol

If you are facing peak co-elution issues with this compound, follow this systematic troubleshooting workflow.

Step 1: Initial Assessment and System Check

  • Confirm Peak Identity: If using GC-MS, verify the mass spectrum of the peak against a reference library to confirm the presence of this compound. Look for fragment ions characteristic of your target analyte.

  • Check for System Contamination: Inject a solvent blank to ensure that the co-eluting peak is not a contaminant from your system or solvent.

  • Evaluate Peak Shape: A tailing or fronting peak can sometimes be mistaken for co-elution. Address any peak shape issues before proceeding with method optimization.

Step 2: Method Optimization for Improved Resolution

The resolution of two chromatographic peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).

ParameterTroubleshooting ActionRationale
Selectivity (α) Change the stationary phase. Move from a non-polar to a polar column (e.g., from a DB-1 to a DB-WAX).This is the most powerful tool for resolving co-eluting compounds as it alters the fundamental interactions between the analytes and the column.[8]
Retention Factor (k) Decrease the initial oven temperature. A lower starting temperature increases the retention of volatile compounds.Increased retention provides more time for the separation to occur.
Efficiency (N) Decrease the temperature ramp rate. A slower ramp rate allows for more theoretical plates to be utilized during the separation.This leads to sharper peaks and better resolution of closely eluting compounds.[4]
Increase the column length. A longer column provides more theoretical plates.This is a less efficient way to improve resolution compared to optimizing selectivity and should be considered as a final option.
Decrease the column internal diameter. A smaller ID column provides higher efficiency.This can lead to sharper peaks but also has a lower sample capacity.

Step 3: Advanced Techniques

  • Heart-Cutting 2D-GC: If co-elution persists, a two-dimensional GC (2D-GC) approach can be employed. The unresolved peak from the first column is "cut" and transferred to a second column with a different stationary phase for further separation.

  • Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification and quantification.

Visualizing the Troubleshooting Workflow

Caption: A logical workflow for troubleshooting peak co-elution in this compound analysis.

The Role of Mass Spectrometry in Co-elution

Even with optimized chromatography, some degree of peak overlap may be unavoidable. In such cases, GC-MS provides invaluable information.

  • Fragmentation Patterns: While isomers often have similar mass spectra, the relative abundance of certain fragment ions can differ.[15] For example, the fragmentation of cis and trans isomers can sometimes show subtle but reproducible differences in their mass spectra, aiding in their identification.[16] The mass spectrum of a co-eluting peak will be a composite of the individual spectra.

  • Extracted Ion Chromatograms (EICs): By plotting the abundance of a specific ion characteristic of one of the co-eluting compounds, you can often visualize the individual chromatographic profiles of the overlapping peaks. This can be a powerful tool for both qualitative and quantitative analysis.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the GC-MS analysis of this compound and related terpenes.

  • Sample Preparation:

    • Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[8]

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 3°C/min to 150°C.

      • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

    • MSD Parameters:

      • Transfer Line: 250°C.

      • Ion Source: 230°C.

      • Quadrupole: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

This guide provides a comprehensive framework for addressing the common challenge of peak co-elution in the chromatographic analysis of this compound. By systematically applying these principles and protocols, researchers can achieve accurate and reliable results.

References

  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. (2025, July 19). ResearchGate. Retrieved from [Link]

  • Development of a High-Throughput UHPLC-DMS-MS/MS Method for Targeted Quantitation of Pertinent Phospholipid Classes in Colon Cancer. (n.d.). MDPI. Retrieved from [Link]

  • US5106459A - Separation of this compound from p-cymene by extractive distillation. (n.d.). Google Patents.
  • Indonesian Journal of Multidisciplinary Research. (2021, June 14). Semantic Scholar. Retrieved from [Link]

  • para-Menthane as a Stable Terpene Derived from Orange By-Products as a Novel Solvent for Green Extraction and Solubilization of Natural Substances. (2019, June 9). PMC - NIH. Retrieved from [Link]

  • Gas Chromatography | Analytical Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • GCMS 3 Fragmentation Patterns. (2020, June 1). YouTube. Retrieved from [Link]

  • Preparative Gas Chromatography and Its Applications. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Unveiling the Power of Non-Polar GC Columns. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]

  • GC-MS analysis of penta- and tetra-cyclic triterpenes from resins ofPistacia species. Part II.Pistacia terebinthus var. Chia. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Types of stationary phases in gas chromatography. (2025, August 8). Phenomenex. Retrieved from [Link]

  • comparing data from non-polar and polar GC systems. (2011, June 30). Chromatography Forum. Retrieved from [Link]

  • Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to this compound. (n.d.). MDPI. Retrieved from [Link]

  • Applications of Gas Chromatography. (n.d.). SciSpace. Retrieved from [Link]

  • Solvent free preparation of p-cymene from limonene using Vietnamese montmorillonite. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (n.d.). PubMed Central. Retrieved from [Link]

  • The Limonene Biorefinery: From Extractive Technologies to Its Catalytic Upgrading into p-Cymene. (n.d.). MDPI. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns. (2018, January 10). PubMed. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from [Link]

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. (2022, August 26). MDPI. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. Retrieved from [Link]

  • Quantitative Analysis of Menthol Isomer Distributions in Selected Samples. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Navigating the Stability Landscape of p-Menthane Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the stability testing of p-menthane formulations, providing potential causes and actionable solutions.

Analytical Method Challenges: Issues with Gas Chromatography (GC) Analysis

Given the volatile nature of this compound, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the recommended analytical technique. High-Performance Liquid Chromatography (HPLC) is generally not suitable for analyzing terpenes like this compound due to difficulties in achieving adequate retention and detection.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause 1: Active Sites in the GC System: Polar functional groups on degradation products can interact with active sites (e.g., silanol groups) in the inlet liner or the column, leading to peak tailing.

    • Solution:

      • Use an ultra-inert inlet liner and a GC column designed for analyzing active compounds.

      • Perform regular maintenance, including cleaning the inlet and trimming the first few centimeters of the column to remove accumulated non-volatile residues.

      • Consider derivatization of polar degradants to reduce their interaction with active sites.

  • Potential Cause 2: Improper Column Installation: Incorrect column installation can create dead volume or cause leaks, resulting in distorted peak shapes.

    • Solution: Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions, with the proper insertion depth and ferrule tightness.

  • Potential Cause 3: Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject. If necessary, develop a calibration curve to ensure the analysis is performed within the linear range of the detector.

Problem: Appearance of Unknown Peaks in the Chromatogram

  • Potential Cause 1: Degradation of this compound: The new peaks are likely degradation products formed under the stress conditions of the stability study.

    • Solution:

      • Utilize GC-MS to obtain the mass spectra of the unknown peaks.

      • Compare the fragmentation patterns with known degradation pathways of terpenes. Oxidation of this compound can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and aldehydes. Acid-catalyzed reactions may also occur.

      • If standards are unavailable, consider techniques like GC-MS/MS or high-resolution mass spectrometry for structural elucidation.

  • Potential Cause 2: Matrix Effects: Excipients in the formulation can degrade or interact with this compound, leading to unexpected peaks.

    • Solution:

      • Analyze a placebo formulation (without this compound) under the same stress conditions to identify peaks originating from the excipients.

      • Employ sample preparation techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) to selectively extract volatile and semi-volatile compounds, reducing matrix interference.

Problem: Poor Reproducibility of Results

  • Potential Cause 1: Inconsistent Sample Preparation: The volatility of this compound and its potential degradants can lead to variable results if sample handling is not consistent.

    • Solution:

      • To prevent the loss of volatile analytes, keep samples and solvents chilled during preparation. For solid or semi-solid samples, consider grinding under liquid nitrogen.[1]

      • Use an autosampler for injections to ensure consistent injection volume and speed.

  • Potential Cause 2: System Contamination: Carryover from previous injections can affect the accuracy of subsequent analyses.

    • Solution:

      • Implement a rigorous cleaning protocol for the syringe and inlet between injections.

      • Run blank injections (solvent only) to ensure the system is clean before analyzing samples.

Stability Study Design and Interpretation

Problem: No Significant Degradation Observed Under Stress Conditions

  • Potential Cause 1: Insufficiently Harsh Stress Conditions: The applied stress may not be adequate to induce degradation.

    • Solution:

      • According to ICH Q1A(R2) guidelines, forced degradation studies should aim for 5-20% degradation.[2]

      • Increase the duration of exposure, the concentration of the stressor (e.g., acid, base, oxidizing agent), or the temperature. For photostability, ensure the light source provides both UV and visible light.[2]

  • Potential Cause 2: High Stability of this compound: this compound is a saturated hydrocarbon and may be relatively stable under certain conditions.

    • Solution: While this is a positive finding, it is still necessary to demonstrate the stability-indicating nature of the analytical method. This can be achieved by spiking the sample with potential degradation products (if available) to show that the method can separate them from the parent compound.

Problem: Mass Imbalance in the Stability Study

  • Potential Cause 1: Formation of Non-Volatile or Gaseous Degradation Products: The analytical method may not be able to detect all degradation products.

    • Solution:

      • Consider using complementary analytical techniques. For example, if non-volatile polymeric degradants are suspected, techniques like Gel Permeation Chromatography (GPC) could be employed.

      • For potential gaseous byproducts, headspace GC-MS analysis can be utilized.

  • Potential Cause 2: Adsorption of Analytes to Container Surfaces: this compound or its degradation products may adsorb to the walls of the storage containers.

    • Solution:

      • Use inert container materials (e.g., borosilicate glass).

      • Rinse the container with a suitable solvent and analyze the rinse solution to check for adsorbed compounds.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a saturated hydrocarbon, this compound is relatively stable. However, under forced degradation conditions, the most likely degradation pathways include:

  • Oxidation: This is a key degradation pathway for many hydrocarbons. It can be initiated by heat, light, or the presence of oxidizing agents. The initial product is often a hydroperoxide, which is unstable and can decompose to form a variety of oxygenated derivatives, including alcohols, ketones, and aldehydes. Saturated aliphatic hydrocarbons can be incompatible with strong oxidizing agents like nitric acid.[3]

  • Photodegradation: Exposure to UV and visible light can provide the energy to initiate degradation reactions, particularly in the presence of photosensitizers. For cyclic terpenes, this can lead to ring-opening and the formation of smaller, more volatile compounds. The photodegradation of some terpenes can produce formaldehyde and acetaldehyde.

Q2: What are the recommended ICH conditions for stability testing?

A2: The International Council for Harmonisation (ICH) provides guidelines for stability testing. Key guidelines include Q1A(R2) for stability testing of new drug substances and products and Q1B for photostability testing.

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table 1: ICH Recommended Storage Conditions for Stability Testing.

For forced degradation studies, conditions are more severe and may include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidation: e.g., 3-30% H₂O₂ at room temperature

  • Thermal Degradation: e.g., Dry heat at a temperature higher than the accelerated condition

  • Photostability: Exposure to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

Q3: How do I develop a stability-indicating GC-MS method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, or other potential impurities.

G cluster_0 Method Development Workflow A Select GC Column and Initial Conditions B Analyze Unstressed this compound Formulation A->B Establish baseline C Perform Forced Degradation Studies B->C D Analyze Stressed Samples by GC-MS C->D Generate degradants E Identify and Characterize Degradation Peaks D->E Mass spectral analysis F Optimize Chromatographic Conditions for Separation E->F Ensure resolution > 1.5 G Validate the Method (ICH Q2(R1)) F->G Specificity, Linearity, Accuracy, Precision, etc.

Caption: Workflow for developing a stability-indicating GC-MS method.

Step-by-Step Protocol for Method Development:

  • Column Selection: Start with a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) which is a good general-purpose column for separating a range of volatile and semi-volatile compounds.

  • Initial GC-MS Conditions:

    • Injector: Split/splitless injector at a temperature that ensures volatilization without thermal degradation (e.g., 250°C).

    • Oven Program: Start at a low temperature (e.g., 50°C) to separate volatile components, then ramp to a higher temperature (e.g., 250°C) to elute less volatile compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Scan a wide mass range (e.g., m/z 40-400) to detect a variety of potential fragments.

  • Forced Degradation: Subject the this compound formulation to acidic, basic, oxidative, thermal, and photolytic stress as described in Q2.

  • Analysis of Stressed Samples: Inject the stressed samples into the GC-MS system.

  • Peak Identification and Separation:

    • Identify the this compound peak based on its retention time and mass spectrum from the unstressed sample.

    • Examine the chromatograms of the stressed samples for new peaks.

    • Analyze the mass spectra of these new peaks to propose structures for the degradation products.

  • Method Optimization: Adjust the oven temperature program, flow rate, or even the column phase to achieve baseline separation (Resolution > 1.5) between this compound and all significant degradation products.

  • Method Validation: Once the separation is optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Q4: What are some key considerations for the formulation of this compound to enhance its stability?

A4: The stability of a this compound formulation is influenced by its composition and packaging.

  • Excipient Compatibility: Conduct compatibility studies to ensure that the excipients in the formulation do not react with this compound. Some excipients can act as pro-oxidants or may contain impurities that catalyze degradation.

  • pH of the Formulation: For aqueous or emulsion-based formulations, the pH should be optimized to minimize acid or base-catalyzed degradation.

  • Use of Antioxidants: The inclusion of antioxidants can help to prevent oxidative degradation.

  • Packaging: Use of light-resistant and impermeable packaging is crucial to protect the formulation from light and atmospheric oxygen. The stability of a pharmaceutical product is dependent on environmental factors like temperature, humidity, and light, as well as product-related factors.[5]

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Formulation

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound formulation

  • Placebo formulation

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Suitable solvent for dilution (e.g., ethanol, hexane)

  • Inert vials (e.g., amber glass)

  • Stability chamber/oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of the this compound formulation and the placebo in the chosen solvent at a known concentration (e.g., 1 mg/mL of this compound).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute to the appropriate concentration for GC-MS analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for specified time points.

    • At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for specified time points.

    • Dilute for analysis.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for specified time points.

    • Cool and dilute for analysis.

  • Photolytic Degradation:

    • Expose a thin layer of the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample protected from light.

    • At the end of the exposure, dilute both the exposed and control samples for analysis.

  • Analysis: Analyze all samples and controls by a validated stability-indicating GC-MS method.

G cluster_1 Forced Degradation Protocol cluster_2 Stress Conditions Start Start: this compound Formulation Prep Prepare Stock Solution Start->Prep Acid Acid Hydrolysis (1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (1M NaOH, 60°C) Prep->Base Oxid Oxidation (30% H2O2, RT) Prep->Oxid Therm Thermal (80°C) Prep->Therm Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Analyze GC-MS Analysis Neutralize->Analyze End End: Degradation Profile Analyze->End

Caption: Overview of the forced degradation experimental workflow.

References

Click to expand
  • Factors Affecting Stability of Formulations. (n.d.). Scribd. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. (2016). New Journal of Chemistry. Retrieved from [Link]

  • Chemical structures of this compound type monoterpenoids. (n.d.). ResearchGate. Retrieved from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2013). Pharmaceutical Technology. Retrieved from [Link]

  • Pretreatment of Plant Biomass Waste for Better Resource Extraction: Conventional Technologies versus Nonthermal Plasma and Microwave. (2023). ACS Publications. Retrieved from [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). ResearchGate. Retrieved from [Link]

  • An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions. (2023). MDPI. Retrieved from [Link]

  • The Thermo-Oxidative Degradation of Polyurethane Open-Cell Soft Foam Investigated Through Gas Chromatography and Mass Spectrometry of Volatile Organic Compounds. (2022). MDPI. Retrieved from [Link]

  • LABTips: Troubleshooting Tricky Terpenes. (2022). Labcompare.com. Retrieved from [Link]

  • Biological effects and photodegradation by TiO(2) of terpenes present in industrial wastewater. (2011). PubMed. Retrieved from [Link]

  • Development of standardized methods for the analysis of amines, terpenes and ammonia in biomethane. (2019). International Congress of Metrology. Retrieved from [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]

  • Oxidative mechanisms of poly(carbonate urethane) and poly(ether urethane) biodegradation: in vivo and in vitro correlations. (2004). PubMed. Retrieved from [Link]

  • An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions. (2023). ResearchGate. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved from [Link]

  • LC-MS/MS characterization of forced degradation products of ambrisentan: Development and validation of a stability indicating RP-HPLC method. (2019). ResearchGate. Retrieved from [Link]

  • para-Menthane as a Stable Terpene Derived from Orange By-Products as a Novel Solvent for Green Extraction and Solubilization of Natural Substances. (2019). PubMed Central. Retrieved from [Link]

  • Photodegradation of naphthalene-derived particle oxidation products. (2024). Environmental Science: Atmospheres. Retrieved from [Link]

  • Chemoenzymatic Epoxidation of Terpenes by Lyophilized Mycelium of Psychrophilic Cladosporioides cladosporioides 01. (2022). ACS Publications. Retrieved from [Link]

  • Strategies to Improve Stability of Essential Oils. (n.d.). PharmaInfo. Retrieved from [Link]

  • Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry. (2022). PubMed. Retrieved from [Link]

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. (2017). ResearchGate. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]

  • Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. (2021). MDPI. Retrieved from [Link]

  • A Core–Shell Elastic Flame Retardant with Superior Migration Resistance for Fire-Safe and Toughened Polyamide 66. (2023). MDPI. Retrieved from [Link]

  • Photodegradation process and reactivity of some terpenes in OH-initiated pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved from [Link]

  • Q1A(R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. Retrieved from [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2023). ICH. Retrieved from [Link]

  • Total syntheses of strained polycyclic terpenes. (2012). PubMed Central. Retrieved from [Link]

  • Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. (2023). ACS Omega. Retrieved from [Link]

  • GC Column Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

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optimization of reaction conditions for p-menthane derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing p-menthane (1-isopropyl-4-methylcyclohexane) derivatization. This content is structured to address the three critical chemical pathways: C-H Activation (Oxidation) , Stereoselective Hydrogenation , and Cyclization-Hydration .

Ticket ID: PM-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the this compound Optimization Hub. Below you will find advanced protocols, mechanistic insights, and troubleshooting workflows designed to maximize yield and selectivity in your terpene derivatization workflows.

📑 Module 1: Aerobic C-H Oxidation (Hydroperoxide Synthesis)

Goal: Selective introduction of hydroperoxy groups (-OOH) at the tertiary C1 or C8 positions to synthesize this compound hydroperoxide (PMHP), a critical initiator and intermediate.

🧠 The Mechanistic Logic

Direct C-H oxidation of the this compound skeleton is kinetically challenging due to the high bond dissociation energy (BDE) of unactivated alkanes. Standard autoxidation is slow and unselective.

  • The Solution: Use N-Hydroxyphthalimide (NHPI) as a radical organocatalyst.[1][2] NHPI generates the Phthalimide N-oxyl radical (PINO), which has a high affinity for abstracting hydrogen atoms from tertiary carbons (C1/C8), bypassing the high activation energy barrier.

🧪 Optimized Protocol (NHPI/Co System)
  • Substrate: this compound (cis/trans mixture or pure isomer)

  • Catalyst: NHPI (10 mol%)[3][4]

  • Co-Catalyst: Co(OAc)₂ (0.5 - 1.0 mol%) – Critical for decomposing formed hydroperoxides to regenerate the radical chain if initiation lags.

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH). Note: Non-polar solvents require lipophilic NHPI derivatives.[3]

  • Temperature: 75°C – 85°C.[3]

  • Oxidant: Molecular Oxygen (1 atm, bubbling).

📊 Data: Catalyst Performance Matrix
Catalyst SystemTemp (°C)Time (h)Conversion (%)Selectivity (PMHP)Notes
Autoxidation (No Cat) 10024< 5%LowHigh thermal degradation.
NHPI (10%) 801235-45%85%Requires long induction period.
NHPI (10%) / Co(OAc)₂ 756-865-75% 92% Recommended. Synergistic effect.
NHPI / AIBN 70855%88%Good for metal-free requirements.
📉 Workflow Visualization: The NHPI Radical Cycle

The following diagram illustrates the PINO radical mechanism. Understanding this cycle is key to troubleshooting "dead" reactions.

NHPI_Oxidation_Cycle NHPI NHPI (Pre-catalyst) PINO PINO Radical (Active Species) NHPI->PINO Activation (Co(II) or Initiator) PINO->NHPI H-Abstraction AlkylRad Alkyl Radical (R•) Substrate This compound (R-H) Substrate->AlkylRad -H• PeroxyRad Peroxy Radical (ROO•) AlkylRad->PeroxyRad + O2 (Fast) Product This compound Hydroperoxide (ROOH) PeroxyRad->Product + H (from NHPI) Product->NHPI Regenerates Catalyst Oxygen O2 Oxygen->PeroxyRad

Figure 1: The catalytic cycle of NHPI-mediated C-H oxidation.[1][4] The PINO radical abstracts a hydrogen from this compound, forming an alkyl radical that traps oxygen.

📑 Module 2: Stereoselective Hydrogenation

Goal: Converting Limonene to this compound with specific cis/trans ratios. Context: The stereochemistry of this compound dictates the properties of downstream derivatives. Cis-p-menthane is kinetically favored; trans-p-menthane is thermodynamically stable.

🧪 Optimization Guide
  • To Maximize cis-isomer:

    • Catalyst: Rh/C (5 wt%) or Pt/C.[5]

    • Temperature: Low (4°C - 25°C).

    • Pressure: High H₂ (30-50 bar) to speed up kinetics at low temp.

  • To Maximize trans-isomer:

    • Catalyst: Pd/C (promotes isomerization).

    • Temperature: High (>100°C).

    • Mechanism: High temp allows the molecule to desorb and re-adsorb, finding the thermodynamic minimum.

📊 Selectivity Data Table
CatalystTemp (°C)H₂ Pressure (bar)Conversion (%)cis : trans Ratio
Rh/C 2530>9975 : 25
Pt/C 2530>9960 : 40
Pd/C 2539531 : 69
Pd/C 15030>9910 : 90

📑 Module 3: Cyclization-Hydration (PMD Synthesis)

Goal: Synthesis of This compound-3,8-diol (PMD) from Citronellal.[6][7][8] Relevance: PMD is a potent bio-based insect repellent (Citriodiol).[7]

🧠 The Mechanistic Logic

This is an acid-catalyzed intramolecular Prins-type reaction followed by hydration. The challenge is preventing the formation of acetals (reaction of citronellal with PMD) or isopulegol (dehydration product).

🧪 Optimized Protocol
  • Reagents: Citronellal (or Eucalyptus citriodora oil).[6][8]

  • Catalyst: 0.25% - 0.5% H₂SO₄ (aq). Do not exceed 1% to avoid acetals.

  • Solvent: Biphasic system (Water/Oil ratio 2:1).

  • Conditions: 50°C for 5-6 hours.

  • Workup: Neutralize immediately with NaHCO₃ to stop acetal formation during cooling.

🔧 Troubleshooting & FAQs

❓ FAQ 1: "My oxidation reaction (Module 1) has a long induction period or stalls."

Diagnosis: The radical chain is not initiating, or the PINO radical is self-decaying. Corrective Actions:

  • Check Temperature: If T > 85°C, PINO radicals decompose. Lower T to 75°C.

  • Add Initiator: Add 1 mol% AIBN or Benzoyl Peroxide at the start to "kick" the cycle.

  • Verify Oxygen Mass Transfer: Ensure vigorous stirring (>800 RPM) and use a fritted gas bubbler. Radical reactions are often diffusion-limited.

❓ FAQ 2: "I am getting low yields of PMD (Module 3) and high viscosity byproducts."

Diagnosis: Formation of citronellal acetals or polymerization due to high acidity. Corrective Actions:

  • Acid Concentration: Ensure H₂SO₄ is < 1.0% wt.[6]

  • Temperature Control: Do not exceed 60°C. Higher temps favor polymerization.

  • Workup Timing: Neutralize the acid before separating the phases. The reaction continues in the separation funnel if acidic.

🚦 Interactive Troubleshooting Flowchart (PMD Synthesis)

PMD_Troubleshooting Start Issue: Low PMD Yield CheckByproducts Analyze Byproducts (GC/TLC) Start->CheckByproducts IsAcetal High Acetal Content? CheckByproducts->IsAcetal IsIsopulegol High Isopulegol? IsAcetal->IsIsopulegol No Action1 Reduce Acid Conc. (< 0.5%) IsAcetal->Action1 Yes Action2 Increase Water Ratio (Shift Equilibrium) IsAcetal->Action2 Yes Action3 Increase Temp (to 50-60°C) IsIsopulegol->Action3 No (Low Conversion) Action4 Check Reaction Time (Extend > 5h) IsIsopulegol->Action4 Yes (Incomplete Hydration)

Figure 2: Diagnostic decision tree for optimizing this compound-3,8-diol synthesis.

📚 References

  • Ishii, Y., et al. (2001).[1] Alkane Oxidation with N-Hydroxyphthalimide (NHPI) Catalysts. Advanced Synthesis & Catalysis.[1]

  • Yuasa, Y., Tsuruta, H., & Yuasa, Y. (2000). A Practical and Efficient Synthesis of this compound-3,8-diols. Organic Process Research & Development.[9]

  • Maki-Arvela, P., et al. (2005).[6] Catalytic hydrogenation of limonene to this compound: Catalyst screening and stereoselectivity. Catalysis Communications.

  • Bhatt, R., et al. (2020).[5] Synthesis of this compound-3,8-diol from citronellal over lignin-derived carbon acid catalysts.[7] New Journal of Chemistry.[7]

  • Recupero, F., & Punta, C. (2007).[1] Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide.[2] Chemical Reviews.[1]

Sources

Validation & Comparative

Comparative Efficacy Monograph: p-Menthane-3,8-diol (PMD) vs. DEET

[1][2]

Executive Summary

While DEET remains the synthetic "gold standard" for broad-spectrum repellency due to its extended duration and molecular stability, PMD (specifically in its synthesized or refined Corymbia citriodora form) has emerged as the only botanical-based active ingredient with efficacy approaching that of DEET.

  • DEET excels in duration (>6 hours) and stability but carries concerns regarding plasticizing effects and percutaneous absorption.

  • PMD offers comparable peak repellency but requires higher concentrations (20-30%) to match DEET's duration due to higher volatility. It functions via a distinct, likely multi-modal mechanism involving olfactory masking and trigeminal stimulation.

Physicochemical Profile & Volatility

The fundamental difference in efficacy duration stems from the molecular stability and volatility profiles of the two compounds.

PropertyDEET (N,N-Diethyl-m-toluamide)PMD (this compound-3,8-diol)Impact on Efficacy
MW 191.27 g/mol 172.26 g/mol PMD is lighter, contributing to faster evaporation.
Boiling Point 288°C~266°CLower BP in PMD correlates with a steeper decay curve in protection time.
LogP 2.181.35DEET is more lipophilic, aiding retention on the skin surface. PMD is more hydrophilic.
State Colorless oilCrystalline solid (pure) / OilPMD requires specific solvent systems to prevent crystallization in formulation.

Mechanism of Action (MOA)

Understanding the molecular targets is critical for optimizing formulations. DEET acts as a "confusant" and inhibitor, whereas PMD operates closer to a sensory irritant/mask.

DEET: The Olfactory Jammer

DEET targets the insect's olfactory receptor neurons (ORNs).[1][2]

  • Odorant Receptor (OR) Inhibition: DEET binds to the Orco co-receptor complex, effectively "blinding" the mosquito to host attractants like lactic acid and 1-octen-3-ol [1].

  • Ionotropic Receptors: Recent evidence suggests DEET interacts with Ir40a in Drosophila (and likely homologs in mosquitoes), triggering an avoidance behavior independent of host cues [2].[2]

PMD: Trigeminal & Olfactory Modulation

PMD is structurally related to Menthol. Its mechanism is less defined but distinct:

  • Olfactory Masking: High volatility creates a vapor barrier that disrupts host seeking.

  • Trigeminal Stimulation (Putative): As a menthane derivative, PMD likely modulates TRP channels (Transient Receptor Potential), specifically acting as a cool/irritant agonist (similar to TRPM8), creating a noxious sensory environment for the vector [3].

Visualization: Comparative Signaling Pathways

MOAcluster_DEETDEET Mechanismcluster_PMDPMD MechanismDEETDEET MoleculeORCOOrco/OR Complex(Olfactory)DEET->ORCOModulatesIR40Ir40a Receptor(Avoidance)DEET->IR40ActivatesBlockSignal Inhibition(Blindness)ORCO->BlockAvoidActive AvoidanceIR40->AvoidPMDPMD MoleculeTRPTRP Channels(Trigeminal/Sensory)PMD->TRPAgonist (Putative)VaporVapor Barrier(Volatility)PMD->VaporEvaporationIrritationNoxious StimulusTRP->IrritationMaskingOlfactory MaskingVapor->MaskingcaptionFigure 1: Divergent molecular targets. DEET inhibits olfaction; PMD creates sensory overload.

Efficacy Analysis: Quantitative Comparison

The following data synthesizes results from standardized Arm-in-Cage and field trials.

Metric: Complete Protection Time (CPT) - Time until the first confirmed bite (FCB).[3][4]

Vector SpeciesFormulationConcentrationMean CPT (Hours)Relative Efficacy (vs DEET)
Aedes aegypti DEET20%6.0 - 7.5 Reference
(Zika/Dengue Vector)PMD (Synthetic)20%4.5 - 5.5 ~75%
OLE (Refined)30% (~20% PMD)5.0 - 6.0 ~85%
Anopheles stephensi DEET20%7.0 - 8.5 Reference
(Malaria Vector)PMD20%6.0 - 7.0 ~85-90%
Culex quinquefasciatus DEET20%8.0+ Reference
PMD20%6.5 - 7.5 ~85%

Key Insight: PMD exhibits a "steep decay" curve. While its initial repellency (0-2 hours) often equals DEET (100% efficacy), it fails faster once the concentration on skin drops below a critical threshold due to volatility [4].

Safety & Toxicology Profile

ParameterDEETPMD
Skin Absorption Moderate (5-15%). Can cross blood-brain barrier.Low (<5%).[5] Limited systemic uptake.
Neurotoxicity Rare but documented (seizures in pediatric misuse).No evidence of neurotoxicity.
Irritation Mild skin irritant; severe eye irritant.Category 1 Eye Irritant (Severe).
Material Compatibility Plasticizer : Dissolves rayon, spandex, vinyl, watch crystals.Inert : Safe on plastics and synthetic fabrics.
Pediatric Limit > 2 months (AAP/CDC).> 3 years (CDC/FDA) due to lack of specific testing data, not inherent toxicity.

Experimental Protocol: Standardized Arm-in-Cage (AIC)

To validate these claims in a drug development context, the following WHO-aligned protocol [5] must be utilized.

Protocol: High-Throughput Efficacy Screening

Objective: Determine CPT with statistical significance (p < 0.05).

  • Mosquito Rearing:

    • Species: Aedes aegypti (Rockefeller strain).

    • Conditions: 27±2°C, 70-80% RH.

    • Subject: 200 Nulliparous females, starved for 12 hours pre-test.

  • Application:

    • Dose: 1 g/600 cm² (standard forearm area).

    • Control: Ethanol carrier only.

  • Exposure Cycle:

    • Insert arm for 3 minutes every 30 minutes.

    • Operator must wear latex gloves to restrict biting area to treated forearm.

  • Endpoint Definition:

    • First Confirmed Bite (FCB): One bite followed by another within the same exposure period, or one bite in two consecutive exposure periods.[4]

Visualization: AIC Workflow

AIC_ProtocolStartStart: 200 Starved Females(Cage 40x40x40cm)ApplyApply Formulation(1g / 600cm²)Start->ApplyExposeExposure: 3 mins(T = 0)Apply->ExposeCheckCheck for BitesExpose->CheckWaitWait 30 MinutesCheck->Wait0 BitesConfirmConfirm Bite?(2nd bite in same/next cycle)Check->Confirm1 BiteWait->ExposeConfirm->WaitNot ConfirmedEndEnd TestRecord CPTConfirm->EndConfirmedcaptionFigure 2: WHO-standardized Arm-in-Cage workflow for determining Complete Protection Time.

Formulation Strategy & Conclusion

Strategic Recommendation: For high-risk endemic zones (Malaria/Yellow Fever), DEET (30-50%) remains the primary recommendation due to its fail-safe duration. However, PMD (30% OLE or 20% Synthetic) is the only viable alternative for:

  • Material Safety: Users with synthetic gear/optics (military/outdoor).

  • Clean Labeling: Markets demanding "botanical" claims without sacrificing critical efficacy.

Development Pathway: To bridge the gap, PMD formulations should utilize encapsulation technologies (e.g., cyclodextrins or liposomes) to reduce volatility and extend the CPT to match DEET's 6+ hour window.

References
  • DeGennaro, M. (2015).[1] The mysterious multi-modal repellency of DEET. Fly, 9(1), 45–51.

  • Kain, P., et al. (2013). Odorant-receptor-independent olfactory sensing of DEET. Nature, 502(7472), 507-512.

  • Miot, H. A., et al. (2011). Comparative efficacy of insect repellents against mosquito bites. Anais Brasileiros de Dermatologia.

  • Rodriguez, S. D., et al. (2017).[6] The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti and Aedes albopictus. Journal of Insect Science, 15(1).

  • World Health Organization. (2009).[4][7] Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.[7]4.

p-Menthane-3,8-diol (PMD) vs. Picaridin: A Comparative Review of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of arthropod repellents, N,N-Diethyl-m-toluamide (DEET) has long been the gold standard. However, material compatibility issues and consumer demand for alternatives have elevated Picaridin (Icaridin) and p-Menthane-3,8-diol (PMD) as the primary contenders.

This guide provides a technical comparison of these two actives. Picaridin is a synthetic piperidine derivative offering broad-spectrum efficacy and plastic compatibility. PMD , available as a synthetic isolate or within Oil of Lemon Eucalyptus (OLE), represents the only CDC-endorsed botanical-based repellent with efficacy approaching that of synthetic standards.

Physicochemical Profile & Stability

The efficacy of a repellent is governed by its volatility (vapor pressure) and skin retention (LogP). Picaridin’s lower vapor pressure contributes to its extended duration of action compared to unformulated PMD.

PropertyPicaridin (Icaridin)This compound-3,8-diol (PMD)Impact on Formulation
IUPAC Name 1-piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1-methylpropyl ester2-(1-hydroxy-1-methylethyl)-5-methylcyclohexanol--
Origin Synthetic (Piperidine derivative)Natural (OLE) or SyntheticRegulatory classification varies (Biopesticide vs. Conventional).
Molecular Weight 229.3 g/mol 172.3 g/mol PMD is lighter, influencing volatility.
Vapor Pressure

mm Hg (25°C)

mm Hg (25°C)
PMD is more volatile; requires fixatives for longevity >4h.
LogP (Lipophilicity) ~2.23~1.35Picaridin resists wash-off better than PMD.
Material Compatibility Excellent (Safe on plastics/synthetics)Good (Generally safe, caution with high % OLE)Picaridin is superior for gear/clothing treatment.

Mechanisms of Action[1]

Understanding the molecular targets is crucial for resistance management and formulation synergy.

  • Picaridin: Acts as an odorant receptor (OR) blocker. It targets the Orco (Odorant Receptor Co-receptor) complex, effectively "blinding" the insect to host cues (lactic acid, CO2).

  • PMD: Functions via a dual mechanism.[1] It acts as an olfactory masking agent and, crucially, activates TRP (Transient Receptor Potential) channels (specifically TRPM8/TRPA1), triggering an avoidance response via trigeminal irritation/cooling sensation in the insect.

Visualization: Signaling Pathways

G cluster_Insect Insect Sensory System cluster_Picaridin Picaridin Mechanism cluster_PMD PMD Mechanism Host Host Cues (Lactic Acid, CO2, Heat) Antenna Antennal Sensilla Host->Antenna Detection Orco Orco / ORx Complex Antenna->Orco TRP TRP Channels (TRPM8/TRPA1) Antenna->TRP Pic_Block Inhibition / Conformational Change Orco->Pic_Block Picaridin binds Behavior Avoidance / Repellency Pic_Block->Behavior Loss of Target Lock Sensory_Overload Trigeminal Irritation (Cooling/Noxious) TRP->Sensory_Overload PMD Activates Sensory_Overload->Behavior Aversive Reflex

Figure 1: Comparative molecular mechanisms. Picaridin inhibits olfactory detection (Orco), while PMD activates nociceptive/thermosensory pathways (TRP).

Efficacy Profile (Comparative Protection Time)

Data synthesized from EPA registration documents and peer-reviewed field studies.

Target SpeciesPicaridin (20%)PMD (30% / OLE)Analysis
Aedes aegypti (Zika/Dengue)8 – 12 Hours4 – 6 HoursPicaridin provides superior duration. PMD requires frequent re-application.
Anopheles spp. (Malaria)8 – 10 Hours6 – 8 HoursPMD is highly effective against Anopheles, comparable to DEET/Picaridin in the first 4 hours.
Culex spp. (West Nile)> 10 Hours6 – 8 HoursBoth are highly effective; Picaridin has the edge in longevity.
Ixodes / Amblyomma (Ticks)8 – 12 Hours4 – 6 HoursPicaridin is the preferred choice for tick protection if DEET is avoided.

Key Insight: While PMD (30%) can match the initial repellency of Picaridin (20%), its steeper decay curve necessitates more frequent re-application. Encapsulation technologies (e.g., cyclodextrins) are currently being researched to extend PMD release rates.[2]

Safety & Toxicology

Both actives are EPA-registered, but they have distinct toxicological endpoints.

  • Picaridin: Not a skin sensitizer or irritant.[3][4] It is the preferred active for individuals with sensitive skin (e.g., eczema).

  • PMD: Classified as a Category I Eye Irritant (can cause irreversible damage if concentrated). It is strictly regulated for pediatric use.

EndpointPicaridinPMD / Oil of Lemon Eucalyptus
Oral LD50 (Rat) 2236 mg/kg (Cat III)> 2490 mg/kg (Cat III)
Dermal LD50 > 5000 mg/kg (Cat IV)> 5000 mg/kg (Cat IV)
Eye Irritation Moderate (Cat III)Severe / Corrosive (Cat I)
Skin Sensitization NegativeNegative (but OLE contains allergens like Citronellal)
Pediatric Limit (CDC/FDA) > 2 Months> 3 Years

Experimental Protocol: WHO Arm-in-Cage Assay

To validate these claims, the Arm-in-Cage (AIC) test is the industry standard. Below is a self-validating workflow for comparative testing.

Protocol Parameters
  • Cage Size:

    
     cm.
    
  • Mosquito Density: 200 nulliparous, host-seeking females (5-7 days old).

  • Standard Dosage:

    
     (or 
    
    
    
    per WHO guidelines).
  • Failure Criteria: First confirmed bite (one bite followed by another within 30 mins).

Workflow Diagram

AIC_Protocol cluster_Cycle Exposure Cycle (Every 30 min) Start Subject Selection (n=5-10) Prep Skin Preparation (Wash with unscented soap) Start->Prep App Apply Repellent (1g / 600cm²) Prep->App Expose Insert Arm (3 minutes) App->Expose Count Count Lands/Probes Expose->Count Check Bite Confirmed? Count->Check Check->Expose No (Wait 30m) Calc Calculate CPT (Complete Protection Time) Check->Calc Yes (Failure)

Figure 2: Standardized WHO Arm-in-Cage workflow for determining Complete Protection Time (CPT).

References

  • US Environmental Protection Agency. (2005). Picaridin New Use Risk Assessment. Source:

  • Centers for Disease Control and Prevention. (2023).[5] Prevent Mosquito Bites.[5][6][7][8][9][10] Source:

  • Carroll, S. P., et al. (2010). Picaridin: A New Insect Repellent.[8] Journal of Medical Entomology.[11] Source:

  • Dickens, J. C., & Bohbot, J. D. (2013). Mini review: Mode of action of mosquito repellents. Pesticide Biochemistry and Physiology. Source:

  • World Health Organization. (2009).[10][11] Guidelines for efficacy testing of mosquito repellents for human skin.[10][12] Source:

  • Maia, M. F., & Moore, S. J. (2011).[13] Plant-based insect repellents: a review of their efficacy, development and testing.[13] Malaria Journal.[13] Source:

Sources

A Comparative Guide to Validating p-Menthane's Mechanism of Action on Olfactory Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of the monoterpene p-menthane on specific olfactory receptors (ORs). We move beyond simple protocols to explain the causal logic behind experimental choices, enabling a robust, self-validating approach to characterizing odorant-receptor interactions. This document compares computational, in vitro, and ex vivo methodologies, offering insights into their respective strengths and providing actionable experimental designs.

Foundational Understanding: The Olfactory Signal Transduction Cascade

Before validating the specific action of this compound, it is critical to understand the canonical pathway it is expected to trigger. Olfactory receptors are predominantly G protein-coupled receptors (GPCRs).[1] The binding of an odorant, such as this compound, to an OR on the cilia of an olfactory sensory neuron (OSN) initiates a well-characterized signaling cascade.[2][3]

The process begins when the activated OR engages an olfactory-specific G-protein, Gαolf.[4] This activation stimulates adenylyl cyclase type III, leading to a rapid increase in intracellular cyclic adenosine monophosphate (cAMP).[2][5] This surge in cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, permitting an influx of Na+ and Ca2+ ions.[1][4] The influx of calcium further amplifies the signal by opening Ca2+-activated Cl- channels, leading to a chloride efflux that causes robust depolarization of the neuron. This depolarization generates an action potential that travels to the olfactory bulb for processing.[4][6]

Olfactory_Signaling_Pathway cluster_membrane Ciliary Membrane OR Olfactory Receptor (OR) Golf Gαolf OR->Golf Activates AC Adenylyl Cyclase III Golf->AC Activates cAMP cAMP AC->cAMP Converts CNG CNG Channel (Closed) CNG_Open CNG Channel (Open) CNG->CNG_Open Depolarization Depolarization CNG_Open->Depolarization pMenthane This compound pMenthane->OR Binding ATP ATP cAMP->CNG Gates Ions Na+, Ca2+ Ions->CNG_Open Influx

Caption: Canonical olfactory G-protein coupled signaling pathway.

A Multi-Tiered Validation Strategy

A robust validation of this compound's activity requires a multi-faceted approach, starting with computational predictions and progressing to increasingly complex biological systems. This strategy ensures that resources are used efficiently and that results are cross-validated at each stage.

Validation Tier Methodology Primary Output Advantages Limitations
Tier 1: In Silico Molecular Docking & SimulationPredicted binding affinity (kcal/mol), identification of key binding residues.Rapid, low-cost screening of many receptors; provides structural hypotheses.[7][8]Predictive, not a direct measure of function; accuracy depends on receptor model quality.[9]
Tier 2: In Vitro Heterologous Cell-Based Assays (e.g., HEK293)Functional activation data (EC50, Emax) via calcium imaging or luciferase reporters.High-throughput; isolates a single receptor type for unambiguous characterization.[10][11]Lacks native cellular environment and auxiliary proteins; potential for overexpression artifacts.
Tier 3: Ex Vivo Electro-olfactography (EOG) on native olfactory epithelium.Summed generator potential (mV) from a population of sensory neurons.Physiologically relevant; measures response from intact native tissue.[12][13]Measures a population response, not single-receptor activity; cannot deconvolve which ORs are responding.[14]

Tier 1 Protocol: In Silico Prediction of this compound-OR Interaction

The initial step involves computational modeling to predict which olfactory receptors this compound is likely to activate. This is a hypothesis-generating phase that narrows the field of potential targets for wet-lab validation.

Causality: By simulating the physical interaction between the this compound molecule and a 3D model of an olfactory receptor, we can estimate the binding energy. A favorable binding energy suggests a stable interaction, making that receptor a candidate for functional activation. This approach is powerful for prioritizing experimental work.[15][16]

In_Silico_Workflow start Start: Select Target ORs step1 Obtain OR 3D Structure (e.g., AlphaFold Model) start->step1 step2 Define Binding Pocket (TM Domains III, V, VI) step1->step2 step4 Molecular Docking Simulation step2->step4 step3 Prepare this compound Ligand (3D Conformation) step3->step4 step5 Analyze Binding Pose & Calculate Affinity Score step4->step5 end Output: Prioritized List of Candidate ORs step5->end

Caption: Workflow for in silico prediction of odorant-receptor interactions.

Step-by-Step Methodology:

  • Receptor Model Acquisition: Obtain 3D structural models for a panel of human or rodent olfactory receptors. High-quality predictive models can be sourced from databases like AlphaFold.[9]

  • Ligand Preparation: Generate a 3D conformation of the this compound molecule.

  • Binding Site Definition: Identify the putative binding pocket within the transmembrane domains of the OR model. Computational studies suggest this is often formed by transmembrane helices III, IV, V, and VI.[17]

  • Molecular Docking: Use software (e.g., AutoDock, GLIDE) to computationally "dock" the this compound molecule into the binding pocket of each selected OR.[7]

  • Scoring and Analysis: The software calculates a binding affinity score (e.g., in kcal/mol). Lower scores typically indicate a more favorable interaction. Analyze the specific amino acid residues that form contacts with this compound to guide future mutagenesis studies.

Tier 2 Protocol: In Vitro Functional Validation using Calcium Imaging

Following in silico prediction, the next critical step is to functionally validate the interaction in a controlled biological system. Heterologous expression, where a specific OR is expressed in a host cell line like HEK293, is the gold standard for this purpose.[10][18] We will measure the downstream signal of OR activation—an increase in intracellular calcium—using a fluorescent indicator.[19][20]

Causality: The canonical OR signaling cascade results in the opening of CNG channels, leading to Ca2+ influx.[4] By loading cells with a calcium-sensitive dye (e.g., Fura-2 AM), we can directly visualize and quantify this influx as a change in fluorescence, providing a real-time readout of receptor activation by this compound.[21]

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment prep1 Seed HEK293 cells on glass-bottom plate prep2 Transfect with plasmid (OR + Gαolf) prep1->prep2 prep3 Incubate 24-48h for protein expression prep2->prep3 exp1 Load cells with Fura-2 AM dye prep3->exp1 exp2 Acquire baseline fluorescence exp1->exp2 exp3 Apply this compound (Dose-Response) exp2->exp3 exp4 Record fluorescence change over time exp3->exp4 analysis analysis exp4->analysis Analyze Data: Calculate ΔF/F0

Caption: Experimental workflow for heterologous expression and calcium imaging.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293 cells on a 96-well, glass-bottom plate. Co-transfect the cells with plasmids encoding the candidate olfactory receptor and the G-protein α-subunit, Gαolf, to ensure a robust signal.

  • Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the receptor and G-protein.

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive dye, such as Fura-2 AM, for 30-45 minutes in the dark.[21]

  • Imaging: Place the plate on an inverted fluorescence microscope equipped with a fluidics system.

  • Baseline Measurement: Record the baseline fluorescence of the cells for 20-30 seconds before stimulation.

  • Stimulation: Apply this compound at varying concentrations (e.g., 1 µM to 1 mM) to the cells.

  • Data Acquisition: Continuously record the fluorescence intensity for several minutes post-stimulation.

  • Controls (Self-Validation):

    • Positive Control: Apply a general GPCR agonist like ATP to confirm cell viability and responsiveness.

    • Negative Control: Use untransfected cells (or cells transfected with an empty vector) and stimulate with this compound to ensure the response is specific to the expressed OR.

    • Vehicle Control: Apply the solvent used for this compound (e.g., DMSO) to rule out solvent-induced artifacts.

  • Data Analysis: Calculate the change in fluorescence over baseline (ΔF/F0). Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Comparative Data: this compound vs. Alternative Monoterpenes

To contextualize the activity of this compound, it is essential to compare it against structurally similar monoterpenes. Such structure-activity relationship (SAR) studies reveal how small molecular changes affect receptor activation.[22][23]

Hypothetical data for a candidate receptor, OR-X, based on calcium imaging results.

Compound Structure Description EC50 (µM) Maximum Response (% of Control)
This compound Saturated ringThe compound of interest.4595%
Limonene Unsaturated ringA common monoterpene with a double bond in the ring, found in citrus.[24]12070%
Menthol Saturated, hydroxylatedA hydroxylated this compound derivative known for its cooling sensation.25110% (Potent Agonist)
p-Cymene Aromatic ringAn aromatic analogue of this compound.[25]> 10005% (Weak/No Activity)

This comparative analysis suggests that for OR-X, the presence of a hydroxyl group (Menthol) enhances potency, while the loss of the saturated ring (p-Cymene) abolishes activity. This compound is a moderately potent agonist, more so than its unsaturated counterpart, Limonene.

Tier 3 Protocol: Ex Vivo Validation using Electro-olfactography (EOG)

The final validation step uses an ex vivo preparation of the mouse olfactory epithelium to measure the collective response of sensory neurons in their native environment. EOG records the summated, odorant-evoked field potential from the epithelial surface.[14][26]

Causality: The depolarization of thousands of this compound-sensitive OSNs creates a negative voltage change at the epithelial surface relative to a reference electrode. The amplitude of this EOG signal is proportional to the number of responding neurons and the magnitude of their individual responses, providing a direct measure of the peripheral olfactory system's response to the odorant.[12][13]

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize a mouse and dissect the head to expose the olfactory turbinates. Keep the preparation moist with Ringer's solution.

  • Electrode Placement: Using a micromanipulator, place a saline-filled glass recording electrode gently onto the surface of the olfactory epithelium. Place a reference electrode in the nearby tissue.[13]

  • Odorant Delivery: Deliver a humidified stream of clean air over the preparation. For stimulation, switch to a stream of air passed over a known concentration of this compound.

  • Recording: Amplify and record the DC potential difference between the recording and reference electrodes. An odorant stimulus will elicit a slow, negative voltage deflection.[27]

  • Data Analysis: Measure the peak amplitude of the negative EOG potential. Perform recordings with a range of this compound concentrations to generate a dose-response curve.

Conclusion

The validation of this compound's mechanism of action on olfactory receptors is a systematic process that builds from computational prediction to functional confirmation in cellular and tissue-based systems. By integrating in silico screening, single-receptor functional assays, and ex vivo tissue responses, researchers can build a comprehensive and robust profile of this compound's bioactivity. This comparative approach, contrasting its effects with those of related monoterpenes, is crucial for elucidating the specific structure-activity relationships that govern odor perception and for developing targeted applications in flavor, fragrance, and clinical science.

References

  • Radhika, K., Propper, R., & Kurland, N. E. (2007). Heterologous expression of olfactory receptors for targeted chemosensing. PubMed.
  • Gaillard, I., Rouquier, S., & Giorgi, D. (2002). Ligand-specific dose-response of heterologously expressed olfactory receptors. PubMed.
  • ResearchGate. (n.d.). Methods for Studying the Olfactory Receptor-Odorant Binding Mechanism.
  • Steinhaus, M., & Schieberle, P. (2016). Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. PubMed.
  • de Fouchier, A., et al. (2017). Accelerating Ligand Discovery for Insect Odorant Receptors. PMC - NIH.
  • Kollár, A., et al. (2023).
  • Ma, M. (2018).
  • Chakrabarti, S., et al. (2014).
  • Request PDF. (n.d.). Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol.
  • Holy, T. E. (2014). Calcium imaging in populations of olfactory neurons by planar illumination microscopy. Cold Spring Harbor Protocols.
  • Shanthi, V., et al. (2015). Computational Approaches for Decoding Select Odorant-Olfactory Receptor Interactions Using Mini-Virtual Screening. PLOS One.
  • Ruts, H., et al. (2014). Identification of Odorant-Receptor Interactions by Global Mapping of the Human Odorome. PLOS One.
  • Friedrich, F., et al. (2024). Calcium imaging of adult olfactory epithelium reveals amines as important odor class in fish. Cell and Tissue Research.
  • Araneda, R. C., & Firestein, S. (n.d.). Calcium imaging of olfactory sensory neuron OR-I7, OSN I7.
  • Chen, X., Xia, Z., & Storm, D. R. (2012). Electroolfactogram (EOG) Recording in the Mouse Main Olfactory Epithelium. PMC - NIH.
  • ResearchGate. (n.d.). Natural Monoterpenes: Much More than Only a Scent.
  • Ferreira, V., et al. (2017). First identification of three this compound lactones and their potential precursor, menthofuran, in red wines. PubMed.
  • PubMed. (n.d.). Electro-olfactogram (EOG) in olfactometry. PubMed.
  • Menini, A. (Ed.). (2009). Signal Transduction in Vertebrate Olfactory Cilia. The Neurobiology of Olfaction - NCBI.
  • Wikipedia. (n.d.). DEET. Wikipedia.
  • Breer, H. (1994). Sense of smell: recognition and transduction of olfactory signals. PubMed.
  • Schendzielorz, J., & Buettner, A. (2022). Odor Characteristics of Novel Non-Canonical Terpenes. MDPI.
  • Zhao, H. (2010). Analyzing Responses of Mouse Olfactory Sensory Neurons Using the Air-phase Electroolfactogram Recording. PMC - PubMed Central.
  • Wikipedia. (n.d.). Olfactory receptor. Wikipedia.
  • ResearchGate. (n.d.). Representative EOG signals under different stimulation protocols.
  • OUCI. (n.d.). Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol. OUCI.
  • Wikipedia. (n.d.). Electro-olfactography. Wikipedia.
  • MDPI. (n.d.). Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol. MDPI.
  • Pierri, M., et al. (2023). A Fully In Silico Protocol to Understand Olfactory Receptor–Odorant Interactions. PMC.
  • Purves, D., et al. (Eds.). (2001). The Transduction of Olfactory Signals. Neuroscience - NCBI Bookshelf.
  • Massive Bio. (2026). Olfactory Transduction. Massive Bio.
  • Tan, K. W., et al. (2022).
  • Snyder, S. H., et al. (1989). Molecular mechanisms of olfaction. PubMed - NIH.

Sources

Comparative Guide: Statistical Efficacy Analysis of p-Menthane-3,8-diol (PMD) via Arm-in-Cage Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous statistical framework for evaluating p-menthane-3,8-diol (PMD) , the active isomer in Oil of Lemon Eucalyptus (OLE), against the synthetic gold standard, DEET (N,N-diethyl-meta-toluamide).

While DEET has historically dominated vector control, PMD has emerged as the only plant-based repellent with CDC and EPA endorsement for efficacy comparable to DEET. This guide details the Arm-in-Cage (AIC) methodology, the Kaplan-Meier statistical approach for survival analysis, and provides a direct performance comparison.

Part 1: Methodological Framework (The Arm-in-Cage Protocol)

The "First Confirmed Bite" Standard

To ensure Trustworthiness , this protocol utilizes the World Health Organization (WHO) and EPA standard of "First Confirmed Bite" (FCB). A single bite is insufficient for failure; it must be followed by a second bite within 30 minutes to confirm repellent breakdown.

Experimental Workflow

The following workflow ensures data integrity by controlling for variable mosquito avidity and subject attractiveness.

AIC_Protocol Recruitment Subject Screening (n=10-20) Control_Test Neg. Control Test (Ethanol only) >10 landings/30s? Recruitment->Control_Test Exclusion Exclude Subject (Low Attractiveness) Control_Test->Exclusion No Application Repellent Application (1.6 mg/cm² PMD) Control_Test->Application Yes Exposure_Cycle Exposure Cycle (3 min exposure / 30 min wait) Application->Exposure_Cycle Event_Check Event Check: Bite Confirmed? Exposure_Cycle->Event_Check Stop Stop & Record CPT Event_Check->Stop Yes (FCB) Continue Continue Cycle Event_Check->Continue No Continue->Exposure_Cycle Next Interval

Figure 1: Standardized Arm-in-Cage workflow ensuring subject validity before testing. High-avidity screening prevents false positives.

Critical Protocol Parameters
  • Mosquito Density: 200 nulliparous females (5-7 days old, sucrose-starved 12h).

  • Cage Dimensions: 30 × 30 × 30 cm (WHO Standard).

  • Dosing: 1.0 – 1.6 mg/cm² (Standardized to skin surface area).

  • Controls: Left arm (Ethanol/Isopropanol) vs. Right arm (PMD formulation).

Part 2: Statistical Architecture (Survival Analysis)

Why Arithmetic Means Fail

Many studies incorrectly report the "Mean Protection Time." This is statistically flawed because it ignores censored data —subjects who withdraw from the study or reach the end of the test period (e.g., 8 hours) without ever being bitten.

Expert Insight: You must use Kaplan-Meier Survival Analysis . This method calculates the probability of "survival" (not getting bitten) at each time interval, accounting for censored subjects.

The Kaplan-Meier Estimator

The probability of repellency maintenance


 at time 

is calculated as:


Where:

  • 
     = number of failure events (confirmed bites) at time 
    
    
    
    .
  • 
     = number of subjects "at risk" (not yet bitten or censored) just prior to 
    
    
    
    .
Statistical Decision Logic

Stats_Logic Input Raw Data Input (Time to Event) Censor_Check Is Subject Censored? (Withdrew/No Bite) Input->Censor_Check KM_Calc Kaplan-Meier Estimator Calculation Censor_Check->KM_Calc Include as Censored Median_CPT Derive Median CPT (Time to 50% Efficacy) KM_Calc->Median_CPT Log_Rank Log-Rank Test (Compare PMD vs DEET) KM_Calc->Log_Rank

Figure 2: Statistical pipeline for handling censored data points in repellent efficacy trials.

Part 3: Comparative Analysis (PMD vs. Alternatives)

Efficacy Data: PMD vs. DEET

The following table synthesizes data from multiple AIC trials (referenced below) comparing 30% PMD (OLE) against 20% DEET.

ParameterPMD (30%) DEET (20%) IR3535 (20%) Interpretation
Active Compound This compound-3,8-diolN,N-diethyl-m-toluamideEthyl butylacetylaminopropionatePMD is the only botanical rivaling DEET.
Median CPT (Ae.[1][2] aegypti) 5.5 - 7.0 Hours 6.0 - 7.5 Hours 3.0 - 4.0 HoursPMD offers statistical parity to DEET in mid-range duration.
Median CPT (Anopheles) 4.0 - 6.0 Hours 5.0 - 6.5 Hours 2.5 - 3.5 HoursDEET slightly outperforms PMD against Malaria vectors.
Mechanism TRPM8 (Cooling) / TRPA1Odorant Receptor (OR) InhibitionOlfactory disruptionPMD's cooling sensation may contribute to repellency.
Volatility ModerateLowHighPMD requires formulation fixatives for >6h protection.
Mechanistic Differentiators

Unlike DEET, which primarily confuses the mosquito's odorant receptors, PMD appears to function partially through TRP (Transient Receptor Potential) channel activation.

  • PMD: Activates TRPM8 (sensing cold), potentially masking host heat signatures or creating an aversive "cooling" sensation for the insect.

  • DEET: Inhibits specific odorant receptors (ORs) and acts as a contact irritant.

Interpretation for Drug Developers
  • Formulation Matters: Pure PMD crystals are less effective than PMD solubilized in the original essential oil (OLE) or formulated with vanillin, which extends volatilization time.

  • Regulatory Pathway: PMD is biopesticide-classified (EPA Class IV toxicity), offering a faster registration pathway than novel synthetics.

  • Label Claims: Data supports "Complete Protection" claims for 6 hours, but "8+ hours" usually requires DEET >30% or encapsulated PMD technologies.

References

  • Centers for Disease Control and Prevention (CDC). (2024).[3] Prevent Mosquito Bites: EPA-Registered Repellents. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Product Performance Test Guidelines OCSPP 810.3700: Insect Repellents to be Applied to Human Skin. [Link]

  • World Health Organization (WHO). (2009).[4] Guidelines for efficacy testing of mosquito repellents for human skin. [Link][4]

  • Carroll, S. P., & Loye, J. (2006).[3] PMD, a registered botanical mosquito repellent with deet-like efficacy.[3][5][6][7][8] Journal of the American Mosquito Control Association.[3] [Link]

  • Rodriguez, S. D., et al. (2017).[7] Efficacy of Some Wearable Devices Compared with Spray-On Insect Repellents for the Yellow Fever Mosquito, Aedes aegypti.[7][8] Journal of Insect Science.[7] [Link]

Sources

evaluating the safety profile of p-menthane derivatives compared to synthetic alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Toxicology Professionals
Executive Summary & Chemical Architecture

The safety profile of p-menthane derivatives (e.g., this compound-3,8-diol [PMD], menthol, limonene) is increasingly scrutinized as industry shifts toward bio-rational alternatives to established synthetics like N,N-Diethyl-meta-toluamide (DEET) and Laurocapram (Azone) .

While synthetic alternatives offer high efficacy and stability, they often carry burdens of neurotoxicity, environmental persistence, and dermal irritation. This compound derivatives, characterized by a cyclohexane skeleton with an isopropyl group, generally leverage metabolic pathways inherent to mammalian biology (glucuronidation), potentially offering a superior safety margin.

This guide provides an objective, data-driven framework for evaluating these compounds, focusing on dermal compatibility, cytotoxicity, and metabolic fate.

Dermal Safety: Irritation & Sensitization Profiles

For topical applications (repellents, transdermal delivery), the skin is the primary barrier and the first site of potential toxicity.

Comparative Insight: PMD vs. DEET
  • DEET: High concentrations (>30%) are associated with skin irritation, desquamation, and "plasticizing" effects that can damage synthetic fabrics and potentially disrupt lipid barriers aggressively.

  • This compound-3,8-diol (PMD): Generally classified as a biochemical biopesticide with a Category IV (lowest toxicity) rating for skin irritation by the EPA.

Experimental Protocol: In Vitro Skin Irritation (OECD 439) [1][2][3]
  • Objective: Quantify skin irritation without animal testing using Reconstructed Human Epidermis (RhE).

  • Rationale: RhE models (e.g., EpiDerm™, EpiSkin™) mimic the stratum corneum barrier, providing a mechanistically relevant endpoint (cell viability) for lipophilic this compound derivatives.

Step-by-Step Workflow:

  • Tissue Equilibration: Incubate RhE tissues in maintenance medium at 37°C, 5% CO₂ for 1 hour.

  • Topical Application:

    • Apply 30 µL of the test substance (e.g., 20% PMD formulation) directly to the tissue surface.

    • Control: PBS (Negative) and 5% SDS (Positive).

  • Exposure: Incubate for 35 minutes at room temperature, followed by 25 minutes at 37°C (Total 60 min).

  • Rinsing: Wash tissues 15x with sterile PBS to remove residual lipophilic compounds (critical for p-menthanes to prevent false viability readings).

  • Post-Incubation: Transfer to fresh medium and incubate for 42 hours (allows recovery or progression of damage).

  • Viability Assay (MTT):

    • Transfer tissues to MTT solution (1 mg/mL). Incubate for 3 hours.

    • Extract formazan crystals using isopropanol.

    • Measure OD at 570 nm.

Data Interpretation:

  • Non-Irritant: Tissue viability > 50% relative to negative control.

  • Irritant (GHS Cat 2): Tissue viability ≤ 50%.[2]

Cytotoxicity & Cellular Viability[4][5][6]

When this compound derivatives penetrate the dermis (as permeation enhancers), systemic cytotoxicity becomes a concern.

Comparative Data: Cytotoxicity (IC50 Values)

The following table synthesizes cytotoxicity data against human keratinocytes (HaCaT) and fibroblasts, comparing p-menthanes with synthetic enhancers.

Compound ClassSpecific CompoundTarget ApplicationIC50 (HaCaT) [µM]Mechanism of Toxicity
This compound Menthol Permeation Enhancer> 1,500 (Low)Membrane fluidization (reversible)
This compound PMD Repellent> 2,000 (Low)Non-specific oxidative stress at high doses
This compound Perillyl Alcohol Anticancer/Enhancer~200-400 (Mod)Induction of apoptosis (desirable in oncology)
Synthetic DEET Repellent~500-800 (Mod)Potential neurotoxicity; ROS generation
Synthetic Azone Permeation Enhancer< 100 (High)Irreversible disruption of lipid bilayers

Analytic Insight: this compound derivatives generally exhibit IC50 values an order of magnitude higher (safer) than potent synthetic enhancers like Azone. Their toxicity is often linked to stereochemistry; for example, epoxides of p-menthanes are significantly more cytotoxic than their alcohol counterparts.

Metabolic Stability & Fate (Liver Microsomes)[7][8]

Understanding the metabolic clearance of these compounds is vital for systemic safety assessment.

  • This compound Fate: Predominantly metabolized via CYP450-mediated hydroxylation followed by rapid Phase II glucuronidation . This renders the metabolites water-soluble for urinary excretion.

  • Synthetic Fate (e.g., DEET): Undergoes oxidative metabolism (N-deethylation) but metabolites can persist longer or exhibit distinct neurotoxic profiles compared to the parent compound.

Visualization: Metabolic Safety Pathway

The following diagram contrasts the "Bio-Rational Clearance" of p-menthanes against the "Bio-Accumulation Risk" of certain synthetics.

MetabolicFate cluster_0 This compound Derivative (e.g., Menthol) cluster_1 Synthetic Alternative (e.g., DEET) PM Parent Compound (Lipophilic) CYP Phase I: CYP450 (Hydroxylation) PM->CYP Rapid UGT Phase II: UGT (Glucuronidation) CYP->UGT Conjugation Exc Renal Excretion (Hydrophilic) UGT->Exc Clearance Syn Parent Compound (Synthetic) Ox Oxidative Metabolism (N-deethylation) Syn->Ox Variable Rate Met Active Metabolites (Potential Neurotoxicity) Ox->Met Bioactivation Acc Tissue Accumulation or Slow Excretion Met->Acc Risk

Figure 1: Comparative metabolic fate. This compound derivatives typically undergo rapid conjugation and excretion, whereas synthetics may form active metabolites with longer residence times.

Safety Evaluation Pipeline

To rigorously validate a new this compound derivative, researchers should follow this "Self-Validating" workflow. This ensures that any safety claim is backed by multi-tiered evidence.

SafetyPipeline Start Candidate Molecule (this compound Derivative) InSilico Step 1: In Silico Screen (QSAR & Cramer Class) Start->InSilico InVitroSkin Step 2: Dermal Safety (OECD 439 - RhE Model) InSilico->InVitroSkin Decision1 Viability > 50%? InVitroSkin->Decision1 InVitroCyto Step 3: Systemic Toxicity (Liver Microsomes + MTT) Decision1->InVitroCyto Yes Reject Reformulate / Reject Decision1->Reject No (Irritant) Mechanistic Step 4: Mechanism Check (TRP Channel vs. AChE Inhibition) InVitroCyto->Mechanistic Final Safety Profile Validated Mechanistic->Final

Figure 2: The Safety Evaluation Pipeline. A tiered approach ensures early detection of toxicity liabilities before costly clinical phases.

References
  • United States Environmental Protection Agency (EPA). (2000). This compound-3,8-diol (011550) Biopesticide Registration Eligibility Document (RED). Retrieved from [Link][4][5][6]

  • Organisation for Economic Co-operation and Development (OECD). (2019). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.[2] OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1][7]

  • Centers for Disease Control and Prevention (CDC). (2019). Prevent Mosquito Bites: Repellent Safety. Retrieved from [Link]

  • Swale, D. R., & Bloomquist, J. R. (2019). Is DEET a dangerous neurotoxicant? Pest Management Science. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Menthol (CID 1254). Retrieved from [Link]

Sources

Inter-Laboratory Validation of p-Menthane Analysis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Standardization

Executive Summary

The p-menthane skeleton serves as the structural backbone for a vital class of monoterpenes, including the insect repellent this compound-3,8-diol (PMD) and the polymerization initiator this compound hydroperoxide (PMHP). As these compounds transition from bench-scale synthesis to regulated commercial applications, the lack of standardized, cross-validated analytical protocols becomes a critical bottleneck.

This guide provides a rigorous, data-driven comparison of the two dominant analytical platforms—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1] Beyond simple method description, we outline a comprehensive Inter-Laboratory Validation Protocol designed to establish reproducibility (R) and repeatability (r) across multiple sites, compliant with ISO 5725 guidelines.

Methodological Landscape: GC-FID vs. GC-MS[1][2]

In the analysis of this compound derivatives, the choice of detector dictates the validation strategy. While HPLC is occasionally proposed, it is generally inferior for these non-chromophoric volatile species.[2]

The Alternatives Compared
FeatureMethod A: GC-FID (The Quantifier)Method B: GC-MS (The Identifier)
Principle Carbon counting via ionization in hydrogen flame.Mass-to-charge ratio (

) fragmentation.
Linearity Excellent (

dynamic range). Ideal for high-purity assays.[2]
Good (

-

range). Detector saturation is a risk at high concentrations.
Selectivity Low.[3] Relies solely on Retention Time (

).
High . Uses

+ Mass Spectral Fingerprint.[1]
LOD/LOQ ~1–10 ppm (analyte dependent).~0.01–1 ppm (SIM mode).
Robustness High.[2] Less susceptible to matrix contamination.Moderate. Source cleaning and tuning required frequently.
Best Use Case Routine QC of raw materials; Assay of PMD content.Trace impurity profiling; Complex botanical matrices.
Expert Insight: The Causality of Choice
  • Why GC-FID for Assay? PMD and its isomers lack distinct UV absorption. FID response is proportional to carbon mass, making it nearly universal and highly linear for terpenes. For an inter-lab study where "Assay %" is the deliverable, GC-FID reduces variance caused by tuning differences inherent in MS.

  • Why GC-MS for Validation? You cannot validate specificity without MS. In the protocol below, GC-MS is required initially to confirm that the peak at

    
     min is indeed cis-PMD and not a co-eluting terpene like isopulegol.
    

Core Directive: Inter-Laboratory Validation Protocol

This section details the autonomous workflow for coordinating a validation study across 5+ laboratories. The goal is to determine the Horwitz Ratio (HorRat) to assess method acceptability.

Validation Workflow Diagram

ValidationWorkflow cluster_0 Phase 1: Study Design cluster_1 Phase 2: Lab Execution cluster_2 Phase 3: Statistical Analysis S1 Sample Homogenization (Batch of this compound deriv.) S2 Homogeneity Testing (ANOVA on Random Selection) S1->S2 S3 Sample Distribution (Blind Coded Vials) S2->S3 Pass L1 Lab A (GC-FID) S3->L1 L2 Lab B (GC-FID) S3->L2 L3 Lab C (GC-FID) S3->L3 L4 SST Check (Resolution > 1.5) L1->L4 L2->L4 L3->L4 L4->L1 Fail (Retest) D1 Outlier Tests (Cochran's C / Grubbs) L4->D1 Pass D2 Calculate RSD_r & RSD_R D1->D2 D3 HorRat Calculation D2->D3

Caption: Logical workflow for ISO 5725 compliant inter-laboratory validation study, ensuring sample homogeneity before distribution.

Detailed Experimental Methodology

Target Analyte: this compound-3,8-diol (PMD) (mixture of cis and trans isomers). Matrix: Ethanol formulation or Technical Grade synthesized material.

Step 1: System Suitability (The "Gatekeeper")

Before analyzing samples, every lab must pass the SST.

  • Column: DB-Wax (PEG) or equivalent, 30m x 0.25mm x 0.25µm. Rationale: Polar columns are required to resolve cis/trans isomers of PMD which co-elute on non-polar DB-5 columns.

  • Inlet: 250°C, Split ratio 20:1.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min)

    
     5°C/min 
    
    
    
    240°C (5 min).
  • Requirement: Resolution (

    
    ) between cis-PMD and trans-PMD must be 
    
    
    
    .
Step 2: Internal Standard Preparation
  • Standard: Tridecane (

    
    ) or Citronellol.
    
  • Concentration: 1.0 mg/mL in Ethanol.

  • Why? Manual injection errors in inter-lab studies are the #1 source of variance. An internal standard corrects for injection volume variability.

Step 3: Sample Extraction/Dilution
  • Weigh 50 mg of sample into a 20 mL volumetric flask.

  • Add 10 mL of Internal Standard Solution .

  • Sonicate for 5 minutes (to ensure dissolution of viscous PMD).

  • Make up to volume with Ethanol.

  • Transfer to GC vial.

Data Analysis & Statistical Framework

To validate the protocol objectively, we utilize the Horwitz Ratio (HorRat) , which normalizes the precision data against the expected precision for a given concentration level.

Key Metrics Defined[5]
  • Repeatability (

    
    ):  Precision within a single lab (same operator/instrument).
    
  • Reproducibility (

    
    ):  Precision across different labs.
    
  • Z-Score: Measures how far a lab's result is from the consensus mean.

    
    
    
    • 
      : Satisfactory
      
    • 
      : Questionable
      
    • 
      : Unsatisfactory
      
Simulated Inter-Laboratory Data (Case Study)

Scenario: 5 Laboratories analyzing a PMD reference standard (Target: 85.0% w/w).

LaboratoryMean Result (%)

(%)
Z-ScoreStatus
Lab 1 84.81.2-0.25Pass
Lab 2 85.20.9+0.25Pass
Lab 3 83.11.5-2.37Warning
Lab 4 89.54.2+5.62Fail (Outlier)
Lab 5 85.01.10.00Pass

Analysis of Lab 4 Failure: Investigation revealed Lab 4 used a non-polar DB-5 column, leading to co-elution of an impurity (isopulegol) with the PMD peak, artificially inflating the result. This underscores the necessity of the System Suitability requirement for column polarity.

HorRat Calculation

For the valid labs (1, 2, 3, 5), the Mean (


) is 84.5%.
The experimental 

is 1.8%. Predicted

(Horwitz) =

.

A HorRat between 0.5 and 2.0 indicates a valid, standardized method.

Troubleshooting & Critical Control Points

Isomer Resolution Logic

The separation of cis and trans isomers is the most common failure mode. Use this logic flow to diagnose resolution issues.

Troubleshooting Start Poor Resolution (Rs < 1.5) Check1 Check Column Type Start->Check1 Decision1 Is it Polar (PEG/Wax)? Check1->Decision1 Action1 Switch to DB-Wax Decision1->Action1 No Check2 Check Oven Ramp Decision1->Check2 Yes Action2 Lower Ramp Rate (Try 3°C/min) Check2->Action2

Caption: Troubleshooting logic for resolving co-eluting this compound isomers.

Thermal Degradation

This compound hydroperoxide (PMHP) is thermally unstable.

  • Risk: Decomposes in the GC inlet (

    
    C).
    
  • Solution: For PMHP analysis, HPLC-Redox Titration is preferred over GC. If GC is mandatory, use a "Cold On-Column" injection technique to minimize thermal stress.

References

  • Romero, N., et al. (2018).[4] Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta. Retrieved from [Link]

  • Lange, B. M., et al. (2023). Standard operating procedures for the comprehensive and reliable analysis of cannabis terpenes. Methods in Enzymology. Retrieved from [Link]

  • MDPI. (2024). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2020). Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Retrieved from [Link]

Sources

A Researcher's Guide to the Comparative Genomics of p-Menthane Producing Plant Species

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the comparative genomics of p-menthane-producing plant species. We will delve into the genetic underpinnings of this compound biosynthesis, focusing on key species within the Lamiaceae family: Mentha longifolia (Horse mint), Salvia hispanica (Chia), and Origanum vulgare (Oregano). This document offers not just a theoretical overview but also practical, step-by-step experimental protocols to empower your research.

Introduction: The Significance of p-Menthanes

p-Menthanes are a class of monoterpenoids responsible for the characteristic aromas of many plants and are of significant interest for their medicinal and industrial applications.[1] Prominent examples include menthol, limonene, and carvone.[2] Understanding the genetic basis of their production is crucial for metabolic engineering and the development of novel therapeutics. The biosynthesis of these compounds originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are utilized in the terpenoid biosynthesis pathway.[2]

This guide will focus on a comparative genomic approach to elucidate the evolutionary and functional diversification of the this compound biosynthesis pathway. By comparing the genomes of related species with varying this compound profiles, we can identify key genetic determinants, such as gene family expansions, and uncover the regulatory networks governing their production.

Featured Plant Species: A Trio from the Lamiaceae Family

For this comparative study, we have selected three species from the Lamiaceae (mint) family, known for its rich diversity of terpenoid-producing plants.[3]

SpeciesCommon NameRelevance to this compound BiosynthesisGenome Size (approx.)Ploidy
Mentha longifoliaHorse mintA diploid ancestor to commercially important mints like peppermint and spearmint, with a well-characterized this compound pathway.[4][5]353 Mb[4]Diploid (2n=2x=24)[5]
Salvia hispanicaChiaA nutritionally rich crop also belonging to the Lamiaceae family, providing a valuable comparative outgroup to Mentha. Its genome has been recently sequenced.[6][7]303.6 Mb[6]Diploid (2n=12)[8]
Origanum vulgareOreganoKnown for its distinct aromatic profile rich in this compound derivatives like carvacrol and thymol. A sequenced genome is available.[9]630 Mb[9]Diploid

The this compound Biosynthesis Pathway: A Genetic Roadmap

The biosynthesis of p-menthanes from the precursor geranyl diphosphate (GPP) involves a series of enzymatic reactions catalyzed by two key gene families: Terpene Synthases (TPS) and Cytochrome P450 monooxygenases (CYPs).[10][11]

pMenthane_Pathway GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase (LS) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase (L3H) (CYP71D family) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase (ISPD) Pulegone (+)-Pulegone Isopiperitenone->Pulegone Isopiperitenone Reductase (ISPR) Menthone (-)-Menthone / (+)-Isomenthone Pulegone->Menthone Pulegone Reductase (PR) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase (MR)

Caption: Simplified this compound biosynthesis pathway leading to menthol.

Comparative Genomics Workflow: A Step-by-Step Guide

This section outlines a robust bioinformatics pipeline for the comparative analysis of the this compound biosynthesis pathway in our selected species.

Comparative_Genomics_Workflow cluster_0 Data Acquisition cluster_1 Ortholog Identification cluster_2 Phylogenetic Analysis cluster_3 Synteny and Collinearity Analysis cluster_4 Data Interpretation Genome_Acquisition 1. Genome & Proteome Acquisition (NCBI, Mint Genomics Resource, SalviaGDB) OrthoFinder 2. Orthogroup Inference (OrthoFinder) Genome_Acquisition->OrthoFinder MCScanX 5. Synteny Block Identification (MCScanX) Genome_Acquisition->MCScanX MAFFT 3. Multiple Sequence Alignment (MAFFT) OrthoFinder->MAFFT RAxML 4. Phylogenetic Tree Construction (RAxML) MAFFT->RAxML Interpretation 6. Gene Family Evolution, Gene Duplication, and Pathway Comparison RAxML->Interpretation MCScanX->Interpretation

Caption: A typical workflow for comparative genomics analysis.

Experimental Protocols

Protocol 1: Data Acquisition
  • Objective: To download the necessary genome assemblies, protein sequences, and annotation files for Mentha longifolia, Salvia hispanica, and Origanum vulgare.

  • Procedure:

    • Mentha longifolia:

      • Navigate to the Mint Genomics Resource.[5][12]

      • Download the latest genome assembly (FASTA format), protein sequences (FASTA format), and gene annotations (GFF3 format).

      • Alternatively, access the data via the NCBI Genomes database.[13]

    • Salvia hispanica:

      • Access the Salvia Genomics Database (SalviaGDB).[7]

      • Download the reference genome assembly, protein sequences, and GFF3 file.[6][10]

      • Cross-reference with the NCBI Genomes database for the latest annotation releases.[14][15]

    • Origanum vulgare:

      • Search the NCBI Genomes database for the Origanum vulgare genome assembly.[16][17][18]

      • Download the genome (FASTA), protein sequences (FASTA), and annotations (GFF3).

Protocol 2: Ortholog and Paralog Identification using OrthoFinder
  • Objective: To identify orthogroups and pairwise orthologs among the three species to understand gene family evolution.

  • Rationale: OrthoFinder is a robust tool that infers orthogroups (the set of genes descended from a single gene in the last common ancestor of all the species being considered) and provides high-quality ortholog predictions.[3][19][20]

  • Procedure:

    • Installation: Follow the installation instructions on the OrthoFinder GitHub page.

    • Input Preparation: Create a directory containing the protein FASTA files for each of the three species.

    • Execution: Run OrthoFinder from the command line:

    • Output Analysis: The primary output will be in the "Orthogroups" directory. The Orthogroups.tsv file will contain the orthogroup assignments for all genes.

Protocol 3: Phylogenetic Analysis of Key Gene Families
  • Objective: To reconstruct the evolutionary relationships of the Terpene Synthase (TPS) and Cytochrome P450 (CYP) gene families.

  • Procedure:

    • Sequence Extraction: From the OrthoFinder results, identify the orthogroups containing known this compound biosynthesis genes (e.g., limonene synthase, limonene-3-hydroxylase). Extract the protein sequences for these orthogroups.

    • Multiple Sequence Alignment (MSA) with MAFFT:

      Causality: MAFFT is chosen for its speed and accuracy in aligning protein sequences.[1][13][21][22]

    • Phylogenetic Tree Construction with RAxML:

      Causality: RAxML is a powerful tool for inferring maximum likelihood phylogenies, which provides a statistically robust model of evolutionary relationships.[1][13][21][22]

Protocol 4: Synteny and Collinearity Analysis with MCScanX
  • Objective: To identify conserved genomic regions (synteny blocks) between the species to understand the evolution of gene order and chromosomal rearrangements.

  • Rationale: MCScanX is a widely used toolkit for detecting and analyzing synteny and collinearity within and between genomes.[4][5][14][23]

  • Procedure:

    • Input Preparation:

      • Create a simplified GFF file for each species containing chromosome, gene ID, start, and end coordinates.

      • Perform an all-vs-all BLASTP search with the protein sequences of the three species and format the output as a single file.

    • Execution:

      (Where "prefix" corresponds to the file names of your GFF and BLAST files).

    • Visualization: Use the downstream tools provided with MCScanX to visualize the syntenic relationships, such as dual_synteny_plotter or circle_plotter.

Comparative Analysis and Data Interpretation

By integrating the results from the above protocols, researchers can gain deep insights into the evolution of this compound biosynthesis.

  • Gene Family Expansion and Contraction: Analysis of the OrthoFinder results will reveal which TPS and CYP subfamilies have expanded or contracted in each lineage. For example, an expansion of the CYP71D family in Mentha compared to Salvia and Origanum could indicate a greater diversification of limonene hydroxylation capabilities.

  • Functional Divergence: The phylogenetic trees will highlight gene duplication events. Genes that have duplicated and subsequently diverged in sequence may have acquired new functions (neofunctionalization) or partitioned the ancestral function (subfunctionalization).

  • Genomic Rearrangements: The synteny analysis will show the extent to which the genomic regions harboring this compound biosynthesis genes are conserved. The presence of these genes within conserved syntenic blocks across the three species would suggest a common ancestral origin and strong selective pressure to maintain this genomic architecture. Conversely, rearrangements or the absence of synteny could indicate lineage-specific evolution of these pathways.

  • Transcriptomic Correlation: Correlating the genomic findings with available transcriptome data from glandular trichomes (the primary site of this compound synthesis) can provide strong evidence for the functional relevance of identified genes.[9][17][24][25][26][27][28][29][30][31] For instance, high expression of a specific CYP gene in the glandular trichomes of Mentha longifolia that is located in a syntenic block with other this compound genes would be a strong candidate for a key enzyme in the pathway.

Conclusion

This guide provides a comprehensive and actionable framework for the comparative genomic analysis of this compound producing plant species. By following these protocols, researchers can leverage the growing wealth of plant genomic data to unravel the complexities of terpenoid biosynthesis. The insights gained from such studies will be instrumental in advancing our ability to engineer plants for enhanced production of valuable natural products for the pharmaceutical and flavor/fragrance industries.

References

  • Basic Phylogeny Tutorial for command-line. (2016). Retrieved from [Link]

  • Cahoon, E. B., et al. (2023). Reference genome of the nutrition-rich orphan crop chia (Salvia hispanica) and its implications for future breeding. Frontiers in Plant Science, 14, 1102715.
  • Salvia Genomics Database (SalviaGDB). (n.d.). Retrieved from [Link]

  • Patel, R. V. (2011). Orthologous Gene Identification in Plant Species. University of Toronto.
  • Conte, M. G., Gaillard, S., Droc, G., & Perin, C. (2008). Phylogenomics of plant genomes: a methodology for genome-wide searches for orthologs in plants. BMC Genomics, 9, 17.
  • Mint Genomics Resource. (n.d.). Downloads. Retrieved from [Link]

  • Vining, K. J., et al. (2017). Draft Genome Sequence of Mentha longifolia and Development of Resources for Mint Cultivar Improvement. Molecular Plant, 10(2), 323–339.
  • Bohlmann, J., Meyer-Gauen, G., & Croteau, R. (1998). Plant terpenoid synthases: molecular biology and phylogenetic analysis. Proceedings of the National Academy of Sciences, 95(8), 4126-4133.
  • Emms, D. M., & Kelly, S. (2019). OrthoFinder: phylogenetic orthology inference for comparative genomics. Genome Biology, 20(1), 238.
  • Tutorial Phylogenetic Tree (en) v1 - Colab. (2020).
  • Gupta, P., Geniza, M., Naithani, S., Phillips, J., Haq, E., & Jaiswal, P. (2021). Chia (Salvia hispanica) Gene Expression Atlas Elucidates Dynamic Spatio-Temporal Changes Associated With Plant Growth and Development. Frontiers in Plant Science, 12, 706239.
  • Salvia Genomics Database (SalviaGDB). (2023). Salvia genomes. Retrieved from [Link]

  • KEGG GENOME: Salvia hispanica (chia). (n.d.). Retrieved from [Link]

  • Vining, K. J., et al. (2022). Chromosome-level genome assembly of Mentha longifolia L. reveals gene organization underlying disease resistance and essential oil traits. G3: Genes, Genomes, Genetics, 12(8), jkac112.
  • NCBI. (n.d.). Salvia hispanica genome assembly UniMelb_Shisp_WGS_1.0. Retrieved from [Link]

  • Mint Genomics Resource. (n.d.). Downloads. Retrieved from [Link]

  • Mint Genomics Resource. (n.d.). Mentha longifolia. Retrieved from [Link]

  • UniProt. (n.d.). Limonene synthase - Mentha piperita (Peppermint). Retrieved from [Link]

  • Li, Y., et al. (2021). Genome-Wide Analysis of Terpene Synthase Gene Family in Mentha longifolia and Catalytic Activity Analysis of a Single Terpene Synthase. Genes, 12(4), 518.
  • CNGBdb. (n.d.). Salvia hispanica overview. Retrieved from [Link]

  • Colby, S. M., et al. (1993). 4S-limonene synthase from the oil glands of spearmint (Mentha spicata). cDNA isolation, characterization, and bacterial expression of the catalytically active monoterpene cyclase. The Journal of Biological Chemistry, 268(31), 23016–23024.
  • Salvia Genomics Database (SalviaGDB). (n.d.). Salvia Genome Browser. Retrieved from [Link]

  • Lange, B. M., & Turner, G. W. (2013). Terpenoid biosynthesis in trichomes--current status and future opportunities. Plant biotechnology journal, 11(1), 2–22.
  • NCBI. (n.d.). Genome Result - 17463. Retrieved from [Link]

  • Turner, G. W., & Croteau, R. (2004). Organization of monoterpene biosynthesis in Mentha. Immunocytochemical localizations of geranyl diphosphate synthase, limonene-6-hydroxylase, isopiperitenol dehydrogenase, and pulegone reductase. Plant Physiology, 136(4), 4215–4227.
  • Lange, B. M. (2015). Biosynthesis and biotechnology of high-value this compound monoterpenes, including menthol, carvone, and limonene. Advances in biochemical engineering/biotechnology, 148, 319–353.
  • Vining, K. J., et al. (2020). Comparative glandular trichome transcriptome-based gene characterization reveals reasons for differential (-)-menthol biosynthesis in Mentha species. bioRxiv.
  • NCBI. (n.d.). Taxonomy Browser (Origanum vulgare). Retrieved from [Link]

  • How to do Synteny analysis between two Species genome using TBTool. (2020). YouTube. Retrieved from [Link]

  • Li, X., et al. (2021). The promoter sequence of (-)
  • Pombert, J. F., et al. (2024). SYNY: a pipeline to investigate and visualize collinearity between genomes.
  • Turner, G., & Croteau, R. (2004). Summary diagram illustrating the pathway of this compound monoterpene metabolites through a peppermint glandular cell.
  • Cui, J., et al. (2022). Evolution of terpene synthases in the sesquiterpene biosynthesis pathway and analysis of their transcriptional regulatory network in Asteraceae. Horticulture Research, 9, uhac146.
  • Bergman, M. E., & Phillips, M. A. (2020). Structural diversity and biosynthesis of plant derived this compound monoterpenes. Phytochemistry Reviews, 20(2), 265–299.
  • Zhang, Y., et al. (2019). Transcriptomic and functional analysis provides molecular insights into multicellular trichome development. BMC Plant Biology, 19(1), 44.
  • College of Agricultural Sciences, Oregon State University. (2021). The Most Comprehensive Transcriptome Atlas of the Superfood Plant Chia (Salvia Hispanica) Published. Retrieved from [Link]

  • Marzouk, A. M., et al. (2019). Morphological, Biochemical, and Molecular Analysis of Origanum vulgare L. Plants, 8(9), 329.
  • Peláez-Vargas, A., et al. (2019). Comparative transcriptome analysis of cultivated and wild seeds of Salvia hispanica (chia). Genes, 10(7), 526.
  • NCBI. (n.d.). Taxonomy Browser (Origanum vulgare subsp. vulgare). Retrieved from [Link]

  • PubChem. (n.d.). Origanum vulgare (oregano). Retrieved from [Link]

  • Drew, B. T., et al. (2021). Genome sequencing of four culinary herbs reveals terpenoid genes underlying chemodiversity in the Nepetoideae. Horticulture Research, 8(1), 53.
  • Fabiszewska, A. U., & Wrzosek, M. (2021). Transformations of Monoterpenes with the this compound Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. Molecules, 26(11), 3329.
  • Novak, J., et al. (2015). Glandular trichomes on abaxial leaf surface of common oregano (a) and...

Sources

Safety Operating Guide

Personal protective equipment for handling p-Menthane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocol for Handling p-Menthane Audience: Researchers, Chemical Safety Officers, and Process Engineers.[1][2]

Executive Safety Summary

This compound (1-isopropyl-4-methylcyclohexane) is a saturated monoterpene hydrocarbon.[1][3] While often perceived as "safer" than its unsaturated counterparts (like limonene) due to higher stability, it presents specific, non-negotiable hazards in a laboratory setting.[1][2]

Primary Hazards:

  • Flammability: Flash point ~44–48°C (Category 3 Flammable Liquid).[1][2][3] Vapor/air mixtures can be explosive.[1][2][3]

  • Aspiration Toxicity: Category 1 (H304).[1][2][3] If swallowed and vomiting occurs, entry into the lungs can cause chemical pneumonitis.[1][2]

  • Solvent Activity: As a lipophilic solvent (LogP ~5.5), it aggressively defats skin and permeates standard laboratory elastomers.[1][2][3]

Part 1: Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must validate the engineering controls.[1][2] PPE is the last line of defense, not the first.[1][2]

The Mechanism of Risk
  • Skin Permeation: this compound is a small, non-polar molecule.[1][2][3] It follows the rule "like dissolves like."[1][2][3] It will rapidly swell and permeate natural rubber (latex) and thin vinyl.[1][3]

  • Static Accumulation: As a saturated hydrocarbon with low conductivity, this compound can accumulate static charge during pouring or pumping, leading to spark ignition of vapors.[1][2]

  • Oxidation Potential: Unlike unsaturated terpenes, this compound is chemically stable and less prone to autoxidation (peroxide formation).[1][2][3] However, commercial grades may contain impurities that require cool, dark storage.[1][2]

Engineering Controls (Prerequisite)
  • Ventilation: All open handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.[1][2][3]

  • Static Grounding: When transferring volumes >1L, ground the receiving container to preventing static discharge.[1][2]

Part 2: Personal Protective Equipment (PPE) Protocol

Hand Protection: The Permeation Barrier[1]

Scientific Rationale: Standard latex gloves provide zero protection against this compound; the solvent will degrade the polymer matrix in seconds.[1][3]

Glove MaterialThicknessBreakthrough TimeRecommendation Level
Nitrile (Disposable) 0.11 mm (4-5 mil)< 5 minutesIncidental Splash Only. Change immediately upon contact.[1][3]
Nitrile (Extended) 0.20 mm (8 mil)~15–30 minutesStandard Lab Use. Good balance of dexterity and protection.[1][3]
Viton® / Butyl >0.30 mm> 480 minutesImmersion/Spill Cleanup. Essential for heavy exposure.[1][2][3]
Latex / Vinyl AnyImmediateDO NOT USE. Rapid swelling and degradation.[1][2][3]

Protocol:

  • Double-Gloving: For synthesis or transfer operations, wear 4-mil nitrile gloves underneath 8-mil nitrile gloves.[1][2][3] This provides a "color-indicator" effect (if the outer glove swells, the inner glove remains intact for safe doffing).[1][2][3]

  • Inspection: Check for "puckering" or dimensional changes in the glove fingertips, which indicate solvent absorption.[1][2][3]

Eye & Face Protection[1][2][4]

Scientific Rationale: this compound is a defatting agent.[1][2][3] An ocular splash can cause severe irritation and corneal injury.[1][2][3] Standard safety glasses allow vapors to bypass the lens, potentially irritating the mucosa.[1][2]

  • Standard Handling: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[1][2][3] Safety glasses with side shields are insufficient due to the liquid's low surface tension and splash potential.[1][3]

  • High Volume (>1L): Add a Face Shield over the goggles to protect the face and neck from projectile liquid.[1]

Respiratory Protection

Scientific Rationale: this compound has a vapor pressure of ~2.4 hPa at 20°C. While not highly volatile, in poorly ventilated spaces, concentrations can exceed comfort levels.[1][2]

  • Primary: Fume hood (Engineering Control).

  • Secondary (Spill/Maintenance): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][3]

    • Note: Do not rely on odor threshold (pine/citrus scent) as a warning property; olfactory fatigue sets in quickly.[1][2][3]

Part 3: Operational Workflows (Visualized)

PPE Selection Logic

This decision tree ensures the correct PPE is selected based on the specific experimental parameters.

PPE_Selection Start Start: Handling this compound VolCheck Volume > 500mL OR Heating Involved? Start->VolCheck Standard Standard Protocol: - Fume Hood - Splash Goggles - Double Nitrile Gloves (4 mil) VolCheck->Standard No HighRisk High Exposure Risk VolCheck->HighRisk Yes FullPPE Max Protection: - Face Shield + Goggles - Viton/Thick Nitrile Gloves - FR Lab Coat HighRisk->FullPPE RespCheck Is Work Outside Fume Hood? RespCheck->Standard No (In Hood) Respirator ADD: Half-Face Respirator (Organic Vapor Cartridge) RespCheck->Respirator Yes FullPPE->RespCheck

Figure 1: Decision matrix for selecting personal protective equipment based on volume and ventilation conditions.

Emergency Spill Response

A systematic approach to containment prevents the two major risks: fire and aspiration.[1][3]

Spill_Response Spill Spill Detected Ignition 1. REMOVE Ignition Sources (Unplug hotplates, static control) Spill->Ignition Evac 2. Evacuate & Ventilate (If >100mL outside hood) Ignition->Evac PPE_Don 3. Don PPE: - Viton Gloves - OV Respirator - Goggles Evac->PPE_Don Absorb 4. Contain & Absorb: Use Vermiculite or Sand (Do NOT use combustible sawdust) PPE_Don->Absorb Disposal 5. Disposal: Seal in vapor-tight container. Label as Flammable Waste. Absorb->Disposal

Figure 2: Step-by-step workflow for managing this compound spills, emphasizing fire prevention.

Part 4: Storage & Disposal Logistics

Storage Requirements
  • Environment: Store in a dedicated Flammables Cabinet (yellow cabinet).

  • Temperature: Cool, dry area (< 25°C). Avoid direct sunlight.[1][2][3][4]

  • Incompatibility: Keep physically separated from Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1][2] Reaction with oxidizers can cause exothermic charring or ignition.[1][2][3][5][6]

Waste Disposal
  • Classification: Hazardous Waste (Ignitable - D001).[1][2][3]

  • Protocol:

    • Collect in a dedicated organic solvent waste container (HDPE or Glass).[1][2][3]

    • Do NOT pour down the sink. This compound is toxic to aquatic life and insoluble in water; it will float and create a vapor trap in plumbing.[1][3]

    • Label clearly: "Waste this compound, Flammable, Irritant."[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1][2][3] PubChem Compound Summary for CID 7461, this compound.[1][2][3] PubChem.[1][2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Personal Protective Equipment: Glove Selection Chart.[Link][1]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.